1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one
Description
Properties
IUPAC Name |
1-(2-fluoro-4-hydroxyphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-6(2)10(13)8-4-3-7(12)5-9(8)11/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTNGONZGVZSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C=C(C=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695668 | |
| Record name | 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208078-35-6 | |
| Record name | 1-(2-Fluoro-4-hydroxyphenyl)-2-methyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208078-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-fluoro-4-hydroxyphenyl)-2-methylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for producing 1-(2-fluoro-4-hydroxyphenyl)-2-methylpropan-1-one, a key hydroxyaryl ketone intermediate. Addressed to researchers, chemists, and professionals in drug development, this document delves into the primary synthetic routes, emphasizing the chemical principles, procedural intricacies, and rationale behind experimental choices. We will explore two major strategies: the Fries Rearrangement and a multi-step approach involving a protected Friedel-Crafts acylation. Each method is presented with detailed, step-by-step protocols, mechanistic diagrams, and a comparative analysis to guide the scientist in selecting the optimal pathway based on laboratory capabilities and desired outcomes.
Introduction and Strategic Overview
This compound is a substituted hydroxyaryl ketone, a structural motif of significant interest in medicinal chemistry and the synthesis of fine chemicals. The strategic placement of the fluoro, hydroxyl, and isobutyryl groups on the aromatic ring makes it a versatile building block for more complex molecular architectures. The synthesis of such compounds, however, requires careful control of regioselectivity due to the competing directing effects of the ring substituents.
Direct Friedel-Crafts acylation of the parent phenol (3-fluorophenol) is generally inefficient. Phenols and Lewis acids like aluminum chloride (AlCl₃) form complexes that deactivate the aromatic ring towards electrophilic substitution; furthermore, this interaction can promote O-acylation, yielding the ester as the main product instead of the desired C-acylated hydroxyketone.[1]
Therefore, two more effective strategies are presented:
-
The Fries Rearrangement: A classic and powerful method for converting a phenolic ester into a hydroxyaryl ketone. This is often the most direct route.[2]
-
Protected Friedel-Crafts Acylation: A multi-step but reliable approach that circumvents the issues of direct acylation by first protecting the reactive hydroxyl group, performing the acylation, and then deprotecting to yield the final product.
This guide will dissect both pathways, offering the theoretical grounding and practical protocols necessary for successful synthesis.
Synthetic Pathway I: The Fries Rearrangement
The Fries rearrangement is an organic reaction that facilitates the conversion of a phenolic ester to a hydroxyaryl ketone through the action of a Brønsted or Lewis acid catalyst. The reaction involves the intramolecular migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-acylated phenols.[1]
Principle and Mechanistic Insight
The accepted mechanism begins with the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This initial complexation is favored over coordination with the phenolic oxygen because the carbonyl oxygen is a more electron-rich and thus better Lewis base.[3] This polarization weakens the ester C-O bond, leading to the formation of a key acylium ion intermediate.[3][4] This highly electrophilic acylium ion then attacks the electron-rich aromatic ring in a manner analogous to a standard Friedel-Crafts acylation, followed by hydrolysis to release the hydroxyaryl ketone product.[2][4]
Regioselectivity: A Critical Parameter
For the synthesis of this compound from 3-fluorophenol, the isobutyryl group must migrate to the position para to the phenolic oxygen. The regiochemical outcome of the Fries rearrangement is highly dependent on reaction conditions:
-
Temperature: Lower reaction temperatures generally favor the formation of the para-substituted product, which is often the thermodynamically more stable isomer. Higher temperatures tend to yield the ortho-product, which can be kinetically favored and is stabilized by the formation of a bidentate complex with the Lewis acid.[1][3]
-
Solvent: The use of non-polar solvents typically increases the proportion of the ortho-isomer, whereas more polar solvents can favor the para-isomer.[3]
To achieve the desired this compound, the reaction should be conducted under conditions that promote para-acylation.
Synthetic Workflow and Protocol
The synthesis via Fries rearrangement is a two-step process starting from 3-fluorophenol.
Caption: Workflow for the Fries Rearrangement synthesis.
Step 1: Synthesis of 3-Fluorophenyl Isobutyrate (Esterification)
-
To a stirred solution of 3-fluorophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C under an inert atmosphere (N₂), add isobutyryl chloride (1.1 eq) dropwise.
-
If not using pyridine as the solvent, add a base like triethylamine (1.2 eq) to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting phenol is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-fluorophenyl isobutyrate, which can be purified by vacuum distillation or used directly in the next step.
Step 2: Fries Rearrangement to this compound
-
To a reaction vessel under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, approx. 1.5-2.5 eq).
-
Cool the vessel to 0-5 °C and slowly add 3-fluorophenyl isobutyrate (1.0 eq), either neat or in a minimal amount of a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane).
-
Stir the mixture at a low temperature (e.g., 0-25 °C) to favor para substitution. The reaction is exothermic and should be controlled carefully.
-
Monitor the reaction progress by TLC or HPLC. The reaction time can vary from a few hours to overnight.
-
Once the rearrangement is complete, carefully and slowly quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl.[5] This hydrolyzes the aluminum complexes.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
After filtration, remove the solvent by rotary evaporation. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Synthetic Pathway II: Protected Friedel-Crafts Acylation
This strategy circumvents the challenges of acylating a phenol directly by temporarily converting the hydroxyl group into a less reactive ether, typically a methyl ether. The resulting fluoroanisole can then undergo a clean, high-yielding Friedel-Crafts acylation, followed by deprotection to reveal the target phenol.
Principle and Rationale
The methoxy group (-OCH₃) is a potent ortho, para-director that strongly activates the aromatic ring for electrophilic substitution. Unlike a hydroxyl group, it does not form a deactivating complex with the Lewis acid catalyst. This allows the Friedel-Crafts acylation to proceed efficiently. The acylation of 3-fluoroanisole is expected to be highly regioselective, with the acylium ion adding to the C4 position (para to the strongly activating methoxy group). The final step is the cleavage of the methyl ether, a standard transformation in organic synthesis.
Synthetic Workflow and Protocol
Caption: Workflow for the protected Friedel-Crafts Acylation.
Step 1: Synthesis of 3-Fluoroanisole (Protection)
-
Dissolve 3-fluorophenol (1.0 eq) in a polar aprotic solvent such as acetone or DMF.
-
Add a base, typically anhydrous potassium carbonate (K₂CO₃, ~2.0 eq).
-
Add a methylating agent, such as methyl iodide (CH₃I, ~1.5 eq) or dimethyl sulfate.
-
Heat the mixture to reflux and stir for several hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with water and brine, dry over Na₂SO₄, and concentrate to give 3-fluoroanisole, which can be purified by distillation.
Step 2: Friedel-Crafts Acylation of 3-Fluoroanisole
-
Suspend anhydrous AlCl₃ (1.2 eq) in a dry solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) and cool to 0 °C.
-
In a separate flask, dissolve 3-fluoroanisole (1.0 eq) and isobutyryl chloride (1.1 eq) in the same solvent.[5]
-
Slowly add the 3-fluoroanisole/isobutyryl chloride solution to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C.[5]
-
After the addition is complete, allow the reaction to stir at 0 °C or room temperature for 1-3 hours, monitoring by TLC.
-
Quench the reaction by carefully pouring it into a beaker of ice and concentrated HCl.
-
Separate the organic layer, extract the aqueous layer with DCM, and combine the organic phases.
-
Wash with water, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄ and concentrate to yield 1-(2-fluoro-4-methoxyphenyl)-2-methylpropan-1-one. Purify by column chromatography if necessary.
Step 3: Demethylation to Yield Final Product (Deprotection)
-
Dissolve the 1-(2-fluoro-4-methoxyphenyl)-2-methylpropan-1-one (1.0 eq) in dry DCM under an inert atmosphere.
-
Cool the solution to 0 °C or lower (e.g., -78 °C).
-
Slowly add a solution of boron tribromide (BBr₃, ~1.5 eq) in DCM.
-
Stir the reaction at low temperature for an hour, then allow it to warm to room temperature and stir for an additional 2-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C and quench it by the slow addition of water or methanol.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over Na₂SO₄.
-
Concentrate the solvent and purify the resulting crude product by column chromatography or recrystallization to obtain the target this compound.
Comparative Analysis and Data Summary
Both synthetic routes are highly effective for producing the target molecule. The choice between them often depends on factors such as scale, available reagents, and tolerance for multi-step procedures.
| Feature | Fries Rearrangement | Protected Friedel-Crafts Acylation |
| Starting Material | 3-Fluorophenol | 3-Fluorophenol |
| Number of Steps | 2 (Esterification, Rearrangement) | 3 (Protection, Acylation, Deprotection) |
| Key Reagents | Isobutyryl Chloride, AlCl₃ | CH₃I, K₂CO₃, Isobutyryl Chloride, AlCl₃, BBr₃ |
| Key Challenge | Controlling regioselectivity (ortho vs. para) | Handling hazardous reagents (BBr₃); additional steps |
| Typical Yields | Moderate to Good (Can be variable) | Good to Excellent (Often more reliable) |
| Pros | More atom-economical; fewer steps. | Highly predictable regioselectivity; clean reactions. |
| Cons | Yields can be sensitive to conditions; potential for side products. | Longer overall sequence; requires protecting group chemistry. |
Conclusion
The synthesis of this compound can be successfully achieved via two primary and robust methodologies. The Fries Rearrangement offers a more direct, two-step route that is elegant in its application of a classic named reaction. Its success, however, hinges on careful control of reaction parameters, particularly temperature, to ensure the desired para-regioisomer is the major product. The Protected Friedel-Crafts Acylation pathway, while longer, provides a more controlled and often higher-yielding approach by mitigating the reactivity of the phenol. The regioselectivity of the key acylation step is excellent due to the powerful directing effect of the methoxy group.
The selection of the synthetic route should be based on a careful evaluation of project goals, scale, and available expertise. This guide provides the necessary scientific foundation and practical protocols for either choice, empowering researchers to confidently produce this valuable chemical intermediate.
References
-
Wikipedia. Fries rearrangement. [Online] Available at: [Link]
-
Pour, M., et al. (2022). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Online] Available at: [Link]
-
Organic Chemistry Portal. Fries Rearrangement. [Online] Available at: [Link]
-
Professor Dave Explains. (2021). Fries Rearrangement. YouTube. [Online] Available at: [Link]
-
BYJU'S. What is the Fries Rearrangement Reaction?. [Online] Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Online] Available at: [Link]
- Google Patents. US6437174B1 - Method for producing 2-fluoro-isobutyric acid esters.
-
Okano, T., et al. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. Molecules. [Online] Available at: [Link]
-
Bar-Or, L., et al. (2021). Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. The Journal of Organic Chemistry. [Online] Available at: [Link]
-
University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Online] Available at: [Link]
Sources
An In-Depth Technical Guide to 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and potential applications of the novel compound 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one. As this molecule is not extensively documented in publicly available literature, this document serves as a prospective analysis for researchers, scientists, and professionals in drug development. By drawing upon established principles of organic chemistry and leveraging data from structurally analogous compounds, this guide aims to provide a solid foundation for the synthesis, characterization, and exploration of this promising chemical entity.
Introduction: The Rationale for Fluorinated Hydroxyphenyl Ketones
The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] The combination of a fluorine atom and a hydroxyl group on a phenyl ring, coupled with a ketone functionality, presents a scaffold with significant potential for interacting with biological targets through various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. The specific compound, this compound, represents an intriguing, yet underexplored, structure within this chemical class. This guide will lay the groundwork for its scientific investigation.
Nomenclature and Structural Elucidation
-
IUPAC Name: this compound
-
Common Synonyms: 2-Fluoro-4-hydroxy-isobutyrophenone
-
CAS Number: Not assigned (as of the latest search).
-
Molecular Formula: C₁₀H₁₁FO₂
-
Molecular Weight: 182.19 g/mol
-
Chemical Structure:

Predicted Physicochemical Properties
Due to the absence of experimental data for the target compound, the following properties are predicted based on data from structurally similar compounds found in chemical databases.
| Property | Predicted Value for this compound | 1-(2-Hydroxy-4-methylphenyl)propan-1-one[2] | 2-Hydroxy-1-(4-hydroxyphenyl)-2-methylpropan-1-one[3] | 1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one[4] |
| Molecular Weight ( g/mol ) | 182.19 | 164.20 | 180.20 | 178.23 |
| XLogP3 | ~2.5 | 2.9 | 1.2 | 2.7 |
| Hydrogen Bond Donors | 1 | 1 | 2 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 3 | 2 |
| Boiling Point (°C) | Estimated >250 | Not available | Not available | Not available |
| Melting Point (°C) | Estimated 70-90 | Not available | Not available | Not available |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO, methanol, and ethyl acetate.[4] | Not available | Not available | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. |
Proposed Synthesis: A Strategic Approach
The most plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 3-fluorophenol. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[5]
Retrosynthetic Analysis
A retrosynthetic approach logically disconnects the target molecule to reveal readily available starting materials.
Forward Synthesis Protocol
Reaction: Friedel-Crafts acylation of 3-fluorophenol with isobutyryl chloride using aluminum chloride as a Lewis acid catalyst.
Causality of Experimental Choices:
-
3-Fluorophenol as the Substrate: The hydroxyl and fluoro groups are ortho, para-directing. The acylation is expected to occur predominantly at the position para to the hydroxyl group and ortho to the fluoro group, which is the desired C-4 position relative to the hydroxyl group. The hydroxyl group is a stronger activating group than the fluoro group, thus directing the substitution.
-
Isobutyryl Chloride as the Acylating Agent: This provides the required isobutyryl moiety.[6]
-
Aluminum Chloride (AlCl₃) as the Catalyst: A strong Lewis acid is necessary to generate the highly electrophilic acylium ion from the acyl chloride.[7] A stoichiometric amount is typically required as it complexes with both the acyl chloride and the product ketone.[5]
-
Dichloromethane as the Solvent: An inert solvent that is suitable for Friedel-Crafts reactions.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the suspension. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Addition of the Aromatic Substrate: Dissolve 3-fluorophenol (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the 3-fluorophenol solution dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Analytical Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity.
Experimental Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a doublet for the two methyl groups of the isopropyl moiety, a septet for the methine proton, and distinct aromatic protons with couplings characteristic of a 1,2,4-trisubstituted benzene ring. The phenolic proton will likely appear as a broad singlet.
-
¹³C NMR: Characteristic signals for the carbonyl carbon, the aliphatic carbons of the isopropyl group, and the aromatic carbons, including a carbon directly bonded to fluorine exhibiting a large C-F coupling constant.
-
¹⁹F NMR: A singlet is expected for the single fluorine atom.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the phenol (broad, ~3300 cm⁻¹), the C=O stretch of the ketone (~1650 cm⁻¹), and C-F stretching vibrations.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound.
Potential Applications and Biological Significance
While the specific biological activity of this compound is unknown, its structural motifs are present in compounds with a range of biological activities.
-
Drug Discovery Intermediate: This compound can serve as a valuable building block for the synthesis of more complex molecules. The hydroxyl and ketone functionalities are amenable to a wide range of chemical transformations.
-
Potential Anti-inflammatory and Analgesic Properties: Chalcones and related phenyl ketones are known to possess anti-inflammatory and analgesic properties. For instance, novel 4'-fluoro-2'-hydroxy-chalcone derivatives have been synthesized and evaluated for such activities.[8] It is plausible that the target compound could exhibit similar properties.
-
Antimicrobial and Antifungal Agents: The hydroxyphenyl ketone scaffold is found in many natural and synthetic compounds with antimicrobial activity.
Safety and Handling
As a novel chemical, this compound should be handled with care. Assume it is a hazardous substance until toxicological data is available.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a novel compound with significant potential for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive prospective analysis, including a detailed, plausible synthetic route and predicted properties based on sound chemical principles and data from analogous structures. It is our hope that this document will serve as a valuable resource for researchers embarking on the synthesis and investigation of this and other novel fluorinated compounds.
References
-
PubChem. (n.d.). 1-(2-Hydroxy-4-methylphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-1-(4-hydroxyphenyl)-2-methylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Rezaei, A., & Khazaei, A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(59), 33791-33827. Retrieved from [Link]
- Google Patents. (n.d.). Use of fluorinated ketones in fire extinguishing compositions.
- Google Patents. (n.d.). Method for producing 2-fluoro-isobutyric acid esters.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Abdel-Aziz, M., et al. (2016). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 124, 614-625. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-(2-Hydroxy-4-methylphenyl)propan-1-one | C10H12O2 | CID 3507166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-1-(4-hydroxyphenyl)-2-methylpropan-1-one | C10H12O3 | CID 22239681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one | C11H14O2 | CID 66791091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. websites.umich.edu [websites.umich.edu]
- 8. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound, 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one. In the absence of published experimental data for this specific molecule, this document serves as a predictive and methodological resource. It outlines a plausible synthetic strategy and details the anticipated spectroscopic data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each predicted spectrum is accompanied by a thorough interpretation, grounded in fundamental principles and supported by comparative data from structurally analogous compounds. Furthermore, this guide provides detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data, ensuring a self-validating system for researchers undertaking the synthesis and analysis of this and related molecules.
Introduction and Rationale
This compound is a substituted hydroxyaryl ketone. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules. The unique combination of a fluorinated phenol and an isobutyryl group suggests potential for novel pharmacological properties. Accurate and unambiguous structural elucidation is the cornerstone of any research and development effort. This guide is designed to provide the foundational knowledge required to synthesize and definitively characterize the title compound using a suite of standard spectroscopic techniques. The causality behind experimental choices and the logic of spectral interpretation are emphasized to empower researchers with a robust analytical strategy.
Plausible Synthetic Pathway
The synthesis of hydroxyaryl ketones is well-established in organic chemistry. For this compound, a highly effective and regioselective method is the Fries Rearrangement .[1][2][3] This reaction involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid. An alternative, the Friedel-Crafts acylation, is also a viable route.[4][5][6]
The proposed synthetic workflow via Fries Rearrangement is as follows:
Caption: Proposed synthetic pathway for this compound via Fries Rearrangement.
The choice of a low reaction temperature for the Fries Rearrangement is critical as it generally favors the formation of the ortho-substituted product, which is the target molecule in this case.[1]
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic signatures for this compound. These predictions are based on established principles of spectroscopy and are supported by experimental data from analogous compounds such as isobutyrophenone[1][2][3][7][8][9][10][11][12][13][14][15][16][17][18][19], 2'-fluoroacetophenone[20][21][22], and 4'-hydroxyacetophenone.[23][24][25][26][27]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification and Analogous Data |
| ~11.0 - 12.0 | Singlet (broad) | 1H | Ar-OH | The phenolic proton is expected to be significantly downfield and broad due to hydrogen bonding and exchange. |
| ~7.6 - 7.8 | Doublet of doublets | 1H | H-6 | This aromatic proton is ortho to the carbonyl group, leading to deshielding. It will be coupled to H-5 and H-3. |
| ~6.6 - 6.8 | Doublet of doublets | 1H | H-5 | This proton is ortho to the hydroxyl group and will be coupled to H-6 and H-3. |
| ~6.5 - 6.7 | Doublet of doublets | 1H | H-3 | This proton is ortho to the fluorine atom and will show coupling to both F and H-5. |
| ~3.4 - 3.6 | Septet | 1H | CH(CH₃)₂ | The methine proton is split by the six equivalent methyl protons. A similar septet is seen in isobutyrophenone at ~3.55 ppm.[1] |
| ~1.1 - 1.3 | Doublet | 6H | CH(CH₃)₂ | The six methyl protons are equivalent and are split by the methine proton. Isobutyrophenone shows a doublet at ~1.20 ppm.[1] |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification and Analogous Data |
| ~204 - 206 | C=O | The carbonyl carbon of a ketone is typically found in this downfield region. Isobutyrophenone shows a C=O peak at 205.1 ppm.[1] |
| ~160 - 165 (d, ¹JCF) | C-2 (C-F) | The carbon directly bonded to fluorine will be significantly downfield and will appear as a doublet due to one-bond coupling with ¹⁹F. |
| ~158 - 162 | C-4 (C-OH) | The carbon attached to the hydroxyl group is expected in this region. |
| ~130 - 135 (d) | C-6 | Aromatic CH carbon ortho to the carbonyl group. |
| ~115 - 120 (d) | C-1 | The quaternary carbon of the aromatic ring attached to the carbonyl group. |
| ~110 - 115 (d) | C-5 | Aromatic CH carbon. |
| ~105 - 110 (d, ²JCF) | C-3 | Aromatic CH carbon ortho to the fluorine, showing a smaller coupling constant. |
| ~35 - 40 | CH(CH₃)₂ | The methine carbon of the isobutyryl group. Isobutyrophenone shows this peak at 35.5 ppm.[1] |
| ~18 - 20 | CH(CH₃)₂ | The methyl carbons of the isobutyryl group. Isobutyrophenone shows this peak at 19.1 ppm.[1] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will identify the key functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Justification and Analogous Data |
| 3200 - 3600 | O-H stretch (phenolic) | Broad, Strong | The broadness is due to hydrogen bonding, a characteristic feature of phenols.[17][28] |
| 3000 - 3100 | C-H stretch (aromatic) | Medium | Typical for C-H bonds on a benzene ring. |
| 2850 - 3000 | C-H stretch (aliphatic) | Medium | Corresponding to the isobutyryl group. |
| ~1650 - 1680 | C=O stretch (ketone) | Strong | The carbonyl stretch is a very strong and characteristic absorption. Its position is influenced by conjugation with the aromatic ring. |
| 1500 - 1600 | C=C stretch (aromatic) | Medium-Strong | These absorptions are characteristic of the benzene ring. |
| ~1200 - 1300 | C-O stretch (phenol) | Strong | A strong band in this region is indicative of a phenolic C-O bond. |
| ~1100 - 1200 | C-F stretch | Strong | The carbon-fluorine bond typically gives a strong absorption in this region. |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
| Predicted m/z | Fragment | Justification |
| 182 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of C₁₀H₁₁FO₂. |
| 139 | [M - C₃H₃]⁺ | Loss of the isopropyl radical is a likely fragmentation pathway. |
| 121 | [C₇H₄FO]⁺ | A common fragment for hydroxybenzoyl compounds, resulting from cleavage of the bond between the carbonyl carbon and the isopropyl group. |
| 95 | [C₆H₄F]⁺ | Loss of CO from the [C₇H₄FO]⁺ fragment. |
| 43 | [C₃H₇]⁺ | The isopropyl cation. |
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.
Overall Analytical Workflow
Caption: A typical workflow for the spectroscopic analysis of a synthesized organic compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a pipette with a glass wool plug directly into a clean NMR tube to remove any particulate matter.[14]
-
Cap the NMR tube securely.
-
-
Data Acquisition (¹H NMR):
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Acquire the spectrum using an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-5 seconds.[1]
-
-
Data Acquisition (¹³C NMR):
-
Use the same locked and shimmed sample.
-
Employ a proton-decoupled pulse sequence.[13]
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).
-
A significantly higher number of scans (e.g., 128 or more) will be required due to the low natural abundance of ¹³C.
-
Use a relaxation delay of at least 2 seconds.[1]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
FT-IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The resulting spectrum is typically displayed in terms of transmittance or absorbance.
-
Label the significant peaks with their wavenumbers.
-
Mass Spectrometry Protocol
-
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Ensure the final solution is free of salts and particulates, as these can interfere with the ionization process.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer's ion source via direct injection or through an LC system.
-
Acquire the mass spectrum in positive or negative ion mode, depending on which provides a better signal for the analyte.
-
For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
-
-
Data Processing:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to gain further structural information.
-
Compare the observed isotopic distribution with the theoretical distribution for the proposed molecular formula.
-
Conclusion
This technical guide provides a comprehensive roadmap for the synthesis and spectroscopic characterization of this compound. By leveraging predictive methodologies based on established spectroscopic principles and data from analogous compounds, researchers are equipped with the necessary information to identify and confirm the structure of this novel molecule. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring high quality and reproducibility. This document serves as a valuable resource for scientists and professionals in drug development, facilitating the exploration of new chemical entities with potential therapeutic value.
References
-
Organic Chemistry Portal. An Improved Synthesis of Hydroxy Aryl Ketones by Fries Rearrangement with Methanesulfonic Acid/Methanesulfonic Anhydride. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69144, Isobutyrophenone. [Link]
-
SpectraBase. 4-Hydroxyacetophenone - Optional[1H NMR] - Chemical Shifts. [Link]
-
SpectraBase. 4'-hydroxyisobutyrophenone - Optional[FTIR] - Spectrum. [Link]
-
SpectraBase. 2'-Fluoroacetophenone - Optional[MS (GC)] - Spectrum. [Link]
-
ACS Publications. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]
-
NIST WebBook. 4'-Hydroxyacetophenone, TMS derivative. [Link]
-
NIST WebBook. Acetophenone, 4'-hydroxy-. [Link]
-
University of Oxford. A User Guide to Modern NMR Experiments. [Link]
-
NIST WebBook. Acetophenone, 4'-hydroxy-. [Link]
-
University of Cambridge. NMR Sample Preparation. [Link]
-
NIST WebBook. Isopropyl phenyl ketone. [Link]
-
chemsrc.com. Isobutyrophenone | CAS#:611-70-1. [Link]
-
Doc Brown's Chemistry. infrared spectrum of phenol. [Link]
-
SpectraBase. Isopropylphenylketone - Optional[ATR-IR] - Spectrum. [Link]
-
NIST WebBook. Isopropyl phenyl ketone. [Link]
-
University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]
-
National Center for Biotechnology Information. Friedel-Crafts Acylation with Amides. [Link]
-
Taylor & Francis Online. A Practical Synthesis of 2′-Fluoro- 4′-hydroxyacetophenone. [Link]
-
ResearchGate. 4′-Fluoro-2′-hydroxyacetophenone. [Link]
-
The Good Scents Company. 2'-hydroxyacetophenone. [Link]
-
Cheméo. Chemical Properties of 2-Hydroxy-iso-butyrophenone (CAS 7473-98-5). [Link]
-
National Center for Biotechnology Information. Molecular Structure and Internal Dynamics of 2′-Hydroxyacetophenone by Free-Jet Absorption Millimeter-Wave Spectroscopy. [Link]
-
Modgraph Consultants Ltd. 1H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. [Link]
-
Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]
-
Michigan State University. Basic Practical NMR Concepts. [Link]
-
University of Waterloo. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
-
YouTube. Interpreting Aromatic NMR Signals. [Link]
-
Chemistry LibreTexts. 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. [Link]
-
Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes. [Link]
-
StudySmarter. Interpretation of Mass Spectra: Mclafferty, EI Techniques. [Link]
-
University of Texas at Dallas. INFRARED SPECTROSCOPY (IR). [Link]
-
ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
YouTube. Getting started with interpreting IR spectra. [Link]
-
Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Isobutyrophenone(611-70-1) MS spectrum [chemicalbook.com]
- 3. Isobutyrophenone(611-70-1) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. biosynth.com [biosynth.com]
- 7. Isobutyrophenone(611-70-1) 13C NMR spectrum [chemicalbook.com]
- 8. Isobutyrophenone | C10H12O | CID 69144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Isobutyrophenone(611-70-1) IR Spectrum [m.chemicalbook.com]
- 10. Isobutyrophenone | 611-70-1 [chemicalbook.com]
- 11. guidechem.com [guidechem.com]
- 12. guidechem.com [guidechem.com]
- 13. Isopropyl phenyl ketone [webbook.nist.gov]
- 14. Isobutyrophenone | C10H12O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 15. Isopropyl phenyl ketone [webbook.nist.gov]
- 16. Isobutyrophenone | CAS#:611-70-1 | Chemsrc [chemsrc.com]
- 17. clearsynth.com [clearsynth.com]
- 18. spectrabase.com [spectrabase.com]
- 19. Isopropyl phenyl ketone [webbook.nist.gov]
- 20. 2'-Fluoroacetophenone(445-27-2) 1H NMR [m.chemicalbook.com]
- 21. spectrabase.com [spectrabase.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. spectrabase.com [spectrabase.com]
- 24. 4'-Hydroxyacetophenone, TMS derivative [webbook.nist.gov]
- 25. 4'-Hydroxyacetophenone(99-93-4) IR Spectrum [chemicalbook.com]
- 26. Acetophenone, 4'-hydroxy- [webbook.nist.gov]
- 27. Acetophenone, 4'-hydroxy- [webbook.nist.gov]
- 28. 1481-27-2|4-Fluoro-2-hydroxyacetophenone|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering unparalleled insight into molecular structure. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one, a compound featuring a functionally rich aromatic system. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It delves into the causal relationships between the molecule's electronic and steric environment and its spectral features. We will explore experimental best practices, predict and interpret chemical shifts and coupling constants—with a special focus on fluorine-carbon and fluorine-proton interactions—and present the data in a clear, structured format. The methodologies and interpretations herein are grounded in established spectroscopic principles to ensure scientific integrity and practical utility.
Introduction: The Role of NMR in Structural Elucidation
The precise characterization of molecular structure is a cornerstone of chemical research and pharmaceutical development. This compound is a substituted aromatic ketone, a class of compounds frequently encountered as intermediates or core scaffolds in medicinal chemistry. Its structure presents a fascinating case for NMR analysis, featuring an electron-rich phenyl ring modulated by the competing electronic effects of a hydroxyl group (electron-donating), a fluorine atom (electron-withdrawing and inductively potent), and an acyl group (electron-withdrawing).
NMR spectroscopy provides a non-destructive method to map the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C. This map reveals not only the number and types of atoms present but also their connectivity, offering a definitive structural fingerprint. For a molecule like this compound, NMR is critical for confirming its identity and purity, especially for verifying the specific substitution pattern on the aromatic ring. The presence of the ¹⁹F nucleus, which is 100% abundant and NMR-active, introduces additional layers of information through spin-spin coupling, which are vital for unambiguous assignments.[1]
This guide will systematically deconstruct the ¹H and ¹³C NMR spectra of this target molecule. We will begin by outlining the foundational principles and experimental protocols, followed by a detailed, atom-by-atom analysis of the predicted spectra, and conclude with a summary of the key spectral identifiers.
Molecular Structure and Spectroscopic Principles
To interpret an NMR spectrum, one must first understand the molecule's structure and the electronic influences at play.
Annotated Molecular Structure
The structure of this compound is shown below, with atoms systematically numbered for the purpose of NMR assignment.
Caption: Standard workflow for NMR sample preparation and data acquisition.
NMR Acquisition Parameters
For a standard 400 MHz spectrometer, typical acquisition parameters would be set as follows to ensure high-quality data.
| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition | Rationale |
| Pulse Program | Standard single-pulse (zg30) | Proton-decoupled single-pulse (zgpg30) | Standard programs for routine 1D acquisition. Proton decoupling simplifies the ¹³C spectrum to singlets. [2] |
| Spectral Width | ~16 ppm | ~220 ppm | Ensures all expected signals are captured within the spectral window. [3] |
| Acquisition Time | 2-4 s | 1-2 s | Balances resolution with experimental time. |
| Relaxation Delay | 2-5 s | 2-5 s | Allows nuclei to return to equilibrium between pulses, ensuring accurate signal integration. |
| Number of Scans | 16-64 | 1024-4096 | More scans are needed for ¹³C due to its lower sensitivity. [3] |
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show five distinct signals: three in the aromatic region, one septet for the methine proton, and one doublet for the equivalent methyl protons. A broad singlet for the hydroxyl proton may also be observed.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Rationale for Chemical Shift and Splitting |
| -OH | 9.5 - 11.0 | broad singlet (br s) | N/A | Phenolic protons are acidic and often exchange, leading to a broad signal. The chemical shift is highly dependent on solvent and concentration. |
| H6 | ~7.6 | doublet of doublets (dd) | ³J(H6-H5) ≈ 8.5, ⁴J(H6-F) ≈ 5-8 | This proton is ortho to the electron-withdrawing carbonyl group, causing a significant downfield shift. It is coupled to H5 (ortho) and, through four bonds, to the fluorine atom. |
| H5 | ~6.6 | doublet of doublets (dd) | ³J(H5-H6) ≈ 8.5, ³J(H5-F) ≈ 10-12 | This proton is ortho to the electron-donating hydroxyl group (shielding) but meta to the carbonyl (deshielding). It shows coupling to its neighbor H6 and a larger three-bond coupling to fluorine. |
| H3 | ~6.5 | doublet (d) | ⁴J(H3-H5) ≈ 2.5 | This proton is ortho to both the fluorine and hydroxyl groups. The strong shielding from the -OH group places it upfield. It shows a small four-bond (meta) coupling to H5. |
| H8 (CH) | 3.5 - 3.8 | septet (sept) | ³J(H8-H9/10) ≈ 7.0 | This methine proton is adjacent to the deshielding carbonyl group. It is coupled to the six equivalent protons of the two methyl groups (6+1 = 7 lines). |
| H9/H10 (2x CH₃) | 1.1 - 1.2 | doublet (d) | ³J(H9/10-H8) ≈ 7.0 | These six protons on the two methyl groups are equivalent. They are coupled to the single methine proton (1+1 = 2 lines). Their position is typical for alkyl groups adjacent to a carbonyl. [4] |
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals, as C9 and C10 are chemically equivalent. The key diagnostic feature will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus.
| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to C-F) | Predicted J (Hz) | Rationale for Chemical Shift and Coupling |
| C7 (C=O) | 200 - 205 | doublet (d) | ³J(C7-F) ≈ 4-6 | The carbonyl carbon is highly deshielded and appears far downfield. [5]It will exhibit a small three-bond coupling to the fluorine atom. |
| C4 (-OH) | 160 - 165 | doublet (d) | ³J(C4-F) ≈ 8-10 | This carbon is attached to the highly electronegative oxygen atom, shifting it downfield. It will also show a three-bond coupling to fluorine. |
| C2 (-F) | 158 - 162 | doublet (d) | ¹J(C2-F) ≈ 240-250 | This carbon is directly attached to fluorine, resulting in a large one-bond coupling constant, which is the most definitive signal in the spectrum. The direct attachment to fluorine also causes a significant downfield shift. [6] |
| C6 | ~132 | doublet (d) | ³J(C6-F) ≈ 3-5 | This aromatic CH carbon is ortho to the carbonyl group, leading to a downfield shift. It will show a small three-bond coupling to fluorine. |
| C1 | ~120 | doublet (d) | ²J(C1-F) ≈ 15-20 | This quaternary carbon is ipso to the carbonyl group and ortho to the fluorine. It will show a characteristic two-bond C-F coupling. |
| C5 | ~109 | doublet (d) | ²J(C5-F) ≈ 20-25 | This aromatic CH carbon is meta to the carbonyl but ortho to the hydroxyl group. It is also ortho to the fluorine-bearing carbon, resulting in a large two-bond C-F coupling. |
| C3 | ~104 | doublet (d) | ⁴J(C3-F) < 3 | This aromatic CH is ortho to the hydroxyl and fluorine groups, making it the most shielded aromatic carbon. Any four-bond coupling to fluorine will be very small. |
| C8 (CH) | 35 - 40 | singlet (s) | N/A | Aliphatic carbon adjacent to a carbonyl group. Any coupling to fluorine would be over five bonds and is likely unresolvable. |
| C9/C10 (2x CH₃) | 18 - 20 | singlet (s) | N/A | Typical chemical shift for terminal methyl groups in an isopropyl moiety attached to a carbonyl. [7] |
Confirmational Analysis with 2D NMR
While 1D NMR provides the foundational data, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would serve to validate the assignments authoritatively.
-
¹H-¹H COSY: Would show correlations between coupled protons, confirming the H5-H6 and H8-H9/10 connectivities.
-
¹³C-¹H HMBC: Would reveal correlations between carbons and protons over two or three bonds. For instance, a correlation between the carbonyl carbon (C7) and the aromatic proton H6, as well as the methine proton H8, would definitively link the isobutyryl group to the aromatic ring at C1.
Caption: Key COSY and HMBC correlations for structural confirmation.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that, when interpreted systematically, allows for its unambiguous identification. The key diagnostic features include:
-
In the ¹H Spectrum: The characteristic splitting patterns of the three aromatic protons, dictated by both H-H and long-range H-F couplings.
-
In the ¹³C Spectrum: The large one-bond coupling constant (~245 Hz) for the fluorine-bearing carbon (C2) and the smaller, but equally important, two- and three-bond C-F couplings for the other aromatic carbons.
This guide has detailed the theoretical basis for these spectral features, outlined a robust experimental protocol to obtain high-quality data, and provided a detailed interpretation of the expected results. This level of in-depth analysis is crucial for scientists in research and drug development who rely on NMR spectroscopy to verify molecular identity, ensure purity, and drive their projects forward with confidence.
References
-
Duke University NMR Center. Coupling Constants. [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]
-
Reddit discussion on r/OrganicChemistry. What are the best practices for sample preparation for NMR analysis? (2021). [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University of Ottawa. NMR Sample Preparation. [Link]
-
MIT OpenCourseWare. FT-NMR Sample Preparation Guide. [Link]
-
Dhami, K. S., & Stothers, J. B. (1965). ¹³C N.M.R. STUDIES. PART IV. CARBON-13 N.M.R. SPECTRA OF SOME ALKYL PHENYL KETONES. Canadian Journal of Chemistry. [Link]
-
University College London. Sample Preparation. [Link]
-
New Journal of Chemistry. Supporting Information. [Link]
-
ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]
- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy.
-
University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
National Institutes of Health, PubChem. Isobutyrophenone. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. (2014). [Link]
-
University of Puget Sound. Proton and C-13 chemical shifts. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
-
University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
University of California, Los Angeles. 13C NMR Chemical Shift Table. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
- Slabber, C. A., et al. (2018). Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Journal of Chemical Crystallography.
-
Chembase.cn. 611-70-1 Isobutyrophenone. [Link]
-
Chemistry LibreTexts. Carbon-13 NMR. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Natural Products Magnetic Resonance Database. 13C NMR Spectrum. [Link]
-
The Mobley Lab. Isobutyrophenone. [Link]
-
MDPI. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. (2023). [Link]
- Royal Society of Chemistry. Synthesis of 9,9-bis(4-hydroxyphenyl)
-
National Institutes of Health, PubMed Central. Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor. (2022). [Link]
- Parsania, P. H., et al. Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.
- Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. (2025).
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isobutyrophenone(611-70-1) 1H NMR spectrum [chemicalbook.com]
- 5. compoundchem.com [compoundchem.com]
- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 7. Isobutyrophenone(611-70-1) 13C NMR spectrum [chemicalbook.com]
Mass spectrometry of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one
An In-Depth Technical Guide to the Mass Spectrometric Analysis of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one
Executive Summary
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a substituted aromatic ketone. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple procedural outlines to delve into the causal reasoning behind methodological choices, ensuring a robust and self-validating analytical system. We will explore an optimized Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) protocol, predict the detailed fragmentation pathways based on fundamental chemical principles, and present a clear strategy for data interpretation. This guide is intended for researchers, analytical chemists, and drug development professionals who require a deep, practical understanding of how to structurally elucidate this and similar molecules using mass spectrometry.
Introduction
Overview of the Analyte
This compound is an organic compound featuring a fluorinated phenolic ring attached to an isopropyl ketone moiety. Its structure presents several key features for mass spectrometric analysis: a stable aromatic system, a hydroxyl group capable of derivatization or specific interactions, a fluorine atom providing a unique isotopic signature, and a carbonyl group that directs predictable fragmentation.
-
Chemical Structure:
(Note: Placeholder for actual chemical structure image) -
Molecular Formula: C₁₀H₁₁FO₂
-
Monoisotopic Mass: 182.0743 g/mol
-
Nominal Mass: 182 g/mol
The analysis of such compounds is critical in various fields, including medicinal chemistry, where it may be a synthetic intermediate, and in metabolomics, where it could represent a metabolite of a larger drug molecule.
The Role of Mass Spectrometry in Structural Elucidation
Mass spectrometry (MS) is an indispensable analytical technique for determining the biochemical content of samples and elucidating molecular structures.[1] When coupled with a separation technique like gas chromatography (GC), it allows for the analysis of individual components within a mixture. The core principle of MS involves ionizing molecules and then separating these ions based on their mass-to-charge (m/z) ratio.[1][2] For a molecule like this compound, Electron Ionization (EI) is a particularly powerful method. EI is a hard ionization technique that imparts significant energy into the molecule, causing predictable bond cleavages.[3] The resulting fragmentation pattern serves as a molecular fingerprint, providing definitive structural information.[4][5]
Experimental Methodology: A Self-Validating System
The goal of any analytical protocol is not just to generate data, but to generate reliable and reproducible data. The following GC-MS protocol is designed as a self-validating system, where the results from each step confirm the integrity of the analysis.
Sample Preparation
The choice of sample preparation is dictated by the sample matrix. For a pure or semi-pure standard, the protocol is straightforward. If the analyte is in a complex biological or environmental matrix, a preliminary extraction is necessary.
-
For Pure Standards: Dissolve ~1 mg of the compound in 1 mL of a high-purity, volatile solvent such as methanol or ethyl acetate. This concentration is typically sufficient for standard GC-MS analysis.
-
For Complex Matrices: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are recommended to isolate the analyte and remove interfering substances.[6] The choice of extraction solvent and SPE sorbent should be optimized based on the analyte's polarity.
Recommended Instrumentation
A Gas Chromatograph coupled to a single quadrupole or ion trap Mass Spectrometer with an Electron Ionization (EI) source is the workhorse instrument for this type of analysis. The GC provides excellent separation for this relatively volatile compound, while the EI source provides the reproducible, library-searchable fragmentation patterns essential for structural confirmation.
Detailed GC-MS Protocol
The parameters below represent a robust starting point for method development. The causality behind these choices is to ensure good chromatographic peak shape, efficient ionization, and comprehensive detection of relevant fragments.
| Parameter | Value | Rationale / Expertise & Experience |
| GC System | ||
| Injection Port | Split/Splitless | Use split mode (e.g., 50:1 split ratio) for concentrated samples to avoid column overload. Use splitless mode for trace analysis to maximize sensitivity. |
| Injector Temp | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A standard non-polar column provides excellent separation for a wide range of organic molecules, including aromatic ketones. |
| Carrier Gas | Helium | Provides good efficiency and is inert. A constant flow rate of 1.0 mL/min is a standard condition. |
| Oven Program | 100 °C (hold 1 min), then ramp 15 °C/min to 280 °C (hold 5 min) | The initial temperature ensures good focusing of the analyte on the column head. The ramp rate is aggressive enough for a timely analysis while still providing adequate separation from potential impurities. |
| MS System | ||
| Ion Source | Electron Ionization (EI) | The standard for creating reproducible, information-rich fragmentation patterns for library matching and structural elucidation.[3] |
| Ionization Energy | 70 eV | This is the universal standard for EI-MS. It provides sufficient energy for reproducible fragmentation and allows for comparison with established mass spectral libraries (e.g., NIST, Wiley). |
| Source Temp | 230 °C | Hot enough to prevent condensation of the analyte, but not so hot as to cause thermal degradation within the source. |
| Mass Range | m/z 40-450 | A range starting below the lowest expected fragment and extending well above the molecular ion (m/z 182) ensures all relevant ions are captured. |
| Scan Rate | 2 scans/sec | Provides sufficient data points across the chromatographic peak for accurate quantification and spectral deconvolution. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical process, from sample introduction to data analysis.
Caption: Predicted EI fragmentation of the analyte.
Data Presentation and Validation
Clear presentation of mass spectrometric data is essential for communication and verification.
Tabulated Summary of Predicted Fragments
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Formula | Formation Mechanism | Predicted Relative Abundance |
| 182 | [C₁₀H₁₁FO₂]⁺• | C₁₀H₁₁FO₂ | Molecular Ion | Moderate |
| 139 | [2-F, 4-OH-Ph-CO]⁺ | C₇H₄FO₂ | α-cleavage: Loss of •CH(CH₃)₂ | High (Base Peak) |
| 111 | [2-F, 4-OH-Ph]⁺ | C₆H₄FO | Secondary: Loss of CO from m/z 139 | Moderate to High |
| 71 | [(CH₃)₂CHCO]⁺ | C₄H₇O | α-cleavage: Loss of •C₆H₄(F)(OH) | Moderate |
Conclusion
The mass spectrometric analysis of this compound via Gas Chromatography with Electron Ionization is a robust and highly informative method. The compound exhibits predictable fragmentation behavior dominated by alpha-cleavage, leading to the formation of stable acylium ions. The expected base peak at m/z 139 (loss of the isopropyl group) and other significant ions at m/z 182 (molecular ion), m/z 111, and m/z 71 provide a unique fingerprint for unambiguous structural confirmation. The detailed protocol and interpretive framework presented in this guide offer a validated starting point for researchers, enabling the reliable identification and characterization of this molecule and its structural analogs.
References
-
Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Research & Reviews: Journal of Botanical Sciences. [Link]
-
Abdel-Aal, E.-S. M., & Abou-Arab, A. A. (2018). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Mass spectrometry parameters for the analysis of phenolic compounds. ResearchGate. [Link]
-
Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. OMICS International. [Link]
-
Pérez-Serradilla, J. A., & Luque de Castro, M. D. (2021). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. MDPI. [Link]
-
Wikipedia. (n.d.). Electron ionization. Wikipedia. [Link]
-
Little, J. L. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]
-
Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. [Link]
-
Hu, N., Tu, Y.-P., Liu, Y., Jiang, K., & Pan, Y. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of Organic Chemistry, 73(9), 3369–3376. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. MSU Chemistry. [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. rroij.com [rroij.com]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review | MDPI [mdpi.com]
The Rising Profile of Fluorinated Propiophenones: A Technical Guide to Their Biological Activity
Introduction: The Strategic Advantage of Fluorine in Drug Discovery
In the landscape of medicinal chemistry, the deliberate incorporation of fluorine into bioactive scaffolds is a well-established strategy to enhance pharmacological profiles. The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the remarkable stability of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[1][2] Propiophenone, a simple aromatic ketone, serves as a versatile and synthetically accessible backbone for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of fluorinated propiophenone derivatives, synthesizing current knowledge and offering practical insights for researchers in drug development. We will delve into their anticancer, antimicrobial, and neuroprotective activities, underpinned by an understanding of their structure-activity relationships and mechanisms of action.
Anticancer Potential: Insights from Fluorinated Scaffolds
While direct and extensive studies on the anticancer properties of simple fluorinated propiophenones are emerging, compelling evidence from structurally related fluorinated compounds, such as chalcones and isatins, provides a strong rationale for their investigation as antineoplastic agents.[3][4][5]
Structure-Activity Relationship (SAR) Insights
The anticancer activity of fluorinated aromatic compounds is significantly influenced by the position and number of fluorine substituents.[6]
-
Positional Isomerism: The location of the fluorine atom on the aromatic ring is a critical determinant of cytotoxicity. For instance, in related fluorinated chalcones, para-substitution on the phenyl ring has been shown to enhance anticancer activity.[5]
-
Lipophilicity and Membrane Permeation: Fluorination generally increases the lipophilicity of a compound, which can enhance its ability to cross cellular membranes and reach intracellular targets.[4] This is a crucial factor for the efficacy of anticancer drugs.
-
Enzyme Inhibition: The strong electron-withdrawing nature of fluorine can modulate the reactivity of the carbonyl group in the propiophenone scaffold, making these compounds potential inhibitors of various enzymes crucial for cancer cell survival.[7]
Putative Mechanisms of Anticancer Action
Based on analogous fluorinated compounds, several mechanisms can be postulated for the anticancer effects of fluorinated propiophenones:
-
Induction of Apoptosis: Many cytotoxic agents exert their effects by triggering programmed cell death. Fluorinated isatins, for example, have been shown to induce apoptosis in cancer cells through the dissipation of the mitochondrial membrane potential and the production of reactive oxygen species (ROS).[3]
-
Enzyme Inhibition: Fluorinated ketones are known inhibitors of various proteases and kinases.[7][8] For instance, trifluoromethyl ketones can act as transition-state analog inhibitors of serine proteases.[9] It is plausible that fluorinated propiophenones could target kinases involved in cancer signaling pathways.[7]
-
Topoisomerase Inhibition: Some fluorinated compounds, like fluoroquinolones, have demonstrated the ability to inhibit topoisomerase II, an enzyme essential for DNA replication in cancer cells.[10]
Quantitative Data on Related Fluorinated Anticancer Agents
To provide a framework for the potential potency of fluorinated propiophenones, the following table summarizes the cytotoxic activity of related fluorinated compounds against various cancer cell lines.
| Compound Class | Specific Compound/Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Chalcones | Chalconoid 2a | HepG2 | 67.51 ± 2.26 | [5] |
| Fluorinated Chalcones | Various derivatives | HepG2 | 67.51 - 108.20 | [5] |
| Fluorinated Isatins | 1-benzylisatins (ortho-fluoro/chloro) | Various | Moderate Activity | [3] |
| Trifluoromethyl Ketones | TF1 (CF3COCOPh) | HL-60 | Lower than non-fluorinated analog | [8] |
| Trifluoromethyl Ketones | TF2 (CF3CH(OH)COPh) | HL-60 | Higher than non-fluorinated analog | [8] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[11][12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a fluorinated propiophenone derivative on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorinated propiophenone stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the fluorinated propiophenone in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (logarithmic scale) and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity: A Frontier for Fluorinated Propiophenones
The antimicrobial potential of fluorinated compounds is an area of active research. While specific data on fluorinated propiophenones is limited, the known antimicrobial properties of fluoride and other fluorinated molecules suggest that this class of compounds warrants investigation.[13]
Postulated Mechanisms of Antimicrobial Action
-
Enzyme Inhibition: Fluoride ions are known to inhibit bacterial enzymes, particularly those involved in glycolysis, which is a central metabolic pathway for many bacteria.[13] The propiophenone scaffold could serve as a delivery vehicle for the fluorine atom to intracellular targets.
-
Membrane Disruption: The increased lipophilicity imparted by fluorine may allow these compounds to intercalate into and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.[4]
-
Inhibition of Biofilm Formation: Some heterocyclic compounds have demonstrated the ability to prevent the formation of biofilms, which are communities of bacteria that are highly resistant to antibiotics.[14]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[15][16][17]
Objective: To determine the MIC of a fluorinated propiophenone derivative against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Fluorinated propiophenone stock solution (in DMSO)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the fluorinated propiophenone in MHB in a 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.
Neuroprotective Effects: A Lesson from Cathinone Derivatives
The propiophenone scaffold is the core structure of cathinone and its numerous synthetic derivatives, which are known for their psychoactive effects.[18][19][20] These compounds primarily act by modulating the levels of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) in the brain.[21][22] This provides a strong basis for investigating fluorinated propiophenones for their potential neuroprotective or neuro-modulatory activities.
Mechanism of Action at Monoamine Transporters
Synthetic cathinones can act as either:
-
Reuptake Inhibitors: These compounds block the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT), leading to an increase in the extracellular concentration of these neurotransmitters.[19][20]
-
Releasing Agents: These compounds are substrates for the transporters and induce reverse transport, causing a non-vesicular release of neurotransmitters.[19][20]
The introduction of fluorine can significantly alter the potency and selectivity of these compounds for the different monoamine transporters. For example, fluorination at the para-position of methcathinone enhances its potency at the serotonin transporter.[23]
Signaling Pathway: Monoamine Transporter Modulation
Caption: Workflow for an in vitro neuroprotection assay.
Conclusion and Future Directions
Fluorinated propiophenones represent a promising, yet underexplored, class of compounds with significant potential in drug discovery. The strategic incorporation of fluorine into the propiophenone scaffold offers a powerful tool to modulate their biological activity. While research into their neuropharmacological effects is informed by the extensive literature on synthetic cathinones, their potential as anticancer and antimicrobial agents is largely inferred from structurally related compounds. This guide highlights the need for dedicated studies to systematically evaluate the biological activities of a diverse library of fluorinated propiophenones. Future research should focus on elucidating their specific molecular targets and mechanisms of action, which will be crucial for the rational design of novel and effective therapeutic agents.
References
-
DARK Classics in Chemical Neuroscience: Cathinone-Derived Psychostimulants. PMC.
-
Neuropharmacology of Synthetic Cathinones. PMC.
-
Neuropharmacology of Synthetic Cathinones. ResearchGate.
-
The Effect of Selected Cathinones on Natural Cell Membranes: Microelectrophoretic Methods. MDPI.
-
Neuropharmacology of Synthetic Cathinones. R Discovery.
-
The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. PMC.
-
Cytotoxic Activity of Selected Trifluoromethyl Ketones Against Oral Tumor Cells. researchmap.
-
Unveiling the Impact of Fluorination on Cathinone Analogs: A Comparative Guide to Structure-Activity Relationships. Benchchem.
-
Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review. MDPI.
-
Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI.
-
Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. PMC.
-
In vitro detection of cytotoxicity using FluoroJade-C. PubMed.
-
Solvent-free synthesis and in vitro cytotoxicity of fluorinated chalcones against HepG2 cells. ResearchGate.
-
Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development.
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.
-
Enzyme inhibition by fluoro compounds. ResearchGate.
-
Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity. PMC.
-
Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews.
-
Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. Frontiers.
-
Developmental neurotoxicity of perfluorinated chemicals modeled in vitro. PubMed.
-
In Vitro Detection of Cytotoxicity Using FluoroJade-C. ResearchGate.
-
Evaluation of Per- and Polyfluoroalkyl Substances (PFAS) In Vitro Toxicity Testing for Developmental Neurotoxicity. ResearchGate.
-
Evaluation of Per- and Polyfluoroalkyl Substances (PFAS) In Vitro Toxicity Testing for Developmental Neurotoxicity. ACS Figshare.
-
Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. PubMed.
-
Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. ResearchGate.
-
Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin. PubMed.
-
A Study of the Antibacterial Activity of Some Fluorinated Aromatic Mercurials. Semantic Scholar.
-
Developmental Neurotoxicity of Perfluorinated Chemicals Modeled in Vitro. PMC.
-
Antimicrobial Activities and Mode of Flavonoid Actions. MDPI.
-
Structure-activity relationship of fluoroquinolones as anticancer agents. ResearchGate.
-
A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. NIH.
-
Fluoro-containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. ResearchGate.
-
Antimicrobial Susceptibility Testing. Apec.org.
-
Comprehensive evaluation of the toxicological effects of commonly encountered synthetic cathinones using in silico methods. ResearchGate.
-
Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays. Frontiers.
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences.
-
Evaluation of an In Vtlro Cytotoxicity Assay for Specific Groups of Chemicals. Nottingham ePrints.
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.
-
Antimicrobial Susceptibility Testing. NCBI Bookshelf.
-
Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. NIH.
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
-
Structure-activity relationship of anticancer drug candidate quinones. PubMed.
-
Antimicrobial activity of fluoride and its in vivo importance: identification of research questions. PubMed.
-
Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity. PubMed.
-
Antimicrobial activity of flavonoids. PMC.
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
-
Fluoro-containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. acs.figshare.com [acs.figshare.com]
- 3. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives | MDPI [mdpi.com]
- 4. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 6. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. researchmap.jp [researchmap.jp]
- 9. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. kosheeka.com [kosheeka.com]
- 13. Antimicrobial activity of fluoride and its in vivo importance: identification of research questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. integra-biosciences.com [integra-biosciences.com]
- 16. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]
- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. DARK Classics in Chemical Neuroscience: Cathinone-Derived Psychostimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Effect of Selected Cathinones on Natural Cell Membranes: Microelectrophoretic Methods [mdpi.com]
- 22. discovery.researcher.life [discovery.researcher.life]
- 23. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Potential Applications of 2-Fluoro-4-Hydroxypropiophenone Derivatives
Introduction: The Strategic Importance of 2-Fluoro-4-Hydroxypropiophenone in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. 2-Fluoro-4-hydroxypropiophenone emerges as a highly valuable and versatile building block, primarily owing to the unique physicochemical properties imparted by its constituent functional groups. The presence of a fluorine atom, a bioisostere of the hydrogen atom, can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic profile of a drug candidate.[1] Concurrently, the hydroxyl group offers a reactive handle for derivatization and can participate in crucial hydrogen bonding interactions with biological targets.[2] This guide provides an in-depth exploration of the synthesis of 2-fluoro-4-hydroxypropiophenone derivatives, with a primary focus on chalcones and their heterocyclic analogues, and elucidates their potential as anticonvulsant, anti-inflammatory, antioxidant, and antimicrobial agents. The methodologies and insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the therapeutic potential of this promising class of compounds.
Core Synthesis Strategies: From Propiophenone to Bioactive Derivatives
The journey from the foundational 2-fluoro-4-hydroxypropiophenone scaffold to a diverse library of bioactive derivatives primarily involves two key synthetic transformations: the Claisen-Schmidt condensation to yield chalcones, followed by cyclization reactions to generate heterocyclic compounds such as dihydropyrazoles.
Synthesis of the Starting Material: 2-Fluoro-4-hydroxypropiophenone
While various methods exist for the synthesis of hydroxypropiophenones, a common and effective approach is the Fries rearrangement of the corresponding phenyl propionate. This reaction involves the rearrangement of an aryl ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst.
Experimental Protocol: Fries Rearrangement for 4-Hydroxypropiophenone (Adapted for 2-Fluoro-4-hydroxypropiophenone)
-
Esterification: React 3-fluorophenol with propionyl chloride in the presence of a base (e.g., pyridine) to form 3-fluorophenyl propionate.
-
Rearrangement: To a solution of 3-fluorophenyl propionate in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) portion-wise while maintaining a controlled temperature.
-
Reaction Progression: Stir the mixture at a specific temperature (e.g., 50-60°C) for several hours to facilitate the rearrangement.
-
Work-up: Quench the reaction by carefully adding ice and hydrochloric acid.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield 2-fluoro-4-hydroxypropiophenone.
Gateway to Bioactivity: Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a robust and widely employed reaction for the synthesis of chalcones, which are α,β-unsaturated ketones.[3][4] This base-catalyzed reaction involves the condensation of an aromatic ketone (2-fluoro-4-hydroxypropiophenone) with an aromatic aldehyde. The choice of the aromatic aldehyde is a critical determinant of the biological activity of the resulting chalcone derivative.
Experimental Protocol: Synthesis of 2'-Fluoro-4'-hydroxychalcone Derivatives [5][6]
-
Reactant Preparation: Dissolve equimolar amounts of 2-fluoro-4-hydroxypropiophenone and a selected substituted aromatic aldehyde in ethanol.
-
Catalyst Addition: To the ethanolic solution, add a catalytic amount of a strong base, such as aqueous sodium hydroxide or potassium hydroxide, to initiate the condensation.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone derivative.
-
Purification: Filter the solid product, wash it with water until neutral, and then recrystallize from a suitable solvent like ethanol to obtain the purified chalcone.
Diagrammatic Representation of the Claisen-Schmidt Condensation Workflow
Caption: Workflow for the synthesis of chalcone derivatives via Claisen-Schmidt condensation.
Expanding the Chemical Space: Synthesis of Dihydropyrazole Derivatives
Chalcones serve as excellent precursors for the synthesis of various heterocyclic compounds. One notable example is the synthesis of dihydropyrazoles through the cyclization of chalcones with hydrazine hydrate.[5][6][7][8] These heterocyclic derivatives often exhibit enhanced or novel biological activities compared to their parent chalcones.
Experimental Protocol: Synthesis of Dihydropyrazole Derivatives from Chalcones [7][8]
-
Reaction Setup: Dissolve the synthesized chalcone derivative in a suitable solvent, such as glacial acetic acid or ethanol.
-
Reagent Addition: Add hydrazine hydrate to the solution.
-
Cyclization: Reflux the reaction mixture for several hours. Monitor the reaction progress using TLC.
-
Isolation and Purification: After completion, cool the reaction mixture and pour it into ice water to precipitate the dihydropyrazole derivative. Filter the solid, wash it thoroughly with water, and purify by recrystallization from an appropriate solvent.
Therapeutic Potential and Biological Activities of Derivatives
Derivatives of 2-fluoro-4-hydroxypropiophenone, particularly chalcones and their heterocyclic analogues, have demonstrated a broad spectrum of promising biological activities.
Anticonvulsant Properties
Chalcone derivatives have emerged as a promising scaffold for the development of novel antiepileptic drugs.[9][10][11] Their mechanism of action is often attributed to the modulation of the GABAergic system, a key inhibitory neurotransmitter system in the central nervous system.[9][12][13]
Mechanism of Action: Many chalcone derivatives are believed to act as positive allosteric modulators of GABA-A receptors.[12] By binding to a site on the receptor distinct from the GABA binding site, they enhance the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This increased inhibition helps to suppress the excessive neuronal firing characteristic of seizures.
Conceptual Pathway of GABAergic Modulation by Chalcone Derivatives
Caption: Proposed mechanism of anticonvulsant action via GABA-A receptor modulation.
Quantitative Data on Anticonvulsant Activity
| Compound Class | Test Model | Standard Drug | % Protection | Reference |
| Chalcone Semicarbazones | MES | Phenytoin Sodium (80%) | up to 82.70% | [10] |
Anti-inflammatory and Analgesic Effects
Inflammation is a complex biological response implicated in numerous diseases. Derivatives of 2-fluoro-4-hydroxypropiophenone have shown significant anti-inflammatory and analgesic properties.[5][6][14] The primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.[15][16][17][18]
Mechanism of Action: The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory molecules. Many chalcone derivatives exhibit inhibitory activity against both COX-1 and COX-2, with some showing selectivity for COX-2.[16][17] By blocking the action of these enzymes, the production of prostaglandins is reduced, leading to a decrease in inflammation and pain.
Quantitative Data on Anti-inflammatory Activity (COX Inhibition)
| Compound | COX-1 Inhibition (IC₅₀ µM) | COX-2 Inhibition (IC₅₀ µM) | Reference |
| Chalcone Derivative 1b | < 25 | 8.50 | [16] |
| Chalcone Derivative 3c | 14.65 | 10.25 | [16] |
| Chalcone Derivative 4a | > 25 | 4.78 | [16] |
| Chalcone Derivative 4e | > 25 | 6.20 | [16] |
Antioxidant Capacity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a wide range of pathological conditions. Chalcones derived from 2-fluoro-4-hydroxypropiophenone have demonstrated notable antioxidant activity.[2][19][20][21]
Experimental Protocol: DPPH Radical Scavenging Assay [19][21][22]
-
Preparation of Reagents: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol and various concentrations of the test compounds.
-
Reaction: Mix the DPPH solution with different concentrations of the test compounds. A control containing only DPPH and methanol is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.
Quantitative Data on Antioxidant Activity (DPPH Assay)
| Compound | IC₅₀ (µg/mL) | Standard (Ascorbic Acid) | Reference |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | 8.22 | - | [21] |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | 6.89 | - | [21] |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | 3.39 | - | [21] |
Antimicrobial Potential
The rise of antibiotic-resistant microbial strains necessitates the development of new antimicrobial agents. Chalcones and their derivatives have been investigated for their activity against a range of bacteria and fungi. The lipophilic nature of the chalcone backbone is thought to facilitate its passage through the microbial cell membrane.
Quantitative Data on Antimicrobial Activity (MIC Values)
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| DFC5 | Aerobic bacteria | 1.23 - 2.60 | [23] |
| DFC1 | Fungi | 0.95 - 1.32 (MFC) | [23] |
| Chalcone Derivatives | Bacillus subtilis | 62.50 | [21] |
| Chalcone Derivatives | Staphylococcus aureus | < 1 µM | [24] |
Conclusion and Future Directions
The derivatives of 2-fluoro-4-hydroxypropiophenone represent a rich and promising area for drug discovery and development. The synthetic versatility of this scaffold, particularly through the Claisen-Schmidt condensation to form chalcones and subsequent cyclization reactions, allows for the creation of large and diverse chemical libraries. The significant anticonvulsant, anti-inflammatory, antioxidant, and antimicrobial activities demonstrated by these compounds underscore their therapeutic potential.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the effects of different substituents on both aromatic rings of the chalcone scaffold is crucial for optimizing potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: While the primary mechanisms for some activities are known, a deeper understanding of the molecular interactions with their targets will facilitate rational drug design.
-
Pharmacokinetic and Toxicological Profiling: In vivo studies are necessary to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of the most promising lead compounds to assess their viability as clinical candidates.
By leveraging the principles of medicinal chemistry and a thorough understanding of the biological activities of these derivatives, the scientific community is well-positioned to develop novel and effective therapeutic agents based on the 2-fluoro-4-hydroxypropiophenone core.
References
-
Novel anti-inflammatory chalcone derivatives inhibit the induction of nitric oxide synthase and cyclooxygenase-2 in mouse peritoneal macrophages. PubMed. [Link]
-
Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines. National Institutes of Health. [Link]
-
Molecular docking studies of 4-nitromonosubstituted chalcone derivatives as cyclooxygenase-2 (COX-2) inhibitors. AIP Publishing. [Link]
-
Synthesis and anti-inflammatory activity of chalcone derivatives. PubMed. [Link]
-
Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols. International Journal of Chemical Engineering and Applications. [Link]
-
Promising Anti-Inflammatory Effects of Chalcones via Inhibition of Cyclooxygenase, Prostaglandin E 2, Inducible NO Synthase and Nuclear Factor κb Activities. PubMed. [Link]
-
Synthesis of 2',4'-difluoro-2-hydroxypropiophenone. PrepChem.com. [Link]
-
Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. MDPI. [Link]
-
Chalcone: A new scaffold for the development of anti-epileptic medications. Revista Electronica de Veterinaria. [Link]
-
In Vitro ANTIOXIDANT ACTIVITY OF CHALCONE DERIVATIVES. Rasayan Journal of Chemistry. [Link]
-
Design and Development of Sulfonamide-Chalcones as Antiepileptic Candidates: Computational and Zebrafish-Based Validation Approaches. PubMed Central. [Link]
-
Radical (DPPH and ABTS) scavenging activities of chalcones and... ResearchGate. [Link]
-
Chalcones reverse the anxiety and convulsive behavior of adult zebrafish. PubMed. [Link]
-
Synthesis and anticonvulsant activity of some chalcone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. GSC Online Press. [Link]
-
Antibacterial activity (MIC values μg/mL) of compounds 2–5 and of reference antibiotics. ResearchGate. [Link]
-
Dihydropyrazole Derivatives Act as Potent α-Amylase Inhibitors and Free Radical Scavengers: Synthesis, Bioactivity Evaluation, Structure–Activity Relationship, ADMET, and Molecular Docking Studies. National Institutes of Health. [Link]
-
Chalcone: A new scaffold for the development of anti-epileptic medications. [Link]
-
Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. MDPI. [Link]
-
Claisen-Schmidt Condensation. [Link]
-
Full article: Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Taylor & Francis Online. [Link]
-
Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. PubMed. [Link]
-
In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. [Link]
-
Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. Nevolab. [Link]
-
Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Informa Healthcare. [Link]
-
Antimicrobial activity (MIC values in mg/mL) of compounds. ResearchGate. [Link]
-
Antimicrobial activity in vitro, MIC values expressed in μM for all... ResearchGate. [Link]
-
Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. PubMed Central. [Link]
-
Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus. National Institutes of Health. [Link]
-
DOT Language. Graphviz. [Link]
-
Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs. [Link]
-
Fluoroquinolones and propionic acid derivatives induce inflammatory responses in vitro. SpringerLink. [Link]
-
dot. Graphviz. [Link]
-
Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers. [Link]
-
Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Wiley Online Library. [Link]
-
Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. ResearchGate. [Link]
-
Synthesis, Characterization and Anti-Convulsant Activity of Some Novel Substituted Chalcone Derivatives. Impactfactor. [Link]
-
User Guide. Graphviz. [Link]
-
Hydroxy Chalcones and Analogs with Chemopreventive Properties. MDPI. [Link]
-
Command Line. Graphviz. [Link]
-
Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PubMed. [Link]
-
Anti-Inflammatory and Antithrombotic Potential of Metal-Based Complexes and Porphyrins. IntechOpen. [Link]
Sources
- 1. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]
- 2. Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments [mdpi.com]
- 3. praxilabs.com [praxilabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Dihydropyrazole Derivatives Act as Potent α-Amylase Inhibitors and Free Radical Scavengers: Synthesis, Bioactivity Evaluation, Structure–Activity Relationship, ADMET, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. veterinaria.org [veterinaria.org]
- 10. jocpr.com [jocpr.com]
- 11. veterinaria.org [veterinaria.org]
- 12. Design and Development of Sulfonamide-Chalcones as Antiepileptic Candidates: Computational and Zebrafish-Based Validation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chalcones reverse the anxiety and convulsive behavior of adult zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel anti-inflammatory chalcone derivatives inhibit the induction of nitric oxide synthase and cyclooxygenase-2 in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bot Verification [rasayanjournal.co.in]
- 20. researchgate.net [researchgate.net]
- 21. gsconlinepress.com [gsconlinepress.com]
- 22. ijcea.org [ijcea.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Technical Guide to the Retrosynthetic Analysis and Synthesis of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one
This document provides an in-depth exploration of the synthetic strategies for 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one, a substituted hydroxyarylketone. Designed for researchers and professionals in drug development and chemical synthesis, this guide delves into the core principles of retrosynthesis to deconstruct the target molecule and subsequently outlines robust, field-proven synthetic pathways. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative chemical principles.
Core Retrosynthetic Analysis
The target molecule, this compound, is an aryl ketone featuring a fluoro and a hydroxyl group on the aromatic ring. A logical retrosynthetic analysis primarily focuses on the disconnection of the carbon-carbon bond between the aromatic ring and the carbonyl group, as this bond is commonly formed through well-established reactions. Two primary strategies emerge from this initial disconnection: electrophilic aromatic substitution and nucleophilic addition to a nitrile.
A secondary approach involves the rearrangement of a phenolic ester, which still relies on the formation of the same key C-C bond but through an intramolecular pathway. These disconnections form the foundation of our synthetic exploration.
Caption: High-level retrosynthetic analysis of the target molecule.
Pathway A: Friedel-Crafts Acylation of 3-Fluorophenol
This pathway represents the most direct approach, involving the acylation of an activated aromatic ring with an acylating agent in the presence of a Lewis acid catalyst.[1][2]
Theoretical Basis and Mechanistic Insight
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution. The reaction proceeds by generating a highly electrophilic acylium ion from an acyl chloride or anhydride and a Lewis acid, such as aluminum trichloride (AlCl₃). This acylium ion is then attacked by the electron-rich aromatic ring.
For this specific target, the logical starting material is 3-fluorophenol . The regiochemical outcome is dictated by the directing effects of the existing substituents:
-
Hydroxyl (-OH) group: A powerful activating, ortho, para-director.
-
Fluoro (-F) group: A deactivating, but ortho, para-director.
The strongly activating -OH group at C1 will primarily direct the incoming electrophile to the C4 (para) and C2/C6 (ortho) positions. The -F group at C3 also directs to C2 and C4. Both substituents reinforce acylation at the C4 position. This convergence of directing effects makes the desired para-acylation highly favorable, leading to the target molecule, 1-(2-fluoro-4-hydroxy phenyl)-2-methylpropan-1-one.
Caption: Workflow for the Friedel-Crafts acylation pathway.
Experimental Protocol
Reaction: Friedel-Crafts Acylation of 3-Fluorophenol
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equiv. |
| 3-Fluorophenol | 112.10 | 11.21 g | 0.10 | 1.0 |
| Isobutyryl Chloride | 106.55 | 11.72 g (11.2 mL) | 0.11 | 1.1 |
| Aluminum Chloride (AlCl₃) | 133.34 | 29.33 g | 0.22 | 2.2 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
| Hydrochloric Acid (6 M) | - | 150 mL | - | - |
| Saturated aq. NaCl solution | - | 50 mL | - | - |
Procedure:
-
To a flame-dried 500 mL three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (29.33 g).
-
Cool the flask in an ice-water bath and add dichloromethane (100 mL).
-
In a separate flask, prepare a solution of 3-fluorophenol (11.21 g) and isobutyryl chloride (11.72 g) in dichloromethane (100 mL).
-
Add the solution from step 3 to the stirred AlCl₃ suspension dropwise over 30 minutes, maintaining the internal temperature below 10 °C. Note: Stoichiometric amounts of AlCl₃ are required as it complexes with both the starting phenol and the product ketone.[1]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by slowly pouring it onto a mixture of crushed ice (200 g) and concentrated HCl (75 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with 6 M HCl (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization to yield the final product.
Pathway B: Fries Rearrangement of 3-Fluorophenyl Isobutyrate
The Fries rearrangement is an alternative method for acylating phenols. It is a rearrangement reaction of a phenolic ester to a hydroxy aryl ketone, promoted by a Lewis acid.[3][4] This two-step approach avoids the potentially harsh conditions of a direct intermolecular acylation of a phenol.
Theoretical Basis and Mechanistic Insight
Step 1: Esterification. 3-Fluorophenol is first converted to its corresponding ester, 3-fluorophenyl isobutyrate. This is a standard esterification, often performed with an acyl chloride in the presence of a non-nucleophilic base like pyridine.
Step 2: Rearrangement. The aryl ester is treated with a Lewis acid (e.g., AlCl₃) to induce migration of the acyl group from the phenolic oxygen to the aromatic ring. The reaction can yield both ortho and para isomers.[5] Critically, the regioselectivity can be controlled by temperature:
-
Low Temperatures (e.g., 0-25 °C): Favor the kinetically controlled para-product.
-
High Temperatures (e.g., >60 °C): Favor the thermodynamically more stable ortho-product, which can form a bidentate complex with the Lewis acid.[3][6]
To synthesize the desired target, the reaction should be run at lower temperatures to maximize the yield of the para-rearranged product.
Caption: Workflow for the Fries rearrangement pathway.
Experimental Protocol
Part I: Synthesis of 3-Fluorophenyl Isobutyrate
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equiv. |
| 3-Fluorophenol | 112.10 | 11.21 g | 0.10 | 1.0 |
| Isobutyryl Chloride | 106.55 | 11.72 g (11.2 mL) | 0.11 | 1.1 |
| Pyridine | 79.10 | 8.7 g (8.9 mL) | 0.11 | 1.1 |
| Diethyl Ether | - | 150 mL | - | - |
Procedure:
-
Dissolve 3-fluorophenol (11.21 g) and pyridine (8.7 g) in diethyl ether (150 mL) in a flask cooled to 0 °C.
-
Add isobutyryl chloride (11.72 g) dropwise with stirring.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Filter the mixture to remove pyridinium hydrochloride precipitate.
-
Wash the filtrate with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude ester, which can be used directly in the next step.
Part II: Fries Rearrangement
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equiv. |
| 3-Fluorophenyl Isobutyrate | 182.18 | 18.22 g (crude) | 0.10 | 1.0 |
| Aluminum Chloride (AlCl₃) | 133.34 | 14.67 g | 0.11 | 1.1 |
| Nitrobenzene (solvent) | 123.11 | 100 mL | - | - |
Procedure:
-
In a dry flask, add aluminum chloride (14.67 g) to nitrobenzene (100 mL) and stir.
-
Add the crude 3-fluorophenyl isobutyrate dropwise to the mixture, keeping the temperature at 20-25 °C.
-
Stir the reaction at room temperature for 12-18 hours to favor para migration.
-
Quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Perform a steam distillation to remove the nitrobenzene solvent.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 75 mL).
-
Combine organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the product via column chromatography to isolate the target molecule from any ortho isomer.
Pathway C: Grignard Addition to a Protected Nitrile
This strategy builds the ketone through a nucleophilic addition mechanism, offering an orthogonal approach to electrophilic substitution. It relies on the reaction of an organometallic reagent with a nitrile, followed by hydrolysis.[7]
Theoretical Basis and Mechanistic Insight
The acidic proton of the phenol group is incompatible with Grignard reagents. Therefore, the hydroxyl group on the starting material, 2-fluoro-4-hydroxybenzonitrile [8], must first be protected. A common choice is the methoxymethyl (MOM) ether, installed using MOM-Cl and a base.
Once protected, the nitrile is treated with isopropylmagnesium bromide . The Grignard reagent adds to the electrophilic carbon of the nitrile to form a stable intermediate imine magnesium salt. Subsequent workup with aqueous acid hydrolyzes the imine to the ketone and simultaneously cleaves the acid-labile MOM protecting group, revealing the final product in a single step.
Caption: Workflow for the Grignard/Nitrile pathway.
Experimental Protocol
Reaction: Grignard Addition to 2-Fluoro-4-(methoxymethoxy)benzonitrile
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equiv. |
| 2-Fluoro-4-hydroxybenzonitrile | 137.11 | 13.71 g | 0.10 | 1.0 |
| i-Pr₂NEt (DIPEA) | 129.24 | 19.4 g (26.1 mL) | 0.15 | 1.5 |
| MOM-Cl | 80.51 | 9.7 g (8.5 mL) | 0.12 | 1.2 |
| Isopropylmagnesium Bromide (2.0 M in THF) | - | 60 mL | 0.12 | 1.2 |
| Anhydrous THF | - | 250 mL | - | - |
| Hydrochloric Acid (3 M) | - | 100 mL | - | - |
Procedure:
-
(Protection) Dissolve 2-fluoro-4-hydroxybenzonitrile (13.71 g) in anhydrous THF (150 mL). Add DIPEA (19.4 g).
-
Cool the solution to 0 °C and add MOM-Cl (9.7 g) dropwise. Stir at room temperature for 3 hours until protection is complete (monitor by TLC).
-
Quench with water, extract with ethyl acetate, wash with brine, dry, and concentrate. The crude MOM-protected nitrile is used directly.
-
(Grignard Reaction) Dissolve the crude protected nitrile in anhydrous THF (100 mL) and cool to 0 °C under a nitrogen atmosphere.
-
Add the isopropylmagnesium bromide solution (60 mL, 2.0 M) dropwise via syringe, maintaining the temperature below 10 °C.
-
After addition, warm the reaction to room temperature and stir for 2 hours.
-
Cool the mixture to 0 °C and slowly quench by adding 3 M HCl (100 mL). Stir vigorously for 1 hour to ensure complete hydrolysis and deprotection.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.
-
Dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final product.
Comparative Summary of Synthetic Routes
| Feature | Pathway A: Friedel-Crafts Acylation | Pathway B: Fries Rearrangement | Pathway C: Grignard/Nitrile |
| Number of Steps | 1 | 2 | 2 (or 3 if protection is separate) |
| Key Starting Material | 3-Fluorophenol | 3-Fluorophenol | 2-Fluoro-4-hydroxybenzonitrile |
| Key Challenge | Handling of stoichiometric AlCl₃ | Regioselectivity (ortho/para) | Anhydrous conditions; protecting group needed |
| Selectivity Control | High (inherent directing effects) | Good (via temperature control) | High (no isomeric byproducts) |
| Advantages | Direct, one-pot reaction | Milder acylation conditions | Orthogonal approach, avoids EAS issues |
| Disadvantages | Harsh Lewis acid, large excess needed | Extra esterification step | Requires protecting group chemistry |
Conclusion
The synthesis of this compound can be effectively achieved through several logical synthetic pathways derived from a straightforward retrosynthetic analysis.
-
The Friedel-Crafts acylation offers the most direct, one-step route with excellent predicted regioselectivity due to the synergistic directing effects of the hydroxyl and fluoro substituents.
-
The Fries rearrangement provides a reliable two-step alternative where potential harshness is mitigated and regioselectivity can be controlled by temperature.
-
The Grignard addition to a nitrile presents a robust, though longer, pathway that avoids issues of electrophilic aromatic substitution and offers high chemo-selectivity, contingent on a protection-deprotection sequence.
The optimal choice depends on the specific constraints of the laboratory, including scale, available starting materials, and tolerance for multi-step sequences versus single-pot, but potentially more vigorous, reactions. All three pathways represent viable and authoritative strategies for obtaining the target compound.
References
-
MilliporeSigma. Friedel–Crafts Acylation.
-
Wikipedia. Fries rearrangement.
-
Organic Chemistry Portal. Fries Rearrangement.
-
Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
-
Professor Dave Explains. Fries Rearrangement. YouTube.
-
Wikipedia. Friedel–Crafts reaction.
-
Hassan, H.S., et al. Applications of Friedel–Crafts reactions in total synthesis of natural products. National Center for Biotechnology Information (PMC).
-
BYJU'S. What is the Fries Rearrangement Reaction?
-
Thermo Fisher Scientific. Fries Rearrangement.
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
-
Organic Syntheses. Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides.
-
Professor Dave Explains. Friedel-Crafts Acylation. YouTube.
-
National Institute of Pharmaceutical Education and Research (NIPER) SAS Nagar. Grignard Reaction in Flow Chemistry. CRIPS.
-
PubChem. 2-Fluoro-4-hydroxybenzonitrile. National Center for Biotechnology Information.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 2-Fluoro-4-hydroxybenzonitrile | C7H4FNO | CID 2734675 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the synthesis of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one
An Application Note and Protocol for the Synthesis of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, technically detailed guide for the synthesis of this compound, a valuable hydroxyarylketone intermediate in pharmaceutical development. The protocol is structured around a robust two-step synthetic sequence: the initial esterification of 3-fluorophenol followed by a Lewis acid-catalyzed Fries rearrangement. This application note delves into the mechanistic underpinnings of the key rearrangement step, offers a detailed, step-by-step experimental protocol, and provides expert insights into process optimization and troubleshooting. The described methodology is designed to be self-validating, ensuring reproducibility and high purity of the target compound.
Introduction and Synthetic Strategy
Hydroxyarylketones are pivotal structural motifs in a multitude of biologically active molecules. The target compound, this compound, incorporates a fluoro-substituted phenolic ring acylated with an isobutyryl group. Direct Friedel-Crafts acylation of the parent 3-fluorophenol is often complicated by competitive O-acylation, leading to ester formation rather than the desired C-acylated ketone.[1][2]
To circumvent this, our strategy employs a more reliable and industrially significant pathway: the Fries Rearrangement .[1][3] This classic rearrangement reaction transforms a phenolic ester into a hydroxyarylketone.[4][5] The synthesis, therefore, proceeds in two distinct stages:
-
Esterification: 3-Fluorophenol is reacted with isobutyryl chloride to form the stable intermediate, 3-fluorophenyl isobutyrate.
-
Fries Rearrangement: The isolated ester undergoes an intramolecular acyl group migration, catalyzed by the Lewis acid aluminum chloride (AlCl₃), to yield the target ortho-acylated phenol.
This method offers superior control over the reaction outcome and is amenable to scale-up. The selectivity of the rearrangement towards the desired ortho-product is critically dependent on reaction conditions, particularly temperature.[6]
Reaction Mechanism: The Fries Rearrangement
The cornerstone of this synthesis is the Lewis acid-catalyzed migration of the isobutyryl group from the phenolic oxygen to the aromatic ring. The accepted mechanism involves the formation of a key acylium ion intermediate.[4][7]
-
Lewis Acid Coordination: The reaction initiates with the coordination of the Lewis acid (AlCl₃) to the carbonyl oxygen of the ester, which is a more potent Lewis base than the phenolic oxygen.[4]
-
Acylium Ion Generation: This coordination polarizes the ester C-O bond, facilitating a rearrangement where the AlCl₃ shifts to the phenolic oxygen. This cleavage generates a resonance-stabilized acylium carbocation.[4][7]
-
Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the electron-rich aromatic ring. The hydroxyl group (as the aluminate complex) is a strong ortho, para-director.
-
Selective Isomer Formation: The reaction produces both ortho and para substituted ketones. The regioselectivity is temperature-dependent.[6] Lower temperatures (≤ 60 °C) kinetically favor the para-isomer. In contrast, higher temperatures (≥ 120 °C) thermodynamically favor the ortho-isomer.[4][6] This is because the ortho intermediate can form a more stable bidentate chelate complex with the aluminum catalyst. For this synthesis, we will leverage high temperatures to maximize the yield of the desired this compound.
-
Hydrolysis: The final step is an acidic workup to hydrolyze the aluminum-phenoxide complex, liberating the final hydroxyarylketone product.
Diagram of the Fries Rearrangement Mechanism
Caption: Mechanism of the Lewis acid-catalyzed Fries Rearrangement.
Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Aluminum chloride is highly corrosive and reacts violently with water; handle with extreme care under anhydrous conditions.
Part A: Synthesis of 3-Fluorophenyl Isobutyrate
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Quantity | Moles (mmol) |
| 3-Fluorophenol | ≥99% | Sigma-Aldrich | 11.21 g (9.42 mL) | 100 |
| Isobutyryl Chloride | ≥98% | Sigma-Aldrich | 11.19 g (11.0 mL) | 105 |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | 8.7 g (8.9 mL) | 110 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | 200 mL | - |
| Hydrochloric Acid (HCl) | 2 M Aqueous | VWR | 100 mL | - |
| Saturated NaCl Solution | Aqueous (Brine) | Lab Prepared | 100 mL | - |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | ~20 g | - |
Procedure
-
Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: Charge the flask with 3-fluorophenol (100 mmol) and anhydrous dichloromethane (150 mL). Begin stirring and cool the mixture to 0 °C in an ice-water bath.
-
Base Addition: Add anhydrous pyridine (110 mmol) to the flask.
-
Acylation: Add isobutyryl chloride (105 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. A white precipitate of pyridinium hydrochloride will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Work-up:
-
Transfer the reaction mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with 2 M HCl (2 x 50 mL), water (50 mL), and saturated NaCl solution (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is a pale yellow oil. Purify by vacuum distillation to obtain 3-fluorophenyl isobutyrate as a clear, colorless liquid.
Part B: Fries Rearrangement to this compound
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Quantity | Moles (mmol) |
| 3-Fluorophenyl Isobutyrate | From Part A | - | 9.11 g | 50 |
| Aluminum Chloride (AlCl₃) | Anhydrous, powder | Sigma-Aldrich | 14.7 g | 110 |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR | 50 mL | - |
| Crushed Ice | - | Lab Prepared | 250 g | - |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | 200 mL | - |
| Saturated NaHCO₃ Solution | Aqueous | Lab Prepared | 100 mL | - |
| Saturated NaCl Solution | Aqueous (Brine) | Lab Prepared | 100 mL | - |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | ~20 g | - |
Procedure
-
Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a gas outlet to a bubbler, and a thermometer. Ensure all glassware is oven-dried to prevent moisture contamination.
-
Catalyst Charging: Under a nitrogen atmosphere, carefully add anhydrous aluminum chloride (110 mmol) to the flask.
-
Ester Addition: Slowly add the 3-fluorophenyl isobutyrate (50 mmol) to the AlCl₃ powder with vigorous stirring. The mixture will become a thick, stirrable slurry.
-
Heating: Heat the reaction mixture to 130-140 °C using a heating mantle. Maintain this temperature for 4-5 hours. The mixture will darken significantly.[8]
-
Quenching (Critical Step): Cool the reaction flask to room temperature. In a separate large beaker (1 L), prepare a mixture of crushed ice (250 g) and concentrated HCl (50 mL). Slowly and cautiously pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. This is a highly exothermic process.
-
Extraction:
-
Once all the ice has melted and the dark complex has decomposed, transfer the mixture to a 1 L separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 70 mL).
-
Combine the organic extracts.
-
-
Work-up:
-
Wash the combined organic layers sequentially with water (100 mL), saturated NaHCO₃ solution (2 x 50 mL, to remove any unreacted phenol), and finally with saturated NaCl solution (50 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
-
Purification: The crude product will be a dark solid or oil containing both ortho and para isomers. The desired this compound can be purified by either recrystallization (e.g., from a toluene/hexane mixture) or column chromatography on silica gel (gradient elution with hexane/ethyl acetate).
Data Summary and Characterization
Table of Expected Parameters
| Parameter | Step A: Esterification | Step B: Fries Rearrangement |
| Reaction Time | 3 - 4 hours | 4 - 5 hours |
| Temperature | 0 °C to Room Temp. | 130 - 140 °C |
| Stoichiometry | 1.05 eq. Acyl Chloride | 2.2 eq. AlCl₃ |
| Theoretical Yield | 18.22 g | 9.11 g |
| Typical Purified Yield | 85 - 95% | 60 - 75% (ortho-isomer) |
Expected Product Characterization (for this compound)
-
¹H NMR: Expect signals corresponding to the two methyl groups of the isopropyl moiety (doublet), the methine proton (septet), aromatic protons (showing complex splitting due to F, OH, and acyl groups), and a broad singlet for the phenolic OH.
-
¹³C NMR: Key signals will include the carbonyl carbon (~200 ppm), aromatic carbons (showing characteristic C-F coupling constants), and the carbons of the isopropyl group.[9]
-
IR Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹ and a broad O-H stretch from 3100-3500 cm⁻¹.
-
Mass Spectrometry (MS-ESI): The molecular ion peak [M-H]⁻ should be observed at m/z corresponding to the calculated molecular weight.
Experimental Workflow Visualization
Caption: Overall experimental workflow for the two-step synthesis.
References
-
Wikipedia. Fries rearrangement. [Link]
-
Organic Chemistry Portal. Fries Rearrangement. [Link]
-
BYJU'S. What is the Fries Rearrangement Reaction?. [Link]
-
Physics Wallah. Reaction Mechanism of Fries Rearrangement. [Link]
-
Testbook. Fries Rearrangement: Meaning, Mechanism, Limitations & Application. [Link]
-
National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
Supporting Information. One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
- Google Patents. US6437174B1 - Method for producing 2-fluoro-isobutyric acid esters.
-
YouTube. Fries Rearrangement. [Link]
-
PubChem. 1-(2-Hydroxy-4-methylphenyl)propan-1-one. [Link]
-
Semantic Scholar. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. [Link]
-
National Center for Biotechnology Information. Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. [Link]
-
MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one. [Link]
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. byjus.com [byjus.com]
- 5. testbook.com [testbook.com]
- 6. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 7. youtube.com [youtube.com]
- 8. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
Application Note: A Robust Reversed-Phase HPLC Method for the Analysis of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one
Abstract
This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one. This compound is a key intermediate in pharmaceutical synthesis, and its accurate quantification is crucial for quality control and process monitoring. The described method utilizes a standard C18 stationary phase with a UV detector, providing excellent specificity, precision, and accuracy. The causality behind the selection of chromatographic parameters is discussed in detail, providing a framework for adaptation and troubleshooting. This protocol is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction and Scientific Rationale
This compound is an aromatic ketone containing both a fluoride and a hydroxyl functional group. These features present specific considerations for analytical method development. The presence of the phenolic hydroxyl group means the analyte's ionization state is pH-dependent, which can drastically affect its retention and peak shape in reversed-phase chromatography. The fluorinated aromatic ketone structure provides a strong chromophore, making UV detection a highly suitable and sensitive technique for quantification.
The primary objective of this protocol is to establish a stable, reproducible, and efficient HPLC method. Reversed-phase chromatography is the chosen mode of separation due to its versatility and its effectiveness for compounds of moderate polarity, such as the target analyte.[1] The method is designed to be straightforward, employing common reagents and instrumentation to ensure broad applicability in standard analytical laboratories.
Analyte Physicochemical Properties and Methodological Implications
Understanding the analyte's properties is foundational to developing a logical and effective HPLC method.
| Property | Value / Observation | Implication for HPLC Method Development |
| Molecular Structure | Fluorinated hydroxyphenyl ketone | The aromatic ketone is a strong chromophore, ideal for UV detection. The overall structure is moderately non-polar, making it a prime candidate for reversed-phase chromatography. |
| Polarity | Contains a polar hydroxyl group and a non-polar phenyl ring. | A C18 column, a non-polar stationary phase, is selected to retain the analyte through hydrophobic interactions.[1] |
| pKa (Phenolic -OH) | Estimated to be ~8-10 | To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be controlled. An acidic mobile phase (pH 2-4) will suppress the ionization of the phenolic group, ensuring it remains in a single, neutral form.[1][2] |
| Solubility | Expected to be soluble in common organic solvents like Methanol and Acetonitrile. | Methanol or Acetonitrile are suitable solvents for standard and sample preparation. Using the mobile phase as the diluent is often ideal to prevent peak distortion.[3] |
Detailed Experimental Protocol
This section provides a step-by-step methodology for the analysis of this compound.
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 98%)
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: Ultrapure, 18.2 MΩ·cm resistivity
-
Phosphoric Acid (H₃PO₄): HPLC grade, ~85%
-
Methanol (MeOH): HPLC grade (for system flushing and needle wash)
-
Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or Nylon, depending on solvent compatibility)
Instrumentation and Chromatographic Conditions
An HPLC system with a UV-Vis or Diode Array Detector (DAD) is required.
| Parameter | Recommended Condition | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and resolution for a wide range of moderately polar to non-polar compounds. This is the industry standard starting point. |
| Mobile Phase | Acetonitrile : 0.1% H₃PO₄ in Water (55:45, v/v) | ACN is a common organic modifier. Phosphoric acid creates a low pH environment (~2.5) to suppress ionization of the phenolic group, ensuring good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures retention time stability and improves peak efficiency. |
| Detection Wavelength | 254 nm (or λmax determined by DAD) | The aromatic ketone chromophore provides strong absorbance. 254 nm is a common wavelength for aromatic compounds; however, scanning with a DAD to find the absorbance maximum is recommended for optimal sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on analyte concentration and detector response. |
| Run Time | ~10 minutes | Sufficient to allow for the elution of the main peak and any potential late-eluting impurities. |
Preparation of Solutions
Mobile Phase Preparation (1 L):
-
Measure 450 mL of ultrapure water into a 1 L solvent bottle.
-
Carefully add 1.0 mL of phosphoric acid (H₃PO₄) and mix thoroughly.
-
Add 550 mL of acetonitrile (ACN).
-
Cap the bottle and sonicate for 10-15 minutes to degas the solution.
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10.0 mg of the this compound reference standard.
-
Transfer the standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase and mix thoroughly.
Working Standard Solution (10 µg/mL):
-
Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix thoroughly. This solution is used for analysis.
Sample Preparation:
-
Accurately weigh a sample amount expected to contain approximately 10.0 mg of the analyte.
-
Prepare the sample using the same procedure as the Standard Stock Solution to achieve a nominal concentration of 100 µg/mL.
-
Perform a 1:10 dilution (as for the working standard) to achieve a final target concentration of 10 µg/mL.
-
Prior to injection, filter the final sample solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.[4][5] Discard the first few drops of the filtrate.
System Suitability and Method Validation
System Suitability Testing (SST)
Before initiating any sample analysis, the performance of the chromatographic system must be verified.[6] Inject the Working Standard Solution (10 µg/mL) six consecutive times and evaluate the following parameters.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good chromatographic performance and absence of undesirable secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector. |
| RSD of Retention Time | ≤ 2.0% | Confirms the stability and precision of the pumping system. |
Method Validation Framework (ICH Q2(R2))
For use in a regulated environment, the method must be fully validated to prove it is fit for its intended purpose.[7][8] The validation protocol should assess the parameters outlined by the International Council for Harmonisation (ICH).[6][9][10]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This is often demonstrated using a photodiode array detector (DAD) for peak purity analysis and by analyzing placebo and spiked samples.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]
-
Accuracy: The closeness of the test results to the true value, typically determined by spike-recovery studies on a placebo matrix.
-
Precision: Assessed at two levels:
-
Repeatability (Intra-assay precision): The precision over a short interval of time under the same operating conditions.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate), providing an indication of its reliability during normal usage.[10]
Workflow Visualization
The following diagram outlines the logical workflow for the HPLC analysis described in this document.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
This application note provides a comprehensive and systematic protocol for the development of a robust and reliable reversed-phase HPLC method for the analysis of this compound. The described isocratic method is simple, efficient, and suitable for routine quality control and purity assessment in both research and industrial settings. The detailed explanation of the rationale behind method parameter selection serves as a guide for further optimization or troubleshooting. For regulatory purposes, the method should be fully validated according to ICH Q2(R2) guidelines.
References
-
Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC? Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]
-
Knauer. (n.d.). HPLC Sample Preparation and Instrument Set-Up | Guide. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
International Journal of Pharmaceutical and Biological Science Archive. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. Retrieved from [Link]
-
Agilent Technologies. (2023). A UHPLC/HPLC Method Development Strategy with Complementary Stationary Phases. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. HPLC Sample Preparation and Instrument Set-Up | Guide [scioninstruments.com]
- 4. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one as a Versatile Chemical Intermediate
Abstract
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one as a pivotal chemical intermediate. This document elucidates the compound's physicochemical properties and details its application in the synthesis of high-value molecular scaffolds, such as fluorinated chalcones and flavones, which are of significant interest in medicinal chemistry. The protocols herein are designed to be robust and reproducible, with an emphasis on the mechanistic rationale behind the experimental steps to ensure both scientific integrity and successful implementation.
Introduction: The Strategic Importance of Fluorinated Phenolic Ketones
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1][2] Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] The subject of this guide, this compound, is a valuable building block that combines a fluorinated phenyl ring with a reactive ketone and a phenolic hydroxyl group. This unique combination of functional groups makes it an ideal precursor for the synthesis of a variety of complex heterocyclic compounds.[3][4]
The 2-fluoro-4-hydroxyphenyl moiety is a key pharmacophore found in numerous biologically active compounds. The presence of the ketone function allows for a range of classical and modern organic transformations, including condensations, cyclizations, and reductions. The phenolic hydroxyl group offers a handle for etherification, esterification, or can participate in intramolecular reactions to form heterocyclic systems.
This guide will focus on two primary applications of this intermediate: the synthesis of 2'-hydroxychalcones via Claisen-Schmidt condensation and their subsequent conversion to flavones, a class of compounds with diverse biological activities.[5][6]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use.
| Property | Value |
| Molecular Formula | C₁₀H₁₁FO₂ |
| Molecular Weight | 182.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. |
| ¹H NMR | Signals corresponding to aromatic protons, a methine proton, and two methyl groups. |
| ¹³C NMR | Resonances for aromatic carbons, a carbonyl carbon, a methine carbon, and methyl carbons. |
| Mass Spectrometry | Molecular ion peak consistent with the chemical formula. |
Core Synthetic Applications and Protocols
The strategic location of the fluoro, hydroxyl, and ketone functionalities allows for a diverse range of synthetic transformations. This section details the protocols for two key applications: the synthesis of fluorinated chalcones and their subsequent cyclization to flavones.
Synthesis of 2'-Fluoro-4'-hydroxy-α-methylchalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and is the cornerstone for synthesizing chalcones from ketones and aromatic aldehydes.[7] In this protocol, this compound is reacted with a substituted aromatic aldehyde under basic conditions to yield the corresponding chalcone.[4][8]
Reaction Scheme:
Caption: Claisen-Schmidt condensation to form a fluorinated chalcone.
Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in ethanol (95%) to a concentration of approximately 0.5 M.
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (20-40%) or potassium hydroxide (20-40%) (2.0-3.0 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the chalcone is often indicated by a color change. Stir the reaction mixture at room temperature for 12-24 hours or until TLC indicates the consumption of the starting materials.
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is neutral. The precipitated solid is the crude chalcone.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base Catalyst: The base is crucial for deprotonating the α-carbon of the ketone, forming an enolate which then acts as a nucleophile.[9]
-
Ethanol as Solvent: Ethanol is a good solvent for both the reactants and the base, facilitating a homogeneous reaction mixture.
-
Room Temperature: The reaction is typically carried out at room temperature to minimize side reactions.
-
Acidification: Neutralization with acid is necessary to protonate the phenoxide and precipitate the chalcone product.
Synthesis of 3-Fluoro-2-aryl-8-hydroxy-isoflavones via Oxidative Cyclization of Chalcones
The 2'-hydroxychalcones synthesized in the previous step are excellent precursors for the synthesis of flavones, a class of flavonoids with a wide range of biological activities.[5][10] The oxidative cyclization of 2'-hydroxychalcones is a common and effective method for constructing the flavone core.[11]
Reaction Scheme:
Caption: Oxidative cyclization of a chalcone to a flavone.
Experimental Protocol: Iodine-Catalyzed Oxidative Cyclization
-
Reaction Setup: In a round-bottom flask, dissolve the purified 2'-fluoro-4'-hydroxy-α-methylchalcone (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Catalyst Addition: Add a catalytic amount of iodine (I₂) (0.1-0.2 eq) to the solution.
-
Heating: Heat the reaction mixture to 100-120 °C and stir for 2-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. A solid precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash with a saturated solution of sodium thiosulfate to remove excess iodine, followed by washing with cold water. Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.
Mechanistic Insights:
The reaction is believed to proceed through an initial intramolecular Michael addition of the phenolic hydroxyl group to the α,β-unsaturated ketone, forming a flavanone intermediate. Subsequent oxidation of the flavanone by the iodine/DMSO system yields the thermodynamically more stable flavone.[11]
Alternative Synthetic Routes
While the synthesis of chalcones and flavones is a primary application, this compound can be utilized in other synthetic transformations:
-
Synthesis of Chromones: The intermediate can be a precursor for chromone synthesis through reactions involving condensation with esters or other carbonyl compounds, followed by cyclization.[12][13]
-
Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride, introducing a new chiral center and a site for further functionalization.
-
Etherification of the Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated to introduce various substituents, which can modulate the biological activity of the final products.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of fluorinated bioactive molecules. Its utility in the preparation of chalcones and flavones, as detailed in these application notes, provides a robust platform for drug discovery and development. The provided protocols, grounded in established chemical principles, offer researchers a reliable guide for the practical application of this important building block. The strategic incorporation of the 2-fluoro-4-hydroxyphenyl motif through this intermediate opens avenues for the creation of novel compounds with potentially enhanced pharmacological profiles.
References
- BenchChem. (2025). Application Notes and Protocols: Oxidative Cyclization of Chalcones for Flavone Synthesis.
- Chen, Z. et al. (2025). Fluoroquinoxalinone derivative for selectively inhibiting parp1.
- University of Ulm. (n.d.). Photo- and Electro-chemical Cyclization of Hydroxychalcones for the Synthesis of Flavonoids.
- Ngadjui, B. T., & Kapche, G. W. F. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 3(3), 01-15.
- Abdel-Wahab, B. F., et al. (2015). Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 916-923.
- Sigma-Aldrich. (n.d.).
- PubMed. (2015).
- Bandeira, P. N., et al. (2020). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 3(4), 146-157.
- Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class.
- Magritek. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones.
- Singh, R. P., & Singh, R. K. (2012). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Research in Pharmaceutical and Biomedical Sciences, 3(4), 1541-1549.
- Tutorsglobe.com. (n.d.). Synthesis of Chromones, Chemistry tutorial.
- Ewies, F. F., & El-Shehry, M. F. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.
- Chen, Y., et al. (2021). Divergent synthesis of chromones and chromanones from diketones using an AgOTf/[Si]H system by switching hydrosilanes. Organic & Biomolecular Chemistry, 19(16), 3583-3587.
- Zhang, C. (2022). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ChemRxiv.
- Yi, C. S., & Lee, D. W. (2013). Synthesis of 2-Acylphenol and Flavene Derivatives from the Ruthenium-Catalyzed Oxidative C–H Acylation of Phenols with Aldehydes. Organic letters, 15(18), 4842–4845.
- Wikipedia. (n.d.).
Sources
- 1. amherst.edu [amherst.edu]
- 2. webassign.net [webassign.net]
- 3. nepjol.info [nepjol.info]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. chemrevlett.com [chemrevlett.com]
- 9. magritek.com [magritek.com]
- 10. ulm.edu [ulm.edu]
- 11. chemijournal.com [chemijournal.com]
- 12. tutorsglobe.com [tutorsglobe.com]
- 13. ijrpc.com [ijrpc.com]
Application Notes and Protocols for the Derivatization of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one
Introduction
1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one is a versatile bifunctional molecule featuring a nucleophilic phenolic hydroxyl group and an electrophilic ketonic carbonyl group. This unique structural arrangement makes it a valuable building block in medicinal chemistry and drug development. The strategic derivatization of one or both of these functional groups allows for the systematic modification of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, derivatization can introduce new pharmacophoric elements, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
The presence of a fluorine atom at the ortho position to the carbonyl group introduces significant electronic and steric influences. The electron-withdrawing nature of fluorine can modulate the acidity of the phenolic proton and the reactivity of the carbonyl group. Sterically, the ortho-fluoro group, in concert with the adjacent isopropyl ketone moiety, can present challenges for certain chemical transformations. This guide provides a comprehensive overview of synthetic strategies and detailed protocols for the selective and combined derivatization of this compound, with a focus on overcoming these potential challenges.
Derivatization Strategies for the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a prime target for derivatization, offering a facile route to ethers and esters. These modifications can serve as protecting groups or introduce functionalities that enhance biological activity.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for the formation of ethers from an alkoxide and an alkyl halide.[1] For phenolic substrates, a base is required to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. The choice of base and reaction conditions is critical to ensure efficient conversion, especially with the potential for steric hindrance around the hydroxyl group.
Causality of Experimental Choices:
-
Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient for deprotonating phenols. Its use in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates the Sₙ2 reaction.
-
Alkylating Agent: Primary alkyl halides (e.g., iodides and bromides) are preferred as they are more susceptible to Sₙ2 attack and less prone to elimination side reactions.[2]
-
Temperature: Elevated temperatures are typically required to overcome the activation energy of the reaction, particularly with less reactive alkyl halides or sterically hindered phenols.
Workflow for Williamson Ether Synthesis:
Figure 1: General workflow for the Williamson ether synthesis.
Detailed Protocol: Synthesis of 1-(2-Fluoro-4-ethoxyphenyl)-2-methylpropan-1-one
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Add ethyl iodide (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired ether.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Potassium Carbonate (K₂CO₃) | 1.5 | Base for deprotonation |
| Ethyl Iodide (C₂H₅I) | 1.2 | Alkylating agent |
| Dimethylformamide (DMF) | - | Solvent |
O-Acylation to Form Phenolic Esters
O-acylation is a straightforward method to convert the phenolic hydroxyl group into an ester. This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride in the presence of a base.[3] This derivatization is often used to install a protecting group or to modulate the electronic properties of the aromatic ring.
Causality of Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive and are often used for efficient acylation. Acid anhydrides are also effective and can be used with or without a catalyst.[3]
-
Base: A non-nucleophilic organic base such as triethylamine (TEA) or pyridine is commonly used to neutralize the HCl or carboxylic acid byproduct generated during the reaction.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used.
Detailed Protocol: Synthesis of 4-(1-isobutyryl-1-oxopropan-2-yl)-3-fluorophenyl acetate
-
Dissolve this compound (1.0 eq) in dry dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (Hexane:Ethyl Acetate) to yield the pure ester.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Triethylamine (TEA) | 1.5 | Base to neutralize HCl |
| Acetyl Chloride (CH₃COCl) | 1.2 | Acylating agent |
| Dichloromethane (DCM) | - | Solvent |
Derivatization Strategies for the Ketonic Carbonyl Group
The carbonyl group of the ketone offers a rich platform for a variety of chemical transformations, including reduction, reductive amination, and olefination reactions.
Reductive Amination to Synthesize Amines
Reductive amination is a powerful and widely used method for the formation of C-N bonds.[4] It involves the reaction of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent for this transformation, tolerating a wide range of functional groups.[5][6]
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is preferred due to its mildness and its ability to reduce the intermediate iminium ion faster than the starting ketone, which allows for a one-pot procedure.[7]
-
Solvent: Dichloroethane (DCE) is a common solvent for reductive aminations with NaBH(OAc)₃.[5]
-
Amine: A wide range of primary and secondary amines can be used.
Workflow for Reductive Amination:
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Cell-Based Assays for Fluorinated Propiophenones: A Detailed Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Fluorinated Propiophenones
Propiophenone and its derivatives are a class of aromatic ketones that serve as versatile scaffolds in medicinal chemistry.[1] The introduction of fluorine atoms into the propiophenone structure can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy and pharmacokinetic profile. One notable example of a propiophenone derivative in clinical use is Bupropion, an antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[2][3][4][5][6] While the precise mechanisms of action for many novel fluorinated propiophenones are still under investigation, preliminary studies on related compounds, such as brominated propiophenones, suggest potential anticancer, antimicrobial, and anti-inflammatory activities.[7] These activities may be mediated through various cellular pathways, including the induction of apoptosis and the modulation of inflammatory responses.[7]
This guide provides a comprehensive overview and detailed protocols for a panel of cell-based assays to characterize the biological activity of novel fluorinated propiophenones. These assays are designed to assess key cellular responses, including cytotoxicity, apoptosis, and oxidative stress. By employing these robust and validated methods, researchers can effectively screen compound libraries, elucidate mechanisms of action, and identify promising candidates for further drug development.
Section 1: Foundational Assays for Assessing Cytotoxicity
A primary step in characterizing any new compound is to determine its effect on cell viability and cytotoxicity.[8][9][10][11] These assays provide crucial information on the concentration range at which a compound exhibits biological activity and helps to distinguish between a therapeutic effect and general toxicity.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance of the solubilized crystals.[12][13]
Experimental Protocol: MTT Assay [13][14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated propiophenone compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12][13] Read the absorbance at 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
LDH Release Assay for Cytotoxicity
Principle: The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9][10][16][17] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[9][16][17] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.
Experimental Protocol: LDH Release Assay [18]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and the tetrazolium salt) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[18]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed with a detergent to achieve maximum LDH release) and a negative control (untreated cells).
| Assay | Principle | Endpoint | Advantages |
| MTT | Mitochondrial dehydrogenase activity | Colorimetric (Absorbance) | High-throughput, sensitive, widely used.[12] |
| LDH | Release of cytosolic enzyme upon membrane damage | Colorimetric (Absorbance) | Measures necrosis, non-destructive to remaining cells.[16] |
Section 2: Delving Deeper - Assays for Apoptosis Detection
Apoptosis, or programmed cell death, is a critical cellular process that can be modulated by therapeutic compounds. Investigating the pro-apoptotic potential of fluorinated propiophenones is essential for understanding their mechanism of action, particularly in the context of cancer research.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent DNA-intercalating agent that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Experimental Protocol: Annexin V/PI Staining [19][20][21][22][23][24][25]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the fluorinated propiophenone compounds for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
Caspase Activity Assay
Principle: Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis.[26] Caspase-3 and -7 are key executioner caspases.[27] This assay utilizes a specific peptide substrate for caspase-3/7 (e.g., DEVD) that is conjugated to a fluorophore or a chromophore.[27][28][29] When cleaved by active caspases in apoptotic cells, the fluorophore or chromophore is released, generating a fluorescent or colorimetric signal that is proportional to caspase activity.[27][28][29]
Experimental Protocol: Caspase-3/7 Activity Assay [26][27][28][29][30]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence or fluorescence measurements and treat with compounds as previously described.
-
Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.[30] This typically involves reconstituting a lyophilized substrate with a buffer.[30]
-
Reagent Addition: Add 100 µL of the prepared caspase-glo 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: Normalize the signal to the number of cells (which can be determined in a parallel plate) and express the results as a fold-change relative to the vehicle-treated control.
Workflow for Apoptosis Assessment
Caption: Workflow for assessing apoptosis in response to fluorinated propiophenones.
Section 3: Investigating Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is implicated in various pathological conditions and can be a mechanism of drug action.[31][32]
DCFDA Assay for Intracellular ROS Detection
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) assay is a widely used method for measuring intracellular ROS.[33][34][35][36] DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH).[35] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[35] The fluorescence intensity is directly proportional to the level of intracellular ROS.
Experimental Protocol: DCFDA Assay [33][34][36][37]
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
DCFDA Loading: Remove the culture medium and wash the cells once with PBS. Add 100 µL of 10-25 µM DCFDA in serum-free medium to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.
-
Compound Treatment: Remove the DCFDA solution, wash the cells with PBS, and add 100 µL of the fluorinated propiophenone compound diluted in culture medium. Include a positive control (e.g., tert-butyl hydroperoxide) and a vehicle control.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a microplate reader. Kinetic readings can be taken over time.
-
Data Analysis: Express the results as a fold-change in fluorescence intensity relative to the vehicle-treated control.
Signaling Pathway of ROS-Induced Apoptosis
Caption: Potential mechanism of ROS-mediated apoptosis by fluorinated propiophenones.
Conclusion and Future Directions
The cell-based assays outlined in this guide provide a robust framework for the initial characterization of novel fluorinated propiophenones. By systematically evaluating cytotoxicity, apoptosis, and oxidative stress, researchers can gain valuable insights into the biological activities and potential mechanisms of action of these compounds. The data generated from these assays are crucial for lead compound selection and for guiding further preclinical development.
Future studies could expand on these foundational assays to include more specific mechanistic investigations. For example, if a compound is found to induce apoptosis, further experiments could explore the involvement of specific pro- and anti-apoptotic proteins (e.g., Bcl-2 family members) or the activation of specific signaling pathways (e.g., NF-κB). Similarly, if a compound is shown to induce ROS, subsequent studies could investigate the source of ROS production (e.g., mitochondria) and the impact on downstream cellular processes. By combining these cell-based assays with other techniques, such as transcriptomics and proteomics, a comprehensive understanding of the pharmacological profile of novel fluorinated propiophenones can be achieved.
References
-
Amerigo Scientific. ROS Detection Assay Kit (DCFDA / H2DCFDA). [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Wikipedia. Bupropion. [Link]
-
Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]
- Fava, M., Rush, A. J., Thase, M. E., et al. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor.
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
- Stahl, S. M., Pradko, J. F., Haight, B. R., et al. The Psychopharmacology of Bupropion: An Illustrated Overview. CNS spectrums, 21(S1), 1–11.
-
ResearchGate. MTT Proliferation Assay Protocol. [Link]
-
DAWINBIO. Annexin V staining protocol for apoptosis. [Link]
-
Psych Scene Hub. Bupropion (Wellbutrin): Mechanism of Action and Clinical Application. [Link]
-
Molecules. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. [Link]
-
Shanghai Archives of Psychiatry. Bupropion Mechanism of Action. [Link]
-
Signosis. DCFDA ROS Assay Kit (100 Tests). [Link]
-
Creative Bioarray. Caspase Activity Assay. [Link]
-
National Center for Biotechnology Information. Caspase Protocols in Mice. [Link]
-
SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
protocols.io. LDH cytotoxicity assay. [Link]
-
protocols.io. Caspase 3/7 Activity. [Link]
-
Cell Biologics Inc. LDH Assay. [Link]
-
University of South Florida. Apoptosis Protocols. [Link]
-
Cell Biolabs, Inc. Oxidative & Cellular Stress. [Link]
-
baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]
-
LookChem. PROPIOPHENONE. [Link]
-
PubMed. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. [Link]
-
Wikipedia. Propiophenone. [Link]
-
The Good Scents Company. propiophenone, 93-55-0. [Link]
Sources
- 1. manavchem.com [manavchem.com]
- 2. Bupropion - Wikipedia [en.wikipedia.org]
- 3. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. psychscenehub.com [psychscenehub.com]
- 6. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. cellbiologics.com [cellbiologics.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. Annexin V Staining Protocol [bdbiosciences.com]
- 24. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 25. Apoptosis Protocols | USF Health [health.usf.edu]
- 26. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. media.cellsignal.com [media.cellsignal.com]
- 30. Caspase 3/7 Activity [protocols.io]
- 31. Oxidative Stress Assays | Reactive Oxygen Species Detection [worldwide.promega.com]
- 32. Oxidative & Cellular Stress | Cell Biolabs [cellbiolabs.com]
- 33. ROS Detection Assay Kit (DCFDA / H2DCFDA) - Amerigo Scientific [amerigoscientific.com]
- 34. canvaxbiotech.com [canvaxbiotech.com]
- 35. mdpi.com [mdpi.com]
- 36. signosisinc.com [signosisinc.com]
- 37. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Antimicrobial Screening of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one
Introduction: The Quest for Novel Antimicrobial Agents
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1] Fluorinated compounds, in particular, have garnered significant interest in medicinal chemistry due to the unique physicochemical properties that fluorine imparts, such as increased metabolic stability and enhanced binding affinity.[2] The subject of this guide, 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one, is a novel fluorinated ketone whose antimicrobial potential is yet to be systematically evaluated. The presence of a fluorinated phenyl ring and a ketone functional group suggests the possibility of interaction with microbial targets.[2][3]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough preliminary antimicrobial screening of this, or any, novel compound. The protocols herein are grounded in established methodologies, emphasizing scientific integrity and reproducibility, drawing from globally recognized standards such as those from the Clinical and Laboratory Standards Institute (CLSI).[4][5] The ultimate goal is to ascertain the compound's spectrum of activity, potency, and preliminary safety profile, thereby guiding further development efforts.
Part 1: Initial Screening for Antimicrobial Activity
The initial phase of screening aims to qualitatively and quantitatively assess the compound's ability to inhibit the growth of a panel of clinically relevant microorganisms. This typically includes representative Gram-positive and Gram-negative bacteria, and may also include fungal strains.
Agar Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound.[6][7] It is based on the principle of an antimicrobial agent diffusing from an impregnated paper disk through an agar medium inoculated with a test microorganism, resulting in a zone of growth inhibition.[7][8]
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or tryptic soy broth.[8]
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria like E. coli.[9][10]
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess liquid by pressing the swab against the inside of the tube.[10]
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[7][10]
-
-
Application of Compound Disks:
-
Allow the inoculated plate to dry for 3-5 minutes.
-
Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of this compound (e.g., 10, 30, 50 µ g/disk ). A solvent control disk (impregnated with the solvent used to dissolve the compound) must be included.
-
Using sterile forceps, place the disks on the agar surface, ensuring firm contact.[8][10] Disks should be spaced at least 24 mm apart from center to center.[8]
-
Include a positive control disk with a standard antibiotic (e.g., ampicillin for bacteria).
-
-
Incubation:
-
Interpretation of Results:
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism in a liquid medium.[9][14] This method is considered a gold standard for susceptibility testing.[11][15]
-
Preparation of Compound Dilutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[16][17] This will create a gradient of compound concentrations.
-
-
Preparation of Microbial Inoculum:
-
Prepare a microbial suspension as described for the disk diffusion assay (0.5 McFarland standard).
-
Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]
-
-
Inoculation and Controls:
-
Add the standardized inoculum to each well containing the compound dilutions.[17]
-
Controls are critical:
-
Growth Control: Wells with broth and inoculum only (no compound).
-
Sterility Control: Wells with broth only (no inoculum or compound).
-
Positive Control: Wells with a standard antibiotic.
-
Solvent Control: Wells with the highest concentration of the solvent used to dissolve the compound.
-
-
-
Incubation:
-
Determination of MIC:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Part 2: Determining Bactericidal vs. Bacteriostatic Activity
Once the MIC is established, it is crucial to determine whether the compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits bacterial growth). This is achieved by determining the Minimum Bactericidal Concentration (MBC).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[18][19]
-
Perform MIC Assay:
-
First, determine the MIC of the compound as described in the broth microdilution protocol.
-
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate (e.g., MHA) that does not contain the compound.[20]
-
Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.[19]
-
-
Determination of MBC:
Data Presentation: Summarizing Antimicrobial Activity
Quantitative data should be organized in a clear and concise table for easy comparison.
Table 1: Antimicrobial Activity of this compound
| Test Microorganism | Gram Stain | Disk Diffusion (Zone of Inhibition, mm) | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus ATCC 25923 | Positive | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate Ratio] |
| Escherichia coli ATCC 25922 | Negative | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate Ratio] |
| Pseudomonas aeruginosa ATCC 27853 | Negative | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate Ratio] |
| Candida albicans ATCC 10231 | N/A (Fungus) | [Insert Data] | [Insert Data] | N/A | N/A |
| Positive Control (e.g., Vancomycin for S. aureus) | Positive | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate Ratio] |
| Positive Control (e.g., Ciprofloxacin for E. coli) | Negative | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate Ratio] |
Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[19]
Part 3: Preliminary Safety Assessment: Cytotoxicity
A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells.[21][22] Therefore, a preliminary cytotoxicity assessment is a critical step in the screening process.
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[23] Live, metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan precipitate, the amount of which is proportional to the number of viable cells.[23]
-
Cell Culture:
-
Seed a suitable mammalian cell line (e.g., HEK293, HeLa) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent used for the compound) and an untreated control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Caption: Decision-making workflow based on efficacy and safety data.
Conclusion and Future Directions
This guide outlines a foundational suite of assays for the preliminary antimicrobial screening of the novel compound this compound. The data generated from these protocols—zones of inhibition, MIC, MBC, and IC₅₀ values—will provide a robust initial assessment of the compound's potential as an antimicrobial agent. A high Selectivity Index (IC₅₀/MIC) would indicate promising selective toxicity against microbial cells, warranting further investigation. Subsequent studies could explore the compound's mechanism of action, in vivo efficacy in animal models, and the potential for resistance development.
References
-
A. W. W. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167.[21][22][24]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from Microbe Online.[9]
-
Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Southeast Asian Fisheries Development Center, Aquaculture Department.[8]
-
Wikipedia. (n.d.). Broth microdilution. Retrieved from Wikipedia.[11]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from Microbe Investigations AG.[18]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from Microchem Laboratory.[25]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from Creative Diagnostics.[20]
-
Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from Grokipedia.[19]
-
Open Access Pub. (n.d.). Broth Microdilution. International Journal of Anesthesia.[13]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.[12]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from University of British Columbia.[16]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from ASM.org.[10][26]
-
BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Retrieved from BenchChem.[17]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175.[14]
-
Muscato, J. J., & O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50902.[27]
-
BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents. Retrieved from BenchChem.[23]
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from Creative Biolabs.[6]
-
Angelini, A., Ciaffoni, L., & Aschi, M. (2018). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 23(11), 2899.[2]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from Hardy Diagnostics.[7]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from CLSI.[4]
-
Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from CLSI.[15]
-
Wencewicz, T. A. (2019). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Future Medicinal Chemistry, 11(13), 1633-1636.[28]
-
Patel, J. B. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Clinical Microbiology Reviews, 33(2), e00136-19.[5]
-
Tadayon, S., et al. (2013). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 3(4), 225-232.[3][29][30]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from NIH.[31]
-
U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from FDA.[32]
-
University of Mississippi. (2022). Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. Retrieved from eGrove.[33]
-
JoVE. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. Retrieved from YouTube.[34]
-
Li, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 12, 735628.[1]
-
MDPI. (2021). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Retrieved from MDPI.[35]
-
ChemicalBook. (n.d.). 1-(4-Chloro-5-fluoro-2-hydroxyphenyl)-2-methyl-1-propanone. Retrieved from ChemicalBook.[36]
-
PubChem. (n.d.). 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione. Retrieved from PubChem.[37]
-
PubChem. (n.d.). 2-Hydroxy-1-(4-hydroxyphenyl)-2-methylpropan-1-one. Retrieved from PubChem.[38]
-
PubChem. (n.d.). 1-(2-Hydroxy-4-methylphenyl)propan-1-one. Retrieved from PubChem.[39]
-
Alam, M. S., & Mostahar, S. (2005). Studies of Antimicrobial Activity of two Synthetic 2, 4, 6`-trioxygenated Flavones. Journal of Applied Sciences, 5(2), 327-333.[40]
-
ChemicalBook. (n.d.). 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis. Retrieved from ChemicalBook.[41]
-
PubChem. (n.d.). 1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one. Retrieved from PubChem.[42]
-
Tighadouini, S., et al. (2023). Antimicrobial Activities and Mode of Flavonoid Actions. Antibiotics, 12(2), 231.[43]
-
Royal Society of Chemistry. (2017). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Advances, 7(57), 35839-35847.[44]
-
National Institutes of Health. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 27(13), 4259.[45]
-
National Institutes of Health. (2019). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Chemistry & Biodiversity, 16(12), e1900481.[46]
-
National Institutes of Health. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 8(4), 2139-2148.[47]
-
Royal Society of Chemistry Publishing. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. Retrieved from RSC Publishing.[48]
Sources
- 1. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. asm.org [asm.org]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. openaccesspub.org [openaccesspub.org]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. grokipedia.com [grokipedia.com]
- 20. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. microchemlab.com [microchemlab.com]
- 26. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 27. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. scispace.com [scispace.com]
- 30. researchgate.net [researchgate.net]
- 31. nih.org.pk [nih.org.pk]
- 32. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 33. egrove.olemiss.edu [egrove.olemiss.edu]
- 34. m.youtube.com [m.youtube.com]
- 35. mdpi.com [mdpi.com]
- 36. 1-(4-Chloro-5-fluoro-2-hydroxyphenyl)-2-methyl-1-propanone CAS#: 1782463-75-5 [m.chemicalbook.com]
- 37. 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | C15H11FO3 | CID 781221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 38. 2-Hydroxy-1-(4-hydroxyphenyl)-2-methylpropan-1-one | C10H12O3 | CID 22239681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 39. 1-(2-Hydroxy-4-methylphenyl)propan-1-one | C10H12O2 | CID 3507166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
- 41. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis - chemicalbook [chemicalbook.com]
- 42. 1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one | C11H14O2 | CID 66791091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 43. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 44. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 45. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 46. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 47. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 48. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - RSC Advances (RSC Publishing) [pubs.rsc.org]
Propiophenone Derivatives: A Promising Frontier in Cancer Therapeutics - Application Notes and Protocols
Introduction: The Emerging Role of Propiophenones in Oncology
The relentless pursuit of novel anticancer agents has led researchers to explore a vast chemical space. Among the myriad of scaffolds, propiophenone derivatives have emerged as a compelling class of compounds with significant potential in oncology. Structurally characterized by a phenyl ring attached to a propan-1-one chain, these molecules, and their close relatives such as chalcones, offer a versatile platform for synthetic modification, enabling the fine-tuning of their biological activity.[1][2] This guide provides a comprehensive overview of the anticancer properties of propiophenone derivatives, detailing their mechanisms of action and providing robust protocols for their evaluation in a research setting. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore this promising class of molecules.
Propiophenone derivatives have demonstrated a spectrum of anticancer activities across various cancer cell lines, including those of the cervix (HeLa), breast (MCF-7), prostate (PC-3), and colon.[1][2] Their therapeutic potential is underscored by their ability to modulate key cellular processes involved in cancer progression, such as cell proliferation, apoptosis, and cell cycle regulation.[3][4]
Mechanisms of Anticancer Activity: A Multi-pronged Attack
The efficacy of propiophenone derivatives in combating cancer stems from their ability to interfere with multiple, often interconnected, cellular pathways. Understanding these mechanisms is paramount for rational drug design and the development of targeted therapies.
Induction of Apoptosis: The Controlled Demise of Cancer Cells
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells.[5][6] A hallmark of many cancers is the evasion of this fundamental process.[7] Propiophenone derivatives have been shown to reinstate this cellular suicide program in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The intrinsic pathway is often triggered by cellular stress, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis.[6] Studies have shown that certain propiophenone derivatives can induce apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, thereby promoting mitochondrial dysfunction and subsequent caspase activation.[4][8]
The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, such as the TRAIL receptors DR4 and DR5.[8] This engagement also culminates in the activation of caspases. Some derivatives have been found to upregulate the expression of these death receptors, sensitizing cancer cells to apoptotic signals.[8]
A key player in the apoptotic cascade is the generation of reactive oxygen species (ROS).[3][4] While high levels of ROS can be detrimental, a moderate increase can act as a signaling molecule to trigger apoptosis.[3] Several propiophenone derivatives have been demonstrated to induce apoptosis in a ROS-dependent manner.[3][4]
Figure 1: Apoptotic pathways targeted by propiophenone derivatives.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
The cell cycle is a tightly regulated process that governs cell division. In cancer, this regulation is often lost, leading to uncontrolled proliferation. Propiophenone derivatives can intervene in this process by inducing cell cycle arrest, primarily at the G2/M phase.[3][4][9] This arrest prevents cells from entering mitosis, thereby inhibiting their division.
The mechanism of G2/M arrest often involves the modulation of key regulatory proteins. For instance, some derivatives have been shown to decrease the levels of cyclin B1 and its activating partners, Cdc25c and Cdc2, which are essential for entry into mitosis.[4] Concurrently, they can increase the expression of cell cycle inhibitors like p21.[3][4]
Figure 2: Mechanism of G2/M cell cycle arrest by propiophenone derivatives.
Inhibition of Tubulin Polymerization: Disrupting the Cellular Skeleton
Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton. They play a critical role in various cellular processes, including cell division, where they form the mitotic spindle.[10] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[10]
Several propiophenone derivatives, particularly those with a chalcone-like structure, have been identified as potent inhibitors of tubulin polymerization.[11][12] These compounds bind to tubulin, often at the colchicine binding site, and prevent its assembly into microtubules.[13][14] This disruption of the mitotic spindle leads to M-phase arrest and ultimately apoptosis.
Experimental Protocols for Evaluating Anticancer Activity
The following section provides detailed, step-by-step protocols for key in vitro and in vivo experiments to assess the anticancer activity of propiophenone derivatives. These protocols are designed to be self-validating, with built-in controls to ensure data integrity.
In Vitro Assays: The Initial Screening
In vitro assays are fundamental for the initial screening and characterization of anticancer compounds.[15][16] They provide a rapid and cost-effective means to evaluate cytotoxicity, anti-proliferative effects, and the underlying mechanisms of action.[17]
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the propiophenone derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the propiophenone derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Principle: This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Cells are stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI). The fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Treatment: Treat cells with the propiophenone derivative as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Sources
- 1. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. MHY451 induces cell cycle arrest and apoptosis by ROS generation in HCT116 human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Therapeutic targeting of apoptosis pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cell cycle arrest and antitumor activity of pironetin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. noblelifesci.com [noblelifesci.com]
- 16. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
Application Note: A Luminescence-Based Kinase Inhibition Assay for the Characterization of Novel Inhibitors
Introduction
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a major focus of drug discovery efforts.[2][3] The development of small molecule inhibitors that can modulate kinase activity is a cornerstone of modern targeted therapy.[2]
This document provides a detailed protocol for the characterization of a novel small molecule inhibitor, using 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one (hereafter referred to as "Test Compound K") as an illustrative example. The methodology described herein is broadly applicable for screening and profiling potential kinase inhibitors. We will focus on a luminescence-based in vitro kinase activity assay, which offers high sensitivity, a broad dynamic range, and is amenable to high-throughput screening (HTS).[4][5][6][7]
The assay principle is based on the quantification of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate.[4][8] The amount of ATP consumed is directly proportional to the kinase activity. In the presence of an inhibitor like Test Compound K, kinase activity is reduced, resulting in a higher level of residual ATP. This remaining ATP is then used in a luciferase-catalyzed reaction to generate a luminescent signal.[4][5] The intensity of the light produced is therefore inversely correlated with kinase activity.[4][7]
Scientific Rationale and Assay Choice
The selection of an appropriate assay format is a critical first step in characterizing a potential kinase inhibitor.[3][9] While various methods exist, including radiometric and fluorescence-based assays, luminescence-based assays offer several advantages for initial inhibitor profiling.[3][10]
-
High Sensitivity and Wide Dynamic Range: Luminescence assays, such as the Kinase-Glo® platform, can detect very low levels of ATP, allowing for the use of lower enzyme concentrations and providing a broad window for detecting varying degrees of inhibition.[4][5]
-
Homogeneous "Add-and-Read" Format: The assay is performed in a single well without the need for separation or wash steps, simplifying the workflow and making it suitable for HTS.[4][6][8]
-
Broad Applicability: This method can be used with virtually any kinase and substrate combination, offering flexibility in experimental design.[4][5]
The core of this assay is the luciferase-luciferin reaction, which is dependent on ATP. By measuring the depletion of ATP during the kinase reaction, we can infer the level of kinase activity and, consequently, the inhibitory potential of Test Compound K.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. It involves the preparation of reagents, the kinase reaction in the presence of the test compound, and the subsequent detection of remaining ATP via a luminescence readout.
Figure 1: A schematic overview of the kinase inhibition assay workflow, from reagent preparation to data analysis.
Detailed Protocol
This protocol is designed for a 96-well plate format but can be adapted for 384-well plates.
Materials
-
Kinase of interest (e.g., a specific tyrosine or serine/threonine kinase)
-
Kinase-specific substrate peptide
-
Adenosine 5'-triphosphate (ATP)
-
Test Compound K (this compound)
-
Staurosporine (as a positive control inhibitor)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[1]
-
Dimethyl sulfoxide (DMSO)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo® Luminescent Kinase Assay)[4][5]
-
White, opaque 96-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Methodology
1. Compound Preparation:
-
Prepare a 10 mM stock solution of Test Compound K in 100% DMSO.
-
Create a serial dilution series of Test Compound K in DMSO. A 10-point, 3-fold dilution series is recommended for initial IC50 determination.
-
Prepare a stock solution of the control inhibitor, staurosporine, in DMSO.
2. Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted Test Compound K or DMSO control to the appropriate wells.[1]
-
Prepare a solution of the kinase in Kinase Assay Buffer and add 2.5 µL to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[1]
-
Prepare a mixture of the kinase substrate and ATP in Kinase Assay Buffer. The optimal concentrations of each should be determined empirically but should be close to the Km for each.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.
3. Luminescence Detection:
-
Following the kinase reaction, allow the plate to equilibrate to room temperature.
-
Prepare the luminescence reagent according to the manufacturer's instructions (e.g., Kinase-Glo® Reagent).[4]
-
Add 10 µL of the luminescence reagent to each well.[1]
-
Mix the contents of the wells on a plate shaker for 2 minutes to ensure homogeneity.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
4. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value of Test Compound K.[1]
Data Presentation
The inhibitory activity of Test Compound K and the control inhibitor, Staurosporine, against a hypothetical kinase panel is presented in the table below. IC50 values represent the concentration of the inhibitor required to reduce kinase activity by 50%.
| Kinase Target | Test Compound K IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | 85 | 6 |
| Kinase B | 1,200 | 12 |
| Kinase C | >20,000 | 25 |
| Kinase D | 45 | 3 |
| Kinase E | 2,500 | 18 |
Table 1: Inhibitory activity of Test Compound K against a hypothetical panel of kinases. Staurosporine, a non-selective kinase inhibitor, is included for comparison.[1]
Signaling Pathway Context
To illustrate the relevance of kinase inhibition, the following diagram depicts a simplified generic signaling pathway that is often regulated by kinases. Inhibition of a key kinase in such a pathway can block downstream signaling events that may be involved in disease progression.
Figure 2: A generalized cell signaling cascade illustrating the role of kinases and the point of intervention for an inhibitor like Test Compound K.
Troubleshooting and Optimization
-
High Background Signal: Ensure that the DMSO concentration in the final reaction is kept low (typically ≤1%) as it can affect enzyme activity.[2]
-
Low Signal-to-Background Ratio: Optimize enzyme and substrate concentrations. Also, ensure the kinase reaction is in the linear range with respect to time and enzyme concentration.
-
Assay Interference: Some test compounds may inhibit the luciferase enzyme used for detection. A counter-screen without the kinase can identify such compounds.[11]
Conclusion
The luminescence-based kinase assay described provides a robust and sensitive method for characterizing the inhibitory activity of novel compounds like this compound. By following this protocol, researchers can efficiently determine the potency (IC50) and begin to understand the selectivity profile of their compounds, which are critical early steps in the drug discovery pipeline.[3]
References
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Current Protocols in Chemical Biology. (n.d.). Fluorescent Peptide Assays For Protein Kinases. National Institutes of Health. [Link]
-
Semantic Scholar. (n.d.). Fluorescence detection techniques for protein kinase assay. [Link]
-
Journal of the American Chemical Society. (n.d.). Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. [Link]
-
National Institutes of Health. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. [Link]
-
Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. ebiotrade.com [ebiotrade.com]
- 5. promega.com [promega.com]
- 6. promega.com.br [promega.com.br]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Use of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one in fragment-based drug discovery
The Use of Hydroxyphenyl Ketone Fragments, Exemplified by 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one, in Early-Stage Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening low-molecular-weight compounds, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields higher quality starting points for medicinal chemistry optimization.[3][4] This guide provides a detailed overview of the principles and practical applications of FBDD, using the hydroxyphenyl ketone scaffold, specifically exemplified by the hypothetical fragment this compound, as a case study. We will delve into the rationale behind experimental design, provide step-by-step protocols for key screening and validation techniques, and discuss strategies for advancing fragment hits to lead candidates.
Introduction to Fragment-Based Drug Discovery (FBDD)
The core principle of FBDD is to identify small, low-complexity molecules (fragments) that bind with low affinity but high ligand efficiency to a biological target.[5] These fragments, typically with a molecular weight under 300 Da, serve as foundational building blocks.[6][7] Once identified and their binding mode is structurally characterized, these fragments can be optimized through chemical elaboration—either by growing the fragment to occupy adjacent pockets, or by linking multiple fragments that bind to different sites on the target.[8] This approach offers several advantages over HTS, including higher hit rates, more efficient sampling of chemical space, and the generation of leads with superior physicochemical properties.[9]
The FBDD Workflow: A Strategic Overview
The journey from a fragment library to a lead candidate is a multi-step process that relies on a combination of biophysical and structural biology techniques. The general workflow is outlined below.
Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.
The Hydroxyphenyl Ketone Scaffold: A Privileged Fragment
The hydroxyphenyl ketone motif is a valuable component of many fragment libraries. The phenol group can act as both a hydrogen bond donor and acceptor, providing key interactions with a protein target. The ketone offers an additional hydrogen bond acceptor. The aromatic ring can participate in pi-stacking and hydrophobic interactions. Furthermore, the phenyl ring provides multiple vectors for chemical modification, making it an excellent starting point for fragment growing.
Physicochemical Properties of a Representative Fragment: this compound
While specific experimental data for this exact molecule in FBDD is not widely published, we can infer its suitability based on its structure and comparison to similar fragments.
| Property | Value (Predicted/Typical) | Rationale for FBDD Suitability |
| Molecular Weight | ~182 g/mol | Complies with the "Rule of Three" (MW < 300 Da), ensuring it is small and simple.[5] |
| cLogP | ~2.5 | Within the desired range for good solubility and permeability. |
| Hydrogen Bond Donors | 1 (Phenolic -OH) | Provides a key interaction point with the target. |
| Hydrogen Bond Acceptors | 2 (Phenolic -OH, Carbonyl C=O) | Offers multiple opportunities for hydrogen bonding. |
| Rotatable Bonds | 2 | Low conformational flexibility increases the likelihood of a productive binding mode. |
| Aqueous Solubility | ≥ 1 mM | Crucial for biophysical screening assays which are typically performed in aqueous buffers. |
Table 1: Predicted physicochemical properties of this compound and their relevance to FBDD.
The fluorine atom is a particularly useful addition. It can modulate the pKa of the adjacent hydroxyl group and can serve as a sensitive probe in ¹⁹F NMR-based screening methods.[5][10]
Application Protocols: Screening and Validation
The initial step in an FBDD campaign is the screening of a fragment library to identify "hits" that bind to the target protein. Due to the weak affinity of fragments, highly sensitive biophysical techniques are required.[4]
Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that detects changes in refractive index at a sensor surface, allowing for the real-time monitoring of binding events.[11] It is a powerful tool for primary fragment screening due to its high sensitivity and throughput.[12][13]
Objective: To identify fragments from a library that bind to a target protein immobilized on an SPR sensor chip.
Materials:
-
Biacore 8K or similar high-sensitivity SPR instrument[10][14]
-
Sensor Chip (e.g., CM5, suitable for amine coupling)
-
Target protein (≥95% purity)
-
This compound and other fragments, dissolved in 100% DMSO
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+) with a matched concentration of DMSO (typically 1-5%)
Protocol:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface with a 1:1 mixture of EDC/NHS.
-
Inject the target protein at a low concentration (e.g., 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl.
-
A reference flow cell should be prepared in parallel, either left blank or with an irrelevant protein immobilized, to subtract non-specific binding and bulk refractive index effects.[15]
-
-
Fragment Screening:
-
Prepare fragment solutions by diluting DMSO stocks into running buffer to the desired screening concentration (typically 100-500 µM).
-
Inject the fragment solutions over the target and reference flow cells. A short contact time and fast dissociation time are typical for fragments.
-
Monitor the sensorgram for a response in the target flow cell that is significantly above the reference flow cell.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data.
-
A "hit" is typically defined as a fragment that produces a response significantly above the background noise.
-
Hits should be confirmed by re-testing in a dose-response format to estimate the dissociation constant (KD).
-
Causality and Trustworthiness: The use of a reference channel is critical to minimize false positives arising from buffer mismatches or non-specific binding.[12] Confirming hits with a dose-response curve ensures that the observed binding is saturable and specific.
Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a highly robust method for detecting weak fragment binding.[16][17] Ligand-observed methods, such as Saturation Transfer Difference (STD) NMR and WaterLOGSY, are particularly well-suited for FBDD as they do not require isotopic labeling of the protein.[7][18]
Objective: To confirm the binding of hits identified from the primary screen and to gain initial structural insights.
Materials:
-
High-field NMR spectrometer (≥500 MHz) with a cryoprobe[10]
-
Target protein solution in a suitable NMR buffer (e.g., phosphate buffer in D₂O)
-
Fragment hit (e.g., this compound)
Protocol (STD NMR):
-
Sample Preparation: Prepare two samples: one with the target protein and the fragment, and a reference sample with only the fragment.
-
Acquisition of STD Spectra:
-
Acquire a reference ¹H NMR spectrum of the protein-fragment mixture.
-
Acquire an "on-resonance" spectrum by selectively saturating a region of the protein's proton spectrum where there are no fragment signals.
-
Acquire an "off-resonance" spectrum by irradiating a region far from any protein or fragment signals.
-
-
Data Processing:
-
Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the protons of the fragment that are in close proximity to the saturated protein, thus confirming binding.
-
Protocol (¹⁹F NMR):
-
Sample Preparation: Prepare a sample of the target protein and a sample containing a mixture of fluorine-containing fragments (including our example fragment).
-
Acquisition: Acquire a ¹⁹F NMR spectrum of the fragment mixture alone, and then another in the presence of the target protein.
-
Analysis: Binding of a fluorinated fragment to the protein will cause a change in its chemical shift, line broadening, or a decrease in signal intensity. This allows for the rapid screening of multiple fluorinated fragments in a single experiment.[10][19]
Causality and Trustworthiness: NMR provides direct evidence of a physical interaction between the fragment and the target. The use of ¹⁹F NMR is particularly powerful as the large chemical shift dispersion and absence of background signals in biological systems lead to a very low rate of false positives.[5]
Structural Characterization by X-ray Crystallography
The "gold standard" for FBDD is the determination of the high-resolution crystal structure of the target protein in complex with the fragment hit.[6][20] This provides definitive proof of binding and reveals the precise binding mode, which is invaluable for structure-guided optimization.[21][22][23]
Objective: To determine the three-dimensional structure of the protein-fragment complex.
Materials:
-
Crystals of the target protein
-
Fragment hit solution at high concentration (e.g., 1-10 mM) in a cryoprotectant-containing solution
-
Synchrotron X-ray source
Protocol:
-
Crystal Soaking:
-
Transfer a protein crystal into a solution containing the fragment hit. The soaking time can range from minutes to hours.
-
-
Cryo-cooling:
-
Rapidly cool the crystal in liquid nitrogen to prevent ice formation.
-
-
Data Collection:
-
Mount the crystal on the X-ray beamline and collect diffraction data.
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the structure by molecular replacement using a known structure of the protein.
-
Carefully examine the electron density maps for evidence of the bound fragment.
-
Refine the model of the protein-fragment complex.
-
Causality and Trustworthiness: A clear and unambiguous electron density for the fragment provides irrefutable evidence of binding and its specific orientation in the binding pocket.[20] This detailed structural information is the cornerstone of the subsequent hit-to-lead optimization phase.
From Hit to Lead: The Path Forward
Once a fragment hit is validated and its binding mode is understood, the goal is to increase its affinity and develop drug-like properties.[9][24]
Structure-Guided Optimization Strategies
Figure 2: Key strategies for optimizing an initial fragment hit into a lead compound.
-
Fragment Growing: Using the crystal structure, chemists can design modifications to the fragment that extend into nearby pockets on the protein surface, forming additional favorable interactions. For our example fragment, the methyl groups on the propanone moiety or the unoccupied positions on the phenyl ring could be sites for chemical elaboration.
-
Fragment Linking: If a second fragment is found to bind in a nearby site, a chemical linker can be designed to connect the two fragments, often resulting in a dramatic increase in affinity.[25]
-
Fragment Merging: In cases where two fragments bind in an overlapping fashion, a new, single molecule can be designed that incorporates the key binding features of both.
This iterative process of design, synthesis, and testing, guided by structural biology and biophysical data, is the essence of converting a low-affinity fragment into a high-potency lead candidate.[3][26]
Conclusion
Fragment-Based Drug Discovery represents a paradigm shift in modern drug discovery, emphasizing efficiency and rational design. The hydroxyphenyl ketone scaffold, as exemplified by this compound, embodies the ideal characteristics of a starting fragment: low molecular weight, desirable physicochemical properties, and ample opportunities for chemical modification. By employing a suite of sensitive biophysical techniques for screening and validation, coupled with the power of high-resolution structural biology, researchers can effectively leverage such fragments to discover novel therapeutics for a wide range of challenging biological targets.
References
-
Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. Retrieved from [Link]
-
Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48. Retrieved from [Link]
-
Ciulli, A., & Abell, C. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. PMC. Retrieved from [Link]
-
Renaudet, O., et al. (2007). SPR-based fragment screening: advantages and applications. PubMed. Retrieved from [Link]
-
van Dongen, M., et al. (2014). Practical aspects of NMR-based fragment screening. PubMed. Retrieved from [Link]
-
Bruker. (2017). NMR-based fragment screening for drug discovery. European Pharmaceutical Review. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]
-
Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC. Retrieved from [Link]
-
Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from [Link]
-
PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved from [Link]
-
CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved from [Link]
-
Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved from [Link]
-
Elinder, M., et al. (2010). Fragment screening by surface plasmon resonance. SciSpace. Retrieved from [Link]
-
Kandeel, M., et al. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Taylor & Francis Online. Retrieved from [Link]
-
FSDL-DD. (2024). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. ACS Publications. Retrieved from [Link]
-
Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Retrieved from [Link]
-
University of California, San Francisco. (2013). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. NIH. Retrieved from [Link]
-
de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from [Link]
-
Hirsch, A. K. H., et al. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Fragment-Based Drug Discovery approaches to tackle emerging multi-component therapeutic targets. Retrieved from [Link]
-
Elinder, M., et al. (2011). Physicochemical Property Profile of the Fragment Library. ResearchGate. Retrieved from [Link]
-
Cambridge Healthtech Institute. (2016). Fragment Based Drug Discovery. Retrieved from [Link]
-
BioDuro. (n.d.). Fragment Based Drug Discovery (FBDD). Retrieved from [Link]
-
Spyrakis, F., & Cuzzolin, A. (2019). Concepts and Core Principles of Fragment-Based Drug Design. PMC. Retrieved from [Link]
-
Gayen, S., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. PMC. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2017). Fragment-based drug design (FBDD). Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. Retrieved from [Link]
-
Agrawal, P., et al. (2014). The fragment-based screening approach applied to the design of stromelysin inhibitors. ResearchGate. Retrieved from [Link]
-
Chimenti, F., et al. (2021). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. PMC. Retrieved from [Link]
-
OBN. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]
-
Quinn, R. J., et al. (2018). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. PMC. Retrieved from [Link]
Sources
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. obn.org.uk [obn.org.uk]
- 3. sartorius.com [sartorius.com]
- 4. Fragment-based screening with natural products for novel anti-parasitic disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 9. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fragment Based Drug Discovery (FBDD) -BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. scispace.com [scispace.com]
- 16. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 21. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 22. selvita.com [selvita.com]
- 23. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one
Welcome to the dedicated technical support guide for the purification of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Drawing upon established chemical principles and extensive field experience, this guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve the desired purity and yield for your downstream applications.
The synthesis of this compound, typically achieved through a Friedel-Crafts acylation of 3-fluorophenol, can present several purification hurdles. The inherent nature of the starting materials and the reaction mechanism can lead to a mixture of products and unreacted starting materials.[1][2] This guide will equip you with the knowledge to effectively address these challenges.
Troubleshooting Guide: Navigating Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a question-and-answer format, providing both solutions and the scientific reasoning behind them.
Question 1: My final product shows a persistent impurity with a similar polarity to the desired product, leading to co-elution during column chromatography. What is the likely identity of this impurity and how can I remove it?
Answer:
This is a classic issue in the Friedel-Crafts acylation of phenols. The most probable impurity is the isomeric product, 1-(4-Fluoro-2-hydroxyphenyl)-2-methylpropan-1-one. During the acylation of 3-fluorophenol, the incoming acyl group can add to either the ortho or para position relative to the hydroxyl group. While the para-substituted product is often the major isomer, the formation of the ortho-isomer is a common side reaction.[1]
Troubleshooting Steps:
-
Optimize Chromatography:
-
Solvent System Modification: A subtle change in the polarity of your mobile phase can often resolve co-eluting isomers. If you are using a standard hexane/ethyl acetate system, consider adding a small percentage of a third solvent with a different selectivity, such as dichloromethane or methanol. This can alter the interactions of the isomers with the stationary phase.
-
High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC is a powerful tool. A reversed-phase C18 column with a methanol/water or acetonitrile/water gradient is an excellent starting point.
-
-
Recrystallization:
-
Solvent Screening: Carefully screen for a suitable recrystallization solvent or solvent system. The slight difference in the crystal lattice energies of the two isomers can be exploited. A mixed solvent system, such as ethanol/water or toluene/hexane, may provide the necessary selectivity to preferentially crystallize the desired para-isomer.
-
Question 2: After my initial aqueous workup, I observe a significant amount of a non-polar impurity in my crude product. What is this and how can I eliminate it?
Answer:
The likely culprit is the O-acylated byproduct, 3-fluorophenyl isobutyrate. Phenols are bidentate nucleophiles, meaning acylation can occur at the aromatic ring (C-acylation) to form the desired ketone, or at the phenolic oxygen (O-acylation) to form an ester.[2][3] O-acylation is often kinetically favored and can be a significant side reaction.[1]
Troubleshooting Steps:
-
Base Hydrolysis: The ester byproduct can be readily hydrolyzed back to the starting 3-fluorophenol under basic conditions. After the initial reaction, quenching with a dilute sodium hydroxide solution and gentle heating can selectively hydrolyze the ester. The resulting 3-fluorophenol can then be easily separated from the desired product by extraction or chromatography.
-
Chromatographic Separation: If hydrolysis is not desirable, the O-acylated byproduct is significantly less polar than the desired phenolic ketone. It will elute much earlier during normal-phase column chromatography, making for a straightforward separation.
Question 3: My overall yield is low, even though the reaction appears to have gone to completion. Where could I be losing my product?
Answer:
Low yields can often be attributed to the deactivation of the Lewis acid catalyst and the aromatic ring.[1][2] The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid (e.g., AlCl₃), deactivating it.[2] This complex also makes the hydroxyl group electron-withdrawing, which deactivates the aromatic ring towards the desired electrophilic substitution.[1] While this is a reaction optimization issue, significant product loss can also occur during purification.
Troubleshooting Steps:
-
Workup Procedure: Ensure your aqueous workup is not overly aggressive. The desired product has some water solubility, and excessive washing with water can lead to losses.
-
Chromatography: Be mindful of the acidity of your silica gel. Phenolic compounds can sometimes streak or irreversibly bind to silica. Pre-treating the silica gel with a small amount of triethylamine in your slurry can mitigate this.
-
Recrystallization: Using the minimum amount of hot solvent is crucial for maximizing your yield during recrystallization.[4] Ensure the solution is fully saturated before cooling.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the purification and handling of this compound.
What is the recommended general workflow for purifying the crude product?
A robust purification strategy involves a multi-step approach.
Caption: General purification workflow.
What are good starting conditions for column chromatography?
For silica gel chromatography, a gradient elution with a mixture of hexane and ethyl acetate is a good starting point.
| Parameter | Recommended Starting Condition |
| Stationary Phase | Silica Gel, 230-400 mesh |
| Mobile Phase | Gradient of 5% to 30% Ethyl Acetate in Hexane |
| Detection | UV visualization at 254 nm |
What are suitable solvents for recrystallization?
A single solvent system using toluene or a mixed solvent system such as ethanol/water or acetone/hexane would be appropriate starting points for screening. The goal is to find a system where the compound is soluble in the hot solvent but sparingly soluble at room temperature or below.
How can I assess the purity of my final product?
A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase method can provide quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and identify any residual impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
What are the recommended storage conditions for the purified compound?
This compound should be stored in a tightly sealed container in a cool, dry place, protected from light. Phenolic compounds can be susceptible to oxidation over time.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and resolve common purification issues.
Caption: A decision tree for troubleshooting purification.
References
- BenchChem. (2025).
- Sigma-Aldrich.
- Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.
- CurlyArrows.
- Chemistry LibreTexts. (2015).
- Sigma-Aldrich. 1-(4-Fluoro-2-hydroxyphenyl)propan-1-one.
- PubChem. 1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one.
- Fluorochem. 1-(4-HYDROXY-2-METHYLPHENYL)PROPAN-1-ONE.
- PubChem. 1-(2-Hydroxy-4-methylphenyl)propan-1-one.
- BenchChem. (2025). Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one.
- BenchChem. (2025). Application Note and Protocol: HPLC Method Development for 1-(4-Chlorophenyl)-2-methylpropan-1-one.
- ChemicalBook. 1-(4-Chloro-5-fluoro-2-hydroxyphenyl)-2-methyl-1-propanone.
- Moldb. 1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one.
- PubChem. 2-Hydroxy-1-(4-hydroxyphenyl)-2-methylpropan-1-one.
- BLDpharm. 761459-40-9|1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one.
- PubChem. 2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one.
Sources
Technical Support Center: Synthesis of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one
Welcome to the technical support guide for the synthesis of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and process development professionals. The primary synthetic route discussed is the Lewis acid-catalyzed Fries rearrangement of 3-fluorophenyl isobutyrate, a common and effective method for preparing hydroxyaryl ketones.[1][2]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, offering plausible causes and actionable solutions.
Q1: My reaction has a low yield, and a significant amount of starting material (3-fluorophenyl isobutyrate) remains. What's going wrong?
Plausible Causes:
-
Inactive or Insufficient Lewis Acid: The most common cause is the deactivation of the Lewis acid catalyst (e.g., AlCl₃). Aluminum chloride is extremely hygroscopic and will be quenched by any moisture in the reaction setup, solvent, or reagents.[3][4] Furthermore, the catalyst complexes with both the starting ester and the ketone product, meaning that stoichiometric or even excess amounts are required for the reaction to proceed to completion.[4][5]
-
Sub-optimal Temperature: The Fries rearrangement is highly temperature-dependent. If the temperature is too low, the activation energy for the rearrangement may not be reached, resulting in a sluggish or stalled reaction.[2]
Diagnostic Steps:
-
Moisture Check: Before starting, ensure all glassware is rigorously flame-dried or oven-dried. Use freshly opened, anhydrous solvents and reagents.
-
TLC/LC-MS Analysis: Monitor the reaction progress. A stalled reaction with only starting material and baseline impurities points towards a catalyst issue.
Corrective Actions:
-
Ensure Anhydrous Conditions: Handle AlCl₃ in a glovebox or under a positive pressure of an inert gas (Nitrogen or Argon). Use anhydrous grade solvents, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Increase Catalyst Loading: A common protocol involves using 1.1 to 2.5 equivalents of AlCl₃. The exact amount may require optimization for your specific scale and conditions.[6]
-
Optimize Temperature: Gradually increase the reaction temperature. For the desired ortho-isomer, higher temperatures (e.g., >160°C) are generally favored, though this must be balanced against potential side reactions.[7] A solvent-free melt condition with the Lewis acid can sometimes be effective at these higher temperatures.[8]
Q2: My main product is the wrong isomer, 1-(5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one (para-isomer). How can I improve the selectivity for the desired ortho-product?
Plausible Causes:
The ortho/para selectivity of the Fries rearrangement is a classic example of thermodynamic versus kinetic control.[8]
-
Kinetic Control (Favors Para): At lower temperatures, the reaction favors the sterically less hindered para position. This pathway has a lower activation energy and proceeds faster.[9][10]
-
Thermodynamic Control (Favors Ortho): At higher temperatures, the reaction becomes reversible. The ortho-product can form a stable six-membered chelate ring with the aluminum Lewis acid via the phenolic hydroxyl and ketone carbonyl groups. This stable complex makes the ortho-isomer the thermodynamically favored product.[8]
-
Solvent Polarity: The use of polar solvents can favor the formation of the para-product by solvating the reaction intermediates, which disfavors the intramolecular chelation required for ortho selectivity.[9]
Table 1: Effect of Reaction Conditions on Ortho/Para Selectivity
| Parameter | Condition Favoring Ortho Product | Condition Favoring Para Product | Rationale |
| Temperature | High (>160 °C)[2] | Low (<60 °C)[2] | Thermodynamic vs. Kinetic Control[8] |
| Solvent | Non-polar (e.g., CS₂, DCE) or solvent-free[9] | Polar (e.g., Nitrobenzene)[11] | Non-polar solvents favor intramolecular chelation. |
| Lewis Acid | Stoichiometric AlCl₃, TiCl₄[1] | Milder acids (e.g., ZnCl₂) | Strong Lewis acids promote chelation. |
Corrective Actions:
-
Increase Temperature: This is the most critical factor. Perform the reaction at a significantly higher temperature. A solvent-free approach, where the molten ester is mixed with AlCl₃ and heated, often gives the best ortho-selectivity.
-
Change Solvent: If a solvent is necessary, switch to a non-polar solvent like carbon disulfide or 1,2-dichloroethane. Avoid polar solvents like nitrobenzene if the ortho product is desired.[9]
Visualizing Reaction Control
The diagram below illustrates how temperature influences the reaction pathway, leading to either the kinetically favored para product or the thermodynamically favored ortho product.
Caption: Kinetic vs. Thermodynamic control in the Fries Rearrangement.
Q3: My reaction is complete, but the workup is difficult, resulting in a low isolated yield and impure product. What are the best practices for workup and purification?
Plausible Causes:
-
Incomplete Quenching: The aluminum-product complex is very stable. Quenching with water alone can be slow and lead to emulsions. The use of acid is crucial to break down the aluminum complexes and protonate the phenoxide.[6]
-
Product Volatility: The desired ortho-isomer can form an intramolecular hydrogen bond, making it more volatile than the para-isomer. It can be lost during solvent removal under high vacuum or at elevated temperatures. The ortho-isomer is often steam-volatile, a property that can be exploited for purification but also lead to accidental loss.[2][7]
Recommended Workup and Purification Protocol:
-
Quenching: Cool the reaction vessel in an ice bath. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[6] This highly exothermic step should be performed behind a blast shield in a well-ventilated fume hood.
-
Extraction: Once all solids have dissolved and the mixture is cool, transfer it to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Washing: Combine the organic layers. Wash sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Use moderate temperature and vacuum to avoid loss of the product.
-
Purification: The primary method for separating ortho and para isomers is column chromatography on silica gel. A gradient elution system (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) is typically effective. Alternatively, steam distillation can be used to selectively isolate the more volatile ortho-isomer.[2]
Frequently Asked Questions (FAQs)
Q1: Why is the Fries rearrangement often preferred over a direct Friedel-Crafts acylation of 3-fluorophenol?
Direct Friedel-Crafts acylation of phenols is often problematic. Phenols are bidentate nucleophiles, meaning they can react at two sites: the aromatic ring (C-acylation, desired) or the phenolic oxygen (O-acylation, undesired ester formation).[12]
-
O-acylation is Kinetically Favored: Under standard Friedel-Crafts conditions, O-acylation to form the ester is often faster than C-acylation.
-
Lewis Acid Deactivation: The lone pairs on the phenolic oxygen coordinate strongly with the Lewis acid catalyst. This deactivates the catalyst and also makes the aromatic ring less electron-rich and therefore less reactive towards electrophilic aromatic substitution.[12][13]
The Fries rearrangement cleverly bypasses these issues by first intentionally forming the ester (O-acylation) and then using heat and a Lewis acid to rearrange it to the more thermodynamically stable C-acylated product.[8][9]
Visualizing the Synthetic Strategy
This workflow shows why the two-step Fries rearrangement approach is often superior to direct acylation for phenols.
Caption: Comparison of Direct Acylation vs. Fries Rearrangement.
Q2: What is the detailed mechanism of the Fries rearrangement?
The mechanism is widely accepted to proceed via an intermolecular or intramolecular pathway involving an acylium ion.[2][8]
-
Complexation: The Lewis acid (AlCl₃) first coordinates to the carbonyl oxygen of the ester, which is a better Lewis base than the phenolic oxygen.[9]
-
Acylium Ion Formation: This initial complexation polarizes the ester bond, leading to a rearrangement where the AlCl₃ moves to the phenolic oxygen. This results in the cleavage of the O-acyl bond, generating a free acylium ion (CH₃)₂CHCO⁺ and an aluminum phenoxide complex.[5][9]
-
Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the electron-rich aromatic ring, similar to a standard Friedel-Crafts acylation. Attack can occur at the ortho or para positions.[2]
-
Hydrolysis: The final step is an acidic workup, which hydrolyzes the aluminum-oxygen bonds to liberate the final hydroxyaryl ketone product and regenerate the Lewis acid.[5]
Q3: Are there alternative, milder catalysts for this reaction?
Yes, while AlCl₃ is traditional, concerns over its corrosive nature, high loading requirements, and violent reaction with water have driven research into alternatives.[5] Other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can be used.[1] Strong Brønsted acids such as hydrogen fluoride (HF) and methanesulfonic acid have also been shown to catalyze the rearrangement.[5][11] In some cases, solid acid catalysts like zeolites have been explored to create more environmentally friendly and reusable systems.[14]
References
-
Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
-
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved from [Link]
-
University of Calgary. (n.d.). Acylation of phenols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
Pharmaoffer. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
PharmD Guru. (n.d.). FRIES REARRANGEMENT. Retrieved from [Link]
-
Allen. (n.d.). Phenolic esters heating with AlCl3 (Lewis acid) gives ortho and para acyl phenol. This is known as Fries rearrangement. Retrieved from [Link]
-
Reddit. (2023). Fries rearrangement ortho and para selectivity. Retrieved from [Link]
-
Professor Dave Explains. (2021, October 27). Fries Rearrangement [Video]. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]
-
ResearchGate. (2017). Acylation of phenol on solid acids: Study of the deactivation mechanism. Retrieved from [Link]
-
Korean Chemical Society. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Retrieved from [Link]
-
Open University. (n.d.). Selectivity between ortho and para positions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Retrieved from [Link]
-
YouTube. (2021, September 21). Fries Rearrangement Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Catalysis Science & Technology. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isobutyryl chloride. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Retrieved from [Link]
-
MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(3), M1682. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of 1-Substituted 2-Fluoro- and 2,2-Difluoroaziridines. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). THE REACTIONS OF ALIPHATIC ACID CHLORIDES. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 2-Hydroxy-1-(4-hydroxyphenyl)-2-methylpropan-1-one. Retrieved from [Link]
Sources
- 1. Fries重排 [sigmaaldrich.cn]
- 2. pharmdguru.com [pharmdguru.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fries Rearrangement [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 8. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. Phenolic esters heating with `AlCl_(3)` (Lewis acid ) gives ortho and para acyl phenol . This is known as Fries rearrangement . In general, low temperature favours the para product and high tempearture favaous orhto product . Mechanism : If one of the ortho position is subtituted by any group then para is the major product `underset(H_(2)O)overset(AlCl_(3))to` Major product : [allen.in]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. echemi.com [echemi.com]
- 14. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one
Welcome to the technical support center for the synthesis of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. My approach is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your own laboratory setting.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions about the synthesis, providing a foundational understanding of the available synthetic routes and their inherent challenges.
Q1: What are the primary synthetic routes to prepare this compound?
There are two principal pathways, both starting from 3-fluorophenol:
-
Direct Friedel-Crafts Acylation: This involves the direct C-acylation of the 3-fluorophenol ring with an isobutyryl source (e.g., isobutyryl chloride or anhydride) using a Lewis acid catalyst. While direct, this route is often complicated by poor regioselectivity and competing O-acylation.
-
Fries Rearrangement: This is a two-step process. First, 3-fluorophenol is O-acylated to form 3-fluorophenyl isobutyrate. This ester is then subjected to a Lewis acid-catalyzed rearrangement, which migrates the isobutyryl group from the oxygen to the carbon of the aromatic ring.[1][2] This method often provides better control over regioselectivity.
Q2: Why is the direct Friedel-Crafts acylation of 3-fluorophenol often low-yielding and problematic?
The direct acylation of phenols is notoriously challenging for two main reasons:
-
Bidentate Nucleophilicity: Phenols can be acylated at two different positions: the phenolic oxygen (O-acylation) to form an ester, or the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone.[3] O-acylation is often kinetically favored, leading to the ester as a major byproduct or intermediate.[4]
-
Catalyst Complexation: The lone pair of electrons on the phenolic oxygen can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃).[3] This complexation deactivates the aromatic ring towards the desired electrophilic substitution, slowing down or inhibiting the reaction. Consequently, a stoichiometric amount or even an excess of the Lewis acid is typically required to drive the reaction forward.[2][5]
Q3: In the Fries Rearrangement, what experimental factors control whether the ortho or para isomer is formed?
The Fries rearrangement is selective for the ortho and para positions. For the synthesis of 1-(2-Fluoro-4-hydroxyphenyl )-2-methylpropan-1-one, the ortho product is desired. You can favor its formation by adjusting the reaction conditions:
-
Temperature: Higher reaction temperatures generally favor the formation of the ortho isomer. The ortho product can form a more stable bidentate complex with the Lewis acid catalyst (e.g., aluminum), making it the thermodynamically favored product at elevated temperatures.[1][6] Lower temperatures favor the kinetically controlled para product.
-
Solvent: Non-polar solvents tend to favor the formation of the ortho product. As solvent polarity increases, the ratio of the para product also tends to increase.[6]
Table 1: Condition Effects on Fries Rearrangement Regioselectivity
| Condition | Favors ortho Product (Desired) | Favors para Product (Side-Product) | Rationale |
| Temperature | High (e.g., >100 °C) | Low (e.g., <60 °C) | Ortho isomer is the thermodynamic product.[1][7] |
| Solvent | Non-polar (e.g., nitrobenzene, or solvent-free) | Polar (e.g., dichloroethane) | Solvent polarity influences the reaction intermediate complex.[6] |
Troubleshooting Guide: Common Experimental Issues
This section is formatted to directly address specific problems you may encounter during the synthesis.
Issue 1: My reaction resulted in a very low or no yield of the desired product.
This is the most common issue, and it can stem from several sources. Let's break down the potential causes and solutions.
-
Possible Cause A: Inactive Lewis Acid Catalyst
-
Explanation: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. If they have been exposed to atmospheric moisture, they will be hydrolyzed and rendered inactive.
-
Solution: Always use a fresh, unopened bottle of anhydrous AlCl₃ or other Lewis acid. Handle it rapidly in an inert and dry atmosphere (e.g., under nitrogen or argon, or in a glove box). Ensure all glassware is rigorously dried before use.[8]
-
-
Possible Cause B: Insufficient Catalyst
-
Explanation: As mentioned in the FAQ, both the starting phenol and the final ketone product are Lewis bases that form stable complexes with the catalyst.[5] This effectively sequesters the catalyst. Unlike other Friedel-Crafts reactions that are truly catalytic, this reaction requires at least a 1:1 molar ratio of Lewis acid to the limiting reagent.
-
Solution: Use a stoichiometric amount (at least 1.0 equivalent) of the Lewis acid. Often, using a slight excess (e.g., 1.1 to 2.0 equivalents) is beneficial to drive the reaction to completion.[8]
-
-
Possible Cause C: Competing O-Acylation
-
Explanation: In a direct acylation attempt, you may have primarily formed the 3-fluorophenyl isobutyrate ester instead of the C-acylated ketone.
-
Solution: If you have isolated the ester, you can subject it to Fries rearrangement conditions (i.e., heat with excess Lewis acid) to convert it to the desired product.[1][4] Alternatively, consider using a Lewis acid like titanium(IV) chloride (TiCl₄), which has been reported to be more regioselective for direct ortho C-acylation of phenols.[9]
-
-
Possible Cause D: Incorrect Workup Procedure
-
Explanation: The ketone product remains complexed to the Lewis acid at the end of the reaction. This complex must be hydrolyzed to liberate the free ketone. Improper workup can lead to product loss.
-
Solution: The reaction mixture must be quenched by carefully and slowly pouring it onto a mixture of crushed ice and concentrated acid (e.g., HCl).[10] This exothermic process hydrolyzes the aluminum complexes and moves the product into the organic layer for extraction.
-
Issue 2: My main product is the wrong isomer, 1-(4-hydroxy-2-fluorophenyl)-2-methylpropan-1-one (para-acylation).
-
Explanation: This is a common issue when performing the Fries rearrangement under the wrong conditions. The para position is often the kinetically favored site of attack.
-
Solution: To favor the desired ortho isomer, increase the reaction temperature to push the reaction toward thermodynamic control (see Table 1). Temperatures in the range of 120-160 °C are typically employed. Also, ensure you are using a non-polar solvent or, if feasible, running the reaction neat (solvent-free).[1][6]
Issue 3: The reaction produced a lot of dark, tar-like material, making purification difficult.
-
Explanation: This is indicative of side reactions and decomposition, often caused by excessively harsh conditions. While high temperatures favor the ortho product in the Fries rearrangement, excessively high temperatures or prolonged reaction times can lead to charring and polymerization, especially with activated phenolic substrates.
-
Solution:
-
Optimize Temperature: Carefully control the reaction temperature. Find a balance that is high enough to favor the ortho product but not so high that it causes significant decomposition.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Stop the reaction once the starting material is consumed to avoid over-baking the mixture.
-
Order of Addition: For the Friedel-Crafts reaction, the addition of reagents can be critical. A common procedure is to cool the mixture of the aromatic compound and solvent before slowly adding the Lewis acid, followed by the dropwise addition of the acylating agent.[10] This helps to control the initial exotherm.
-
Recommended Synthetic Protocols
The Fries rearrangement is generally the more reliable method for achieving high yields of the desired ortho-acylated product.
Protocol 1: Two-Step Synthesis via Fries Rearrangement
This protocol is divided into two main stages: ester formation and the subsequent rearrangement.
Part A: Synthesis of 3-Fluorophenyl Isobutyrate (O-Acylation)
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-fluorophenol (1.0 eq.) and an appropriate solvent like dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add a suitable base, such as pyridine or triethylamine (1.1 eq.).
-
Acylation: Add isobutyryl chloride (1.05 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the 3-fluorophenol.
-
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: The crude ester can be purified by vacuum distillation or used directly in the next step if it is of sufficient purity.
Part B: Fries Rearrangement to this compound
-
Setup: In a flame-dried flask equipped for heating (e.g., with a heating mantle and reflux condenser) under a nitrogen atmosphere, place the 3-fluorophenyl isobutyrate (1.0 eq.).
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) (1.2 eq.) portion-wise. The mixture may become a thick slurry or solid.
-
Reaction: Heat the reaction mixture to 130-150 °C with stirring (mechanical stirring is recommended if the mixture is very thick). The mixture will darken as it melts and reacts. Monitor the reaction by TLC (quenching a small aliquot in acidic water and extracting with ethyl acetate for spotting). The reaction is typically complete in 2-5 hours.
-
Workup: Allow the reaction mixture to cool to room temperature. Very carefully and slowly, quench the reaction by adding crushed ice, followed by concentrated HCl. This step is highly exothermic and will release HCl gas; perform it in a well-ventilated fume hood.
-
Extraction: Once the quench is complete and all solids have dissolved, extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or ether).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent, the crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product. A typical synthesis of a similar compound via this method reports yields around 88-98% before final purification.[11]
References
-
CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? CurlyArrows. [Link]
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. [Link]
-
Wikipedia. (2023). Fries rearrangement. In Wikipedia. [Link]
-
BYJU'S. (n.d.). Fries Rearrangement. [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. In Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. [Link]
-
Xiao, Z.-P., et al. (2014). Selective Acylation of Phenols in Boron Trifluoride Diethyl Etherate Solution and the Mechanistic Implication. Asian Journal of Chemistry, 26(23), 8039–8042. [Link]
-
Professor Dave Explains. (2021, October 27). Fries Rearrangement [Video]. YouTube. [Link]
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. curlyarrows.com [curlyarrows.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols [organic-chemistry.org]
- 10. websites.umich.edu [websites.umich.edu]
- 11. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Strategies for Overcoming Solubility Challenges of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one
Welcome to the technical support guide for 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments. We will explore the physicochemical nature of this molecule and systematically troubleshoot solubility issues from first-line approaches to more advanced strategies.
Section 1: Foundational Knowledge - Understanding the Molecule
Before troubleshooting, it's crucial to understand the structural attributes of this compound that govern its solubility.
Q: Why is this compound expected to have poor water solubility?
A: The solubility behavior of this compound is dictated by a combination of its functional groups. Its structure includes a substituted phenyl ring, a ketone, and a phenolic hydroxyl group.
-
Lipophilic Character: The phenyl ring and the isobutyryl group (-C(=O)CH(CH₃)₂) are nonpolar, contributing to the molecule's overall hydrophobicity, or lipophilicity. The fluorine atom further increases this lipophilicity. Lipophilic molecules generally exhibit poor solubility in aqueous systems.[1]
-
Weakly Acidic Phenol Group: The hydroxyl group attached to the phenyl ring is a weakly acidic phenol. In its neutral, protonated form (at acidic or neutral pH), it contributes less to water solubility. However, this group provides a critical handle for solubility manipulation.[2][3]
-
Hydrogen Bonding: The ketone and hydroxyl groups can act as hydrogen bond acceptors and donors, respectively. While this offers some interaction with water, it is often insufficient to overcome the molecule's hydrophobic nature.
Essentially, the molecule has a structural tug-of-war between its large nonpolar regions and its limited polar, hydrogen-bonding functionalities, with the nonpolar characteristics dominating in neutral water.
Section 2: Troubleshooting Guide - First-Line Approaches
This section covers the most direct and common methods to address solubility issues. Always start with these before moving to more complex formulations.
Issue: My compound is not dissolving in standard aqueous buffers (e.g., PBS at pH 7.4).
Q1: How can I leverage pH to improve solubility?
A: The phenolic hydroxyl group is the key. By raising the pH of the solution above the compound's pKa, you can deprotonate the hydroxyl group (-OH) to form a negatively charged phenoxide ion (-O⁻). This ionization dramatically increases the molecule's polarity and its solubility in water.[3][4] Phenolic compounds generally become more soluble in alkaline conditions.[4][5]
-
Prepare Stock Solutions: Make a concentrated stock solution of your compound in a water-miscible organic solvent like DMSO (e.g., 10-50 mM).
-
Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 7.0, 8.0, 9.0, 10.0). Common buffer systems include phosphate for the neutral range and borate or carbonate for the alkaline range.
-
Test Solubility: Add a small aliquot of the DMSO stock to each buffer to reach your desired final concentration. Ensure the final concentration of DMSO is low (typically <1%) to minimize its effect.
-
Observe and Quantify: Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours). For quantitative analysis, centrifuge the samples to pellet any undissolved compound and measure the concentration of the supernatant using a suitable method like HPLC-UV.
Caption: pH-dependent equilibrium of the compound.
Q2: What are the best starting co-solvents to try?
A: Co-solvents are water-miscible organic solvents that enhance the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[6][7] This makes the solvent system more "hospitable" to lipophilic molecules. The choice of co-solvent can be critical, especially for in vitro or in vivo studies where toxicity is a concern.[8]
| Co-solvent | Key Properties & Use Cases | Typical Starting Conc. |
| DMSO | Excellent solubilizing power for many compounds. Commonly used for preparing high-concentration stock solutions. Can be toxic to cells at >1%. | 100% for stock, <1% final |
| Ethanol | Less toxic than DMSO. Good for oral and topical formulations. Can sometimes cause precipitation upon dilution. | 5-20% (v/v) in final solution |
| PEG 400 | Low toxicity, commonly used in parenteral and oral formulations. Good for increasing solubility of hydrophobic drugs.[9] | 10-40% (v/v) |
| Propylene Glycol (PG) | Similar to PEG 400, widely used in various formulations. | 10-40% (v/v) |
-
Prepare Co-solvent/Water Mixtures: Create a series of binary solvent systems, for example, 10%, 20%, 30%, and 40% (v/v) of your chosen co-solvent (e.g., PEG 400) in your primary aqueous buffer.
-
Determine Solubility: Add an excess amount of your solid compound to a fixed volume of each co-solvent mixture.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid. Analyze the clear supernatant by a validated analytical method (e.g., HPLC) to determine the compound's concentration.
Caption: A systematic workflow for co-solvent screening.
Section 3: Advanced Solubilization Strategies
If first-line approaches are insufficient or unsuitable for your downstream application (e.g., due to toxicity or interference), more advanced formulation strategies may be required.
Issue: My application is sensitive to organic solvents and extreme pH.
Q1: When should I consider using cyclodextrins?
A: Cyclodextrins are an excellent choice when you need to increase aqueous solubility without using organic co-solvents. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate the nonpolar part of your compound (the "guest") into their core, forming an "inclusion complex" where the new host-guest entity has a water-soluble exterior.[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high water solubility and low toxicity.[13]
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in water or your desired buffer (e.g., 10-20% w/v). Warming the solution slightly can aid in dissolving the cyclodextrin.
-
Add Compound: Add an excess of the solid this compound to the cyclodextrin solution.
-
Complexation: Stir or sonicate the mixture for several hours (or overnight) at a controlled temperature to facilitate the formation of the inclusion complex.
-
Filter and Quantify: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The resulting clear filtrate is your stock solution. Quantify the concentration using a suitable analytical method.
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Q2: What is a solid dispersion and how can it help?
A: A solid dispersion is a formulation where the poorly soluble drug is dispersed within a hydrophilic solid carrier or matrix.[14][15] This technique can significantly enhance the dissolution rate and apparent solubility by:
-
Reducing Particle Size: The drug is dispersed at a molecular or amorphous level, maximizing its surface area for dissolution.[14][15]
-
Improving Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.[16]
-
Creating Amorphous Forms: Amorphous forms of a drug are typically more soluble than their stable crystalline counterparts.[17]
For laboratory-scale work, the solvent evaporation method is a straightforward way to prepare a solid dispersion.
-
Dissolve Components: Dissolve both your compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG)) in a common volatile organic solvent (e.g., methanol or ethanol).
-
Evaporate Solvent: Remove the solvent under vacuum (e.g., using a rotary evaporator) to form a thin solid film.
-
Dry and Process: Further dry the solid mass under vacuum to remove any residual solvent. The resulting solid can then be scraped, pulverized, and used for dissolution studies.
Section 4: Frequently Asked Questions (FAQs)
-
Q: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. What's happening and how do I fix it?
-
A: This is a common problem where the compound is soluble in the concentrated DMSO but crashes out when the solvent composition shifts dramatically to a highly aqueous environment. To fix this, you can: 1) Lower the final concentration of your compound, 2) Increase the percentage of a less toxic co-solvent like PEG 400 in your final buffer, or 3) Use a cyclodextrin-based formulation which is more robust to dilution.
-
-
Q: Are there any stability concerns when adjusting the pH to alkaline conditions?
-
A: Yes. While alkaline pH improves solubility, some phenolic compounds can be susceptible to oxidative degradation at higher pH, which may be accelerated by light or heat.[5] It is advisable to prepare fresh alkaline solutions and protect them from light. You should perform a preliminary stability study by monitoring the purity of your solution over time using HPLC.
-
-
Q: How do I choose between using a co-solvent and a cyclodextrin?
-
A: The choice depends on your application. For initial screening or chemical reactions, co-solvents are often faster and easier. For biological applications like cell-based assays or animal studies where organic solvents can be toxic or interfere with the experiment, cyclodextrins are a superior and safer choice.[10][18]
-
References
-
PubChem. (n.d.). 1-(2-Hydroxy-4-methylphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-1-(4-hydroxyphenyl)-2-methylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
- Schick, J. W., & Messimer, J. H. (1968). Water-soluble ketone-aldehyde-phenol resins and process of making same. U.S. Patent No. 3,390,127. Google Patents.
-
Kumar, S., & Singh, S. (2018). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Craciunescu, O., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Retrieved from [Link]
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Gattefosse.com. Retrieved from [Link]
-
Sharma, P., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
Wagdy, S. M., & Taha, F. S. (2013). Effect of pH on the solubility of phenolic compounds. ResearchGate. Retrieved from [Link]
-
Ahad, A., et al. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
Sharma, A., et al. (2021). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved from [Link]
-
Al-Hamidi, H., & Edwards, K. (2021). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Retrieved from [Link]
-
Li, H., et al. (2021). Extraction of Phenolic Compounds with the Highly Efficient Novel Coextractants Cyclohexanone and Methyl Isobutyl Ketone. PMC - PubMed Central. Retrieved from [Link]
-
Barba, F. J., et al. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. PubMed Central. Retrieved from [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - PubMed Central. Retrieved from [Link]
-
Hidalgo, F. J., & Zamora, R. (2023). Ketone-phenol reactions and the promotion of aromatizations by food phenolics. Food Chemistry. Retrieved from [Link]
-
Strickley, R. G. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. Retrieved from [Link]
-
Vikmon, M. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Retrieved from [Link]
-
Maheshwari, R. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. Retrieved from [Link]
-
Rawat, A., & Pathak, K. (2017). Solid dispersion: A strategy for solubility enhancement. ResearchGate. Retrieved from [Link]
-
Das, A., et al. (2020). Gram-Scale Synthesis of Flavoring Ketones in One Pot via Alkylation–Decarboxylation on Benzylic Carbon Using a Commercial Solid Acid Catalyst. ACS Omega. Retrieved from [Link]
-
Bensouici, C., et al. (2020). The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. ProQuest. Retrieved from [Link]
-
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach.com. Retrieved from [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Retrieved from [Link]
-
Singh, J., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. NIH National Library of Medicine. Retrieved from [Link]
-
Mir, N. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Retrieved from [Link]
-
Truzzi, E., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Retrieved from [Link]
-
Drug Development & Delivery. (n.d.). Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Retrieved from [Link]
-
Pharma Focus. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Pharma Focus. Retrieved from [Link]
-
Gursøy, D., & Ozkul, C. (2022). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. NIH National Library of Medicine. Retrieved from [Link]
-
Mohammadi, T., & Abyar, H. (2015). Batch Phenol Removal from Methyl Isobutyl Ketone by Liquid–Liquid Extraction with Chemical Reaction. ResearchGate. Retrieved from [Link]
-
Singh, A., et al. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Journal of Drug Discovery and Therapeutics. Retrieved from [Link]
-
Dhole, S. N., et al. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Retrieved from [Link]
-
Krause, M. (2016). How does pH affect the solubility of phenolic acid?. ResearchGate. Retrieved from [Link]
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Extraction of Phenolic Compounds with the Highly Efficient Novel Coextractants Cyclohexanone and Methyl Isobutyl Ketone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. jddtonline.info [jddtonline.info]
- 15. japer.in [japer.in]
- 16. researchgate.net [researchgate.net]
- 17. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmtech.com [pharmtech.com]
Technical Support Center: Stability Testing of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one
Welcome to the dedicated technical support guide for the stability testing of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one. This resource is designed for researchers, analytical scientists, and formulation experts to navigate the complexities of establishing a robust stability profile for this compound. Here, we synthesize regulatory expectations with practical, field-proven insights to help you design, execute, and troubleshoot your stability studies effectively.
Compound Overview & Stability Rationale
This compound is a substituted aromatic ketone. Its chemical structure, featuring a hydroxylated phenyl ring, a ketone group, and a fluorine atom, presents several potential pathways for degradation. The phenolic hydroxyl group is susceptible to oxidation, the ketone group can undergo various reactions, and the overall molecule may be sensitive to light and pH extremes.
Understanding these liabilities is critical. A comprehensive stability testing program, guided by documents like the ICH Q1A(R2) guideline, is essential to determine the compound's intrinsic stability, identify potential degradation products, and establish appropriate storage conditions and shelf-life.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this molecule?
A1: Based on its functional groups, the primary concerns are:
-
Oxidative Degradation: The 4-hydroxyl group (a phenol) is electron-rich and a prime target for oxidation, which can lead to colored degradants (quinones or polymeric species).
-
Photodegradation: Aromatic ketones are often photosensitive. Exposure to UV or visible light can induce degradation, as outlined in ICH Q1B guidelines.[4][5][6]
-
Hydrolysis (pH-dependent): While the core structure is generally stable against hydrolysis, extreme pH conditions (strong acid or base) could potentially catalyze degradation reactions.
Q2: What are the recommended long-term storage conditions for this compound as a pure substance?
A2: Initially, the pure substance (API) should be stored under controlled conditions, protected from light and moisture. Based on ICH guidelines, a standard starting point for long-term stability studies is 25°C ± 2°C / 60% RH ± 5% RH.[2] However, due to the potential for oxidation and photosensitivity, storage in an inert atmosphere (e.g., nitrogen or argon) in a light-resistant container at refrigerated (2-8°C) or frozen (-20°C) temperatures is highly recommended pending formal stability data.
Q3: Do I need to develop a "stability-indicating" analytical method?
A3: Yes, absolutely. This is a regulatory requirement and a scientific necessity.[7][8][9] A stability-indicating method is a validated analytical procedure that can accurately measure the decrease in the active ingredient's concentration due to degradation. Crucially, it must also separate and detect all significant degradation products from the parent compound and from each other.[7][8][10] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[10]
Designing a Forced Degradation Study
Forced degradation (or stress testing) is the cornerstone of developing a stability-indicating method.[11][12] It involves intentionally exposing the compound to harsh conditions to accelerate degradation, thereby identifying likely degradation products and pathways.[9][11] The goal is to achieve a target degradation of 5-20% of the parent compound.[13]
Experimental Workflow for Forced Degradation
Below is a typical workflow for conducting a forced degradation study.
Caption: Workflow for a forced degradation study.
Recommended Stress Conditions
This table provides starting conditions for stress testing. Adjust time and temperature to achieve the target degradation (5-20%).
| Stress Condition | Reagent/Condition | Temperature | Duration | Notes |
| Acid Hydrolysis | 0.1 M to 1 M HCl | 60°C - 80°C | 2 - 24 hours | Monitor for changes. Some phenolic compounds can be sensitive to acid.[11] |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp - 60°C | 1 - 12 hours | Phenols can ionize in base, potentially altering reactivity.[9] |
| Oxidation | 3% - 30% H₂O₂ | Room Temp | 4 - 24 hours | The phenol group is highly susceptible. This is a critical test.[11] |
| Thermal | 80°C (Dry Heat & Solution) | 80°C | 24 - 72 hours | Test both solid material and a solution to assess different degradation pathways. |
| Photostability | ICH Q1B Option 2 | Ambient | As per guideline | Expose solid and solution to ≥ 1.2 million lux hours (visible) and ≥ 200 watt hours/m² (UVA).[5][14] |
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your stability studies.
Issue 1: Unexpected new peaks appear in my chromatogram during a stability study.
-
Potential Cause 1: Degradation. This is the most likely cause. The new peaks are degradation products.
-
Troubleshooting Steps:
-
Verify Peak Purity: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to check the peak purity of the parent compound. A failing purity test indicates co-elution with a degradant.
-
Cross-Reference with Forced Degradation: Compare the retention times of the new peaks with those generated during your forced degradation studies. This helps in preliminary identification.
-
Mass Balance Calculation: Ensure the total amount of drug detected (parent + degradants, corrected for response factors if known) accounts for the initial amount. Poor mass balance (<95%) may suggest non-chromophoric degradants, volatile degradants, or precipitation.[11]
-
-
-
Potential Cause 2: Contamination. The sample may have been contaminated by the container, solvent, or handling.
-
Troubleshooting Steps:
-
Analyze a Placebo/Blank: Run a blank sample (solvent and container stored under the same conditions) to see if the peaks originate from an external source.
-
Review Sample Preparation: Ensure all glassware is scrupulously clean and that solvents are of high purity (HPLC grade or better).
-
-
Issue 2: The potency (assay value) of my sample is decreasing, but I don't see any major degradation peaks.
-
Potential Cause 1: Non-UV Active Degradants. The degradation products may lack a chromophore and are therefore invisible to the UV detector.
-
Troubleshooting Steps:
-
Use a Universal Detector: Re-analyze the sample using a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) in parallel with the UV detector.
-
Check Mass Balance: A significant drop in potency without corresponding degradation peaks strongly points to poor mass balance, reinforcing the possibility of non-UV active or volatile products.
-
-
-
Potential Cause 2: Adsorption or Precipitation. The compound may be adsorbing to the container surface or precipitating out of solution, especially at lower temperatures.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the sample vial for any precipitate or film.
-
Solubility Study: Confirm the compound's solubility in the stability matrix at the storage temperature. You may need to use a different solvent system or add a co-solvent.
-
Container Compatibility: Perform an extraction study on the container with the sample solvent to ensure nothing is leaching out and that the drug is not adsorbing to the surface.
-
-
Issue 3: The sample solution has changed color (e.g., turned yellow or brown).
-
Potential Cause: Oxidation of the Phenol Group. This is a classic sign of phenolic oxidation, which often forms highly colored quinone-type structures or polymers.
-
Troubleshooting Steps:
-
Correlate with Oxidative Stress Study: This observation should correlate directly with the results from your hydrogen peroxide forced degradation study. The chromatogram from the colored sample should show peaks that match those from the oxidative stress test.
-
Implement Protective Measures: This result indicates a high sensitivity to oxygen. Future formulation and storage must include protective measures.
-
Packaging: Use airtight containers.
-
Atmosphere: Blanket the sample with an inert gas like nitrogen or argon.
-
Formulation: Consider adding an antioxidant (e.g., butylated hydroxytoluene (BHT) or sodium metabisulfite) to the formulation, but conduct compatibility studies first.
-
-
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting loss of potency.
References
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). Atlas-mts.com. [Link]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. Jordi Labs. [Link]
-
FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. [Link]
-
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]
-
Quality Guidelines. (n.d.). ICH. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). SlideShare. [Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products. (2018). FDA. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Bora Pharmaceuticals. [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]
-
Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2022). LCGC International. [Link]
-
Singh, R., & Kumar, R. (2019). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Drug Delivery and Therapeutics, 9(3-s), 1018-1025. [Link]
-
Kott, L. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(1). [Link]
-
4-Hydroxyacetophenone Degradation Pathway. (2001). Eawag-BBD. [Link]
-
Li, H., et al. (2019). Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets. Molecules, 24(12), 2296. [Link]
-
A Review: Stability Indicating Forced Degradation Studies. (2020). Research Journal of Pharmacy and Technology, 13(9), 4431-4436. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
Sources
- 1. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. ijtsrd.com [ijtsrd.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. rjptonline.org [rjptonline.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. longdom.org [longdom.org]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Technical Support Center: Troubleshooting HPLC Separation of Fluorinated Propiophenones
Welcome to the technical support center for the chromatographic analysis of fluorinated propiophenones. This guide is designed for researchers, analytical chemists, and drug development professionals who encounter challenges in achieving robust and efficient HPLC separations for this unique class of compounds. The inherent properties of fluorine—high electronegativity, steric bulk, and its effect on molecular lipophilicity—introduce specific chromatographic behaviors that require a nuanced approach to method development and troubleshooting.
This document moves beyond generic advice, offering a deep dive into the mechanistic principles governing the separation of fluorinated aromatics. We will address common problems in a direct question-and-answer format, providing not just solutions, but the scientific rationale behind them.
Part 1: Foundational FAQs - Understanding the Analyte
This section addresses the fundamental "why" questions. Understanding the unique nature of fluorinated propiophenones is the first step toward effective troubleshooting.
Q1: Why do my fluorinated propiophenones exhibit unusual retention behavior on a standard C18 column, sometimes eluting earlier than their non-fluorinated analogs?
This is a common and excellent observation. The behavior stems from a phenomenon known as solvophobic/oleophobic effects . While we typically associate fluorination with increased hydrophobicity (and thus stronger retention in reversed-phase), highly fluorinated moieties are also "oleophobic," meaning they can be repelled by the hydrocarbon chains of a C18 stationary phase.[1] This repulsion can weaken the analyte-stationary phase interaction, leading to unexpectedly short retention times compared to less-fluorinated or non-fluorinated counterparts.[1]
Furthermore, the strong C-F dipole can alter the molecule's interaction with the polar mobile phase, further influencing retention in ways not predicted by simple hydrophobicity calculations alone.[2]
Q2: What makes positional isomers of fluorinated propiophenones so difficult to separate?
Positional isomers (e.g., 2-fluoro- vs. 4-fluoropropiophenone) have identical molecular weights and very similar hydrophobicities (logP values). Consequently, stationary phases that separate primarily based on hydrophobic interactions, like C18, often provide insufficient selectivity for baseline resolution.[3][4] Successful separation hinges on exploiting subtle differences in:
-
Dipole Moment: The position of the fluorine atom changes the overall molecular dipole.
-
Shape/Steric Hindrance: The accessibility of the ketone group or aromatic ring for interaction with the stationary phase can differ.
-
π-Electron Density: Fluorine, being an electron-withdrawing group, alters the electron density of the aromatic ring, which is critical for π-π interactions.
Part 2: Common Chromatographic Problems & Solutions
This section provides direct answers and actionable protocols for the most frequent issues encountered in the lab.
Q3: My fluorinated propiophenone peak is severely tailing. What is the primary cause and how do I fix it?
Primary Cause: The most frequent culprit behind peak tailing for polar or ionizable analytes on silica-based columns is secondary interaction with residual silanol groups (Si-OH) .[5][6] These acidic sites on the silica surface can become deprotonated (Si-O⁻) at mobile phase pH values above ~3-4 and interact strongly with basic analytes or polar functional groups like the ketone in your propiophenone.[7][8] This creates a secondary, high-energy retention mechanism that slows the elution of a fraction of the analyte molecules, causing the characteristic tail.[9][10]
Solutions Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Lower Mobile Phase pH: The first and simplest step is to suppress the ionization of silanol groups.[10] Prepare your aqueous mobile phase with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to bring the pH below 3.0.[5][8]
-
Use a High-Quality End-Capped Column: Modern columns made from high-purity silica have fewer metal impurities and are "end-capped" with smaller silane reagents to block most residual silanols.[7][9] If your column is old or of lower quality, these secondary interactions are more pronounced.
-
Consider an Alternative Stationary Phase: If tailing persists, a Pentafluorophenyl (PFP) phase is an excellent choice. PFP phases offer multiple retention mechanisms and are less prone to strong silanol interactions for certain compounds.[11][12]
Q4: I have poor resolution (Rs < 1.5) between my main fluoropropiophenone peak and a closely eluting impurity/isomer. How can I improve the separation?
Primary Cause: Poor resolution is a problem of insufficient selectivity (α) or efficiency (N) .[13] For closely related compounds like isomers, selectivity is almost always the parameter to target. This means you need to change the fundamental chemistry of the separation to better differentiate between the analytes.[14]
Solutions & Strategies:
| Strategy | Mechanistic Rationale | Recommended Action |
| Change Stationary Phase | This is the most powerful tool for altering selectivity.[3][4] A PFP column provides unique retention mechanisms (π-π, dipole-dipole, shape selectivity) that are highly effective for separating halogenated and aromatic compounds, including positional isomers.[11][12][15] | Switch from C18 to a PFP column. This should be your first step if optimizing the mobile phase fails. Fluorinated alkyl phases are another option, especially for separating mixtures of fluorinated and non-fluorinated compounds.[1] |
| Change Organic Modifier | Acetonitrile (ACN) and Methanol (MeOH) have different properties. ACN is aprotic and a weaker solvent in reversed-phase, while MeOH is protic and can engage in hydrogen bonding.[10] This difference can alter how analytes interact with the stationary phase vs. the mobile phase, changing selectivity. | If using ACN, try an identical gradient with MeOH, and vice-versa. Observe changes in elution order and peak spacing. |
| Optimize Temperature | Lowering the column temperature can sometimes increase selectivity by enhancing the stability of transient intermolecular interactions (e.g., dipole-dipole). However, this comes at the cost of higher backpressure and longer run times. | Decrease the column temperature in 5 °C increments (e.g., from 35 °C to 25 °C) and assess the impact on resolution. |
| Modify Mobile Phase pH | While propiophenones are generally neutral, subtle pKa differences in impurities or degradants can be exploited. Changing pH can alter their ionization state and, therefore, their retention. | If not already using an acid, try adding 0.1% formic acid. If already at low pH, ensure the pH is not near the pKa of any ionizable analyte.[6] |
Q5: My retention times are drifting or shifting between injections. What are the likely causes?
Primary Cause: Drifting retention times indicate an unstable chromatographic system. The most common sources of this instability are the mobile phase composition, column temperature, or column equilibration.[16][17]
Troubleshooting Checklist:
-
Mobile Phase Preparation: An error of just 1% in the organic solvent composition can change retention times by 5-15%.[18] Always prepare mobile phases gravimetrically (by weight) if possible, or use meticulously calibrated graduated cylinders. Ensure components are fully miscible and thoroughly degassed.[19]
-
Column Equilibration: Is the column fully equilibrated before the first injection? When changing mobile phases or starting up the system, flush the column with at least 10-15 column volumes of the new mobile phase. For a standard 150 x 4.6 mm column, this is ~15-25 mL.
-
Temperature Fluctuation: Ensure your column oven is on and set to a stable temperature (e.g., 30 °C). Ambient lab temperature changes can cause significant retention time shifts.[17]
-
Pump Performance: Check for leaks around pump seals, which can cause inconsistent flow rates and pressure fluctuations.[17][19] A buildup of buffer salts is a common sign of a leak.[17]
Part 3: Advanced Method Development Protocols
When starting from scratch or dealing with a particularly challenging separation, a systematic approach is required.
Protocol 1: A Systematic Approach to Column and Mobile Phase Screening
This protocol is designed to efficiently identify the most promising starting conditions for separating a complex mixture of fluorinated propiophenones.
Objective: To quickly evaluate the selectivity offered by C18 and PFP stationary phases with both Acetonitrile and Methanol.
Methodology:
-
Prepare Stock Solutions:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water
-
Mobile Phase B1: 0.1% Formic Acid in Acetonitrile
-
Mobile Phase B2: 0.1% Formic Acid in Methanol
-
-
Install the First Column: Begin with a Pentafluorophenyl (PFP) column (e.g., 150 x 4.6 mm, 3.5 or 5 µm).
-
Run Scouting Gradients:
-
Equilibrate the column with 95% A / 5% B1 for 5 minutes.
-
Inject the sample and run a linear gradient from 5% to 95% B1 over 15 minutes. Hold at 95% B1 for 2 minutes.
-
Return to initial conditions and re-equilibrate for 5 minutes.
-
Repeat the exact same gradient using Mobile Phase B2 (Methanol).
-
-
Install the Second Column: Replace the PFP with a high-purity, end-capped C18 column of the same dimensions.
-
Repeat Scouting Gradients: Perform the same two gradient runs on the C18 column using A/B1 and A/B2.
-
Analyze the Data: Compare the four chromatograms. Look for the condition that provides the best peak spacing (selectivity) and resolution for your compounds of interest. This condition will be the starting point for fine-tuning and optimization.
Caption: Column and mobile phase screening workflow.
References
-
Kirkland, J. J., et al. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. [Link]
-
Nuñez, O., et al. (2013). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]
-
Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. [Link]
-
Gallart-Ayala, H., et al. (2013). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. [Link]
-
Zhang, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. National Institutes of Health (NIH). [Link]
-
Bennett, H. P. J., et al. (1981). The Use of Perfluorinated Carboxylic Acids in the Reversed-Phase HPLC of Peptides. Peptide Protein Res. [Link]
-
Ahrens, L., et al. (2009). Experimental hydrophobicity parameters of perfluorinated alkylated substances from reversed-phase high-performance liquid chromatography. ResearchGate. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
-
Studzińska, S., et al. (2015). Application of perfluorinated acids as ion-pairing reagents for reversed-phase chromatography and retention-hydrophobicity relationships studies of selected β-blockers. ResearchGate. [Link]
-
Boag, M. (2024). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC? Chromatography Today. [Link]
-
Majors, R. E. (2003). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC Europe. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Li, D., et al. (2022). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. RSC Advances. [Link]
-
Criquet, J., et al. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Phenomenex. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]
-
Voice of Kayani. (2023). RESOLUTION IN HPLC CHROMATOGRAPHY | TROUBLESHOOTING. YouTube. [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]
-
Checa, A. (2015). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate. [Link]
-
Majors, R. E. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Phenomenex. [Link]
-
LCGC Blog. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International. [Link]
-
Bocian, S., & Buszewski, B. (2012). Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding. Journal of Separation Science. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromtech.com [chromtech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. realab.ua [realab.ua]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Optimizing reaction conditions for the synthesis of 2-fluoro-4-hydroxy propiophenones
Welcome to the technical support center for the synthesis of 2-fluoro-4-hydroxypropiophenone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our focus is on providing practical, experience-driven insights into the nuances of this synthesis, grounded in established chemical principles.
Introduction to the Synthesis
The synthesis of 2-fluoro-4-hydroxypropiophenone, a key intermediate in the manufacturing of various pharmaceuticals, primarily involves the acylation of a substituted phenol. The two most common and effective strategies are the Fries Rearrangement of 3-fluorophenyl propionate and the direct Friedel-Crafts Acylation of 3-fluorophenol. Both pathways, while viable, present unique challenges and optimization opportunities. This guide will address common issues encountered in both synthetic routes to help you achieve high yields and purity.
The directing effects of the substituents on the starting material, 3-fluorophenol, are crucial. The hydroxyl group is a strongly activating, ortho-, para- directing group, while the fluorine atom is a deactivating but also ortho-, para- directing group. This electronic landscape favors the formation of the desired 2-fluoro-4-hydroxypropiophenone, where acylation occurs ortho to the fluorine and para to the hydroxyl group.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 2-fluoro-4-hydroxypropiophenone, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield of the Desired 2-Fluoro-4-Hydroxypropiophenone
A low yield of the target compound is one of the most frequent challenges. Several factors can contribute to this issue, from suboptimal reaction conditions to reagent quality.
Possible Causes & Solutions:
-
Suboptimal Reaction Temperature:
-
Explanation: Temperature plays a critical role in reaction kinetics and selectivity. In the Fries rearrangement, lower temperatures tend to favor the formation of the para isomer, while higher temperatures promote the desired ortho acylation.[1][2] However, excessively high temperatures can lead to decomposition and the formation of byproducts.
-
Solution: Carefully control the reaction temperature. For the Fries rearrangement, a gradual increase in temperature, for instance, from room temperature to 120-160°C, can be beneficial. For Friedel-Crafts acylation, the reaction is often started at a lower temperature (e.g., 0-5°C) during the addition of reagents to control the initial exothermic reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion.
-
-
Incomplete Reaction:
-
Explanation: Insufficient reaction time can lead to a significant amount of unreacted starting material. The progress of the reaction should be monitored to determine the optimal duration.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if starting material is still present. For the Fries rearrangement, reaction times can range from a few hours to overnight, depending on the temperature.
-
-
Moisture Contamination:
-
Explanation: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture.[3] Water will hydrolyze the catalyst, rendering it inactive and halting the reaction.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Formation of Multiple Products (Isomers and Byproducts)
The presence of multiple spots on a TLC plate or several peaks in an HPLC chromatogram indicates the formation of undesired isomers or byproducts.
Possible Causes & Solutions:
-
Formation of the para-Isomer (4-Fluoro-2-hydroxypropiophenone):
-
Explanation: In both the Fries rearrangement and Friedel-Crafts acylation, the formation of the para-acylated product is a common side reaction. As mentioned, lower temperatures in the Fries rearrangement favor the para product.[1][2]
-
Solution: To favor the ortho isomer in the Fries rearrangement, increase the reaction temperature.[1][2] The choice of solvent can also influence the ortho:para ratio; non-polar solvents tend to favor the ortho product.[2]
-
-
O-Acylation (Formation of 3-Fluorophenyl Propionate):
-
Explanation: In the direct Friedel-Crafts acylation of 3-fluorophenol, the hydroxyl group can also be acylated to form the ester, 3-fluorophenyl propionate. This is a competing reaction to the desired C-acylation on the aromatic ring.[4]
-
Solution: The presence of a sufficient amount of Lewis acid catalyst promotes the Fries rearrangement of the initially formed O-acylated product to the desired C-acylated ketone.[4] Therefore, ensuring at least a stoichiometric amount of the Lewis acid is crucial.
-
-
Formation of Di-acylated Products:
-
Explanation: Although the acyl group is deactivating, under harsh reaction conditions, a second acylation can occur, leading to di-substituted products.
-
Solution: Use a stoichiometric amount of the acylating agent (propionyl chloride or propionic anhydride). Avoid excessively high temperatures and prolonged reaction times once the desired product is formed.
-
Issue 3: Catalyst Deactivation
If the reaction starts but then stalls, catalyst deactivation may be the culprit.
Possible Causes & Solutions:
-
Complexation with Product:
-
Explanation: The ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the catalytic cycle.[3] This is why a stoichiometric amount of the catalyst is often required for Friedel-Crafts acylation.
-
Solution: Use at least one equivalent of the Lewis acid catalyst relative to the acylating agent. In some cases, an excess of the catalyst may be necessary to drive the reaction to completion.
-
-
Presence of Basic Impurities:
-
Explanation: Any basic impurities in the starting materials or solvent can neutralize the Lewis acid catalyst.
-
Solution: Use high-purity, anhydrous reagents and solvents.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the Fries Rearrangement and Friedel-Crafts Acylation for this synthesis?
The Fries rearrangement is an intramolecular reaction where an acyl group migrates from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[1] In contrast, Friedel-Crafts acylation is an intermolecular reaction where an acyl group is introduced directly onto the aromatic ring from an acylating agent (like propionyl chloride) in the presence of a Lewis acid.[5]
Q2: Which synthetic route, Fries Rearrangement or Friedel-Crafts Acylation, is generally preferred?
Both routes are viable. The choice often depends on the availability of starting materials and the desired control over regioselectivity. The Fries rearrangement can offer better control of regioselectivity through temperature and solvent manipulation.[1][2] However, it requires the pre-synthesis of the 3-fluorophenyl propionate starting material. Direct Friedel-Crafts acylation is more direct but may lead to a mixture of O- and C-acylated products that needs to be carefully controlled.[4]
Q3: What is the role of the Lewis acid in these reactions?
In Friedel-Crafts acylation, the Lewis acid (e.g., AlCl₃) activates the acylating agent by forming a complex with the halogen, which generates a highly electrophilic acylium ion.[5] In the Fries rearrangement, the Lewis acid coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the ester bond and the formation of the acylium ion, which then attacks the aromatic ring.[2]
Q4: How can I purify the final product, 2-fluoro-4-hydroxypropiophenone?
Purification is typically achieved through column chromatography on silica gel, using a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) as the eluent. Recrystallization from a suitable solvent system can also be employed for further purification.
Experimental Protocols
General Protocol for Fries Rearrangement of 3-Fluorophenyl Propionate:
-
Preparation: Ensure all glassware is thoroughly oven-dried and assembled under an inert atmosphere (nitrogen or argon).
-
Reagent Addition: To a stirred solution of 3-fluorophenyl propionate in an anhydrous non-polar solvent (e.g., chlorobenzene or nitrobenzene), add aluminum chloride (AlCl₃) portion-wise at a controlled temperature (e.g., 0-5°C).
-
Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 120-160°C) to favor ortho-acylation.[1][2]
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Influence of Reaction Conditions on Fries Rearrangement Regioselectivity
| Parameter | Condition | Predominant Product | Rationale |
| Temperature | Low (e.g., < 60°C) | para-isomer | Kinetically favored product.[1][2] |
| High (e.g., > 120°C) | ortho-isomer | Thermodynamically favored product.[1][2] | |
| Solvent Polarity | Non-polar (e.g., chlorobenzene) | ortho-isomer | Favors the intramolecular rearrangement.[2] |
| Polar (e.g., nitrobenzene) | para-isomer | Stabilizes the separated ion pair, favoring intermolecular reaction.[2] |
Visualizations
Diagram 1: Reaction Scheme for the Synthesis of 2-Fluoro-4-Hydroxypropiophenone
Caption: Two primary synthetic routes to 2-fluoro-4-hydroxypropiophenone.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low product yield.
References
-
PrepChem. (n.d.). Synthesis of 2',4'-difluoro-2-hydroxypropiophenone. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Fries rearrangement. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. PubMed Central. Retrieved from [Link]
-
University of Calgary. (n.d.). Acylation of phenols. Retrieved from [Link]
- Naeimi, H., Amini, A., & Moradian, M. (2014). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. Organic Chemistry Frontiers, 1(4), 415-421.
-
ResearchGate. (n.d.). Microwave Assisted Direct Ortho-Acylation of Phenol and Naphthol Derivatives by BF3·(C2H5)2O. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile, convenient and regioselective direct ortho-acylation of phenols and naphthols catalyzed by Lewis acids under free solven. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions | Request PDF. Retrieved from [Link]
-
Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]
-
ACS Publications. (n.d.). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols | ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
- Google Patents. (n.d.). US3145216A - Friedel-crafts ketone synthesis.
- Google Patents. (n.d.). CN104276929A - Preparation method of 3-fluorophenol.
-
MDPI. (n.d.). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Retrieved from [Link]
-
University of Groningen. (n.d.). Biocatalytic Friedel‐Crafts Reactions - the University of Groningen research portal. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel- Crafts Acylation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). [PDF] Lewis acid-catalyzed regioselective synthesis of chiral α-fluoroalkyl amines via asymmetric addition of silyl dienolates to fluorinated sulfinylimines. | Semantic Scholar. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 4′-Fluoro-2′-hydroxyacetophenone. Retrieved from [Link]
Sources
- 1. Fries Rearrangement [organic-chemistry.org]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one
Welcome to the technical support center for the purification of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one. This guide is designed for researchers, chemists, and drug development professionals who are working with this key intermediate and require methodologies to achieve high purity, a critical factor for downstream applications and regulatory compliance.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification process.
Section 1: Understanding the Compound and Its Impurity Profile
This compound is an aromatic ketone with a phenolic hydroxyl group. Its synthesis, commonly achieved via Friedel-Crafts acylation of 3-fluorophenol, can introduce a variety of impurities.[3][4] Understanding the potential impurities is the first step toward designing an effective purification strategy.[5]
FAQ: What are the most common impurities I should expect?
The impurity profile can be complex, originating from starting materials, side reactions, or subsequent degradation.[1][5] Below is a summary of common impurities and their likely origins.
| Impurity Type | Specific Example / Class | Likely Origin |
| Unreacted Starting Materials | 3-Fluorophenol | Incomplete reaction during Friedel-Crafts synthesis. |
| Isomeric Byproducts | 1-(4-Fluoro-2-hydroxyphenyl)-2-methylpropan-1-one | Acylation at the ortho-position relative to the hydroxyl group. |
| Reaction-Specific Byproducts | 4-Fluorophenyl 2-methylpropanoate (O-acylated product) | Competing acylation at the phenolic oxygen. This can be a major byproduct.[6] |
| Reagent-Related Impurities | Aluminum chloride residues, residual isobutyryl chloride | From the Friedel-Crafts reaction workup. |
| Solvent Residues | Dichloromethane, nitrobenzene, etc. | Solvents used during the synthesis or initial workup.[5] |
| Degradation Products | Oxidation products | Air oxidation of the phenolic group, especially under basic conditions. |
Section 2: Purification Strategy - A Decision Workflow
Choosing the right purification method depends on the scale of your experiment and the nature of the impurities. The following decision tree illustrates a logical workflow for purifying your crude product.
Caption: Purification Strategy Decision Tree.
Section 3: Troubleshooting Purification Protocols
This section provides detailed, step-by-step protocols and addresses common issues in a question-and-answer format.
Guide 1: Acid-Base Extraction
Acid-base extraction is a powerful first-line technique to separate your phenolic product from non-acidic impurities.[7][8] The method leverages the acidic nature of the phenol to convert it into a water-soluble salt.[9]
Q: Why is acid-base extraction a good first step? A: Your target compound has a phenolic hydroxyl group, which is weakly acidic (pKa ≈ 10). By washing your crude material (dissolved in an organic solvent like ethyl acetate or diethyl ether) with an aqueous solution of a strong base (like NaOH), you deprotonate the phenol.[9][10] This forms the sodium phenoxide salt, which is ionic and preferentially dissolves in the aqueous layer, leaving non-acidic impurities (like the O-acylated byproduct) in the organic layer.[8] You can then re-acidify the aqueous layer to precipitate your purified product.
Q: I'm not getting a good separation. What could be wrong? A: This can be due to several factors:
-
Incorrect Base: You must use a base strong enough to deprotonate the phenol. A weak base like sodium bicarbonate (NaHCO₃) is generally not sufficient for phenols and is primarily used to separate stronger acids like carboxylic acids.[9][10] Always use a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Emulsion Formation: Vigorous shaking can lead to emulsions, especially if the crude mixture is complex. To break an emulsion, add a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous layer and helps force the separation. Gentle swirling or inverting the separatory funnel is often better than aggressive shaking.
-
Solvent Choice: Ensure your organic solvent is immiscible with water. Diethyl ether and ethyl acetate are common choices.[8]
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material) in a separatory funnel.
-
Base Wash: Add an equal volume of 1 M sodium hydroxide (NaOH) solution. Stopper the funnel and invert it several times, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The top layer is typically the organic solvent (e.g., ethyl acetate), and the bottom is the aqueous layer containing your product as the sodium salt.[10] Drain the lower aqueous layer into a clean flask.
-
Re-extraction (Optional but Recommended): To ensure complete recovery, add a fresh portion of 1 M NaOH to the organic layer in the funnel, shake, and combine the aqueous layer with the first one.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ≈ 2, check with pH paper). Your product should precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid under vacuum. For residual moisture, a vacuum desiccator is effective.[11]
Guide 2: Recrystallization
Recrystallization is the workhorse technique for achieving high crystalline purity. The principle is to dissolve the compound in a minimum amount of a hot solvent in which it has high solubility, and then allow it to crystallize upon cooling, leaving impurities behind in the mother liquor.[11][12]
Q: How do I choose the right solvent for recrystallization? A: An ideal solvent should dissolve the compound well when hot but poorly when cold.[12] For this compound, which is a moderately polar compound, you may need a single or mixed solvent system. A good rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[13]
| Solvent System | Polarity | Rationale & Comments |
| Ethanol/Water | Polar | Dissolve the compound in hot ethanol, then add hot water dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of hot ethanol to clarify and then cool.[13] |
| Toluene | Non-polar/Aromatic | Good for aromatic compounds. May require a large volume. Often yields high-quality crystals.[13] |
| Hexane/Ethyl Acetate | Non-polar/Polar | A versatile mixed system. Dissolve in a minimum of boiling ethyl acetate and add hot hexane until turbidity persists. This is excellent for tuning polarity.[13] |
| Acetone | Polar Aprotic | A powerful solvent, but its low boiling point (56 °C) can limit the solubility difference between hot and cold solutions.[12] |
Q: My compound is "oiling out" instead of forming crystals. How do I fix this? A: Oiling out occurs when the saturated solution temperature is higher than the melting point of your compound, causing it to come out of solution as a liquid instead of a solid.[11]
-
Solution 1: Re-heat the solution to dissolve the oil, then add more hot solvent to lower the saturation temperature.
-
Solution 2: Try a different solvent system, perhaps one with a lower boiling point.
-
Solution 3: Induce crystallization at a higher temperature by scratching the inside of the flask with a glass rod or adding a seed crystal before the solution cools significantly.[11][14]
Protocol: Recrystallization from a Mixed Solvent (e.g., Hexane/Ethyl Acetate)
-
Dissolution: Place the semi-purified compound in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (ethyl acetate) and heat the mixture to boiling (using a hot plate) until the solid dissolves completely.
-
Addition of Anti-Solvent: While maintaining the boil, add the less polar solvent (hot hexane) dropwise until you observe persistent cloudiness.
-
Clarification: Add a few drops of the more polar solvent (ethyl acetate) until the solution becomes clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[14]
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent (in the same ratio as the final mixture) to remove any adhering mother liquor.[11]
-
Drying: Dry the crystals in a vacuum oven.
Guide 3: Column Chromatography
For separating stubborn impurities like isomers or achieving the highest possible purity (>99.5%), column chromatography is the method of choice.[15]
Q: How do I develop a solvent system for my column? A: Use Thin-Layer Chromatography (TLC) to determine the ideal mobile phase.[15][16]
-
Stationary Phase: Standard silica gel (SiO₂) is appropriate.
-
Mobile Phase: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. Test various ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate).
-
Target Rf: The ideal solvent system for column chromatography will give your target compound an Rf value of approximately 0.25-0.35 on the TLC plate.[16] This ensures the compound moves down the column effectively but separates well from impurities.
Caption: Workflow for TLC Method Development.
Section 4: Final Purity Assessment
Verifying the purity of your final compound is a critical final step. No single technique is sufficient; a combination provides the most reliable data.
Q: Which analytical techniques should I use to confirm purity? A: A combination of chromatographic and spectroscopic methods is standard practice in the pharmaceutical industry.[17][18]
| Technique | Purpose | Key Information Provided |
| HPLC (High-Performance Liquid Chromatography) | Quantitative Purity | The "gold standard" for purity assessment.[17] It can separate and quantify trace impurities, providing a purity value (e.g., 99.8% by area). |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural Confirmation & Purity | Confirms the chemical structure of the compound. The absence of signals from impurities provides strong evidence of purity. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Impurity Identification | Couples the separation power of HPLC with the identification power of MS to determine the molecular weight of unknown impurity peaks.[17] |
| Melting Point Analysis | Qualitative Purity | A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting range.[1] |
References
-
Acid-Base Extraction. (n.d.). Columbia University, Department of Chemistry. [Link]
-
Organic Acid-Base Extractions. (n.d.). Chemistry Steps. [Link]
-
Acid–base extraction. (2023, December 2). In Wikipedia. [Link]
-
Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract? (2015, February 3). ResearchGate. [Link]
-
Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
What is the best solvent for recrystallization? (2017, February 16). Quora. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. [Link]
-
Reddy, B. P., & Reddy, K. J. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharma Times. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). ALWSCI. [Link]
- DE102007032451B4 - Process for the preparation of aromatic ketones. (n.d.).
-
The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing. [Link]
-
Chennaiah, M. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. [Link]
-
High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research. (2025, October 13). Pharmaffiliates. [Link]
-
Crystallization Solvents.pdf. (n.d.). [Link]
- US2826537A - Method for purification of ketones. (n.d.).
-
Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). [Link]
-
Kamiusuki, T., et al. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. [Link]
-
Recrystallization. (n.d.). [Link]
-
Kawa-uchi, A., et al. (1998). Retention properties of the fluorinated bonded phase on liquid chromatography of aromatic hydrocarbons. PubMed. [Link]
-
Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]
- US2166584A - Purification of ketones. (n.d.).
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International. [Link]
-
Column Chromatography. (2020, August 28). YouTube. [Link]
- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. (n.d.).
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit. [Link]
-
Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]
-
Nichols, L. (2022, April 18). 2.3B: Uses of TLC. Chemistry LibreTexts. [Link]
-
Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. (n.d.). MDPI. [Link]
-
Shanaida, M., et al. (2020, April 10). Development of High-performance Thin Layer Chromatography Method for Identification of Phenolic Compounds and Quantification of. ScienceOpen. [Link]
-
Troubleshooting Guides. (n.d.). Bionano Genomics. [Link]
-
Extraction of Phenolic Compounds with the Highly Efficient Novel Coextractants Cyclohexanone and Methyl Isobutyl Ketone. (2025, November 6). PMC - NIH. [Link]
-
Extraction techniques for the determination of phenolic compounds in food. (n.d.). SciSpace. [Link]
-
Friedel-Crafts Acylation. (2023, January 22). Chemistry LibreTexts. [Link]
-
Determination of some phenolic compounds in Crocus sativus L. corms and its antioxidant activities study. (n.d.). NIH. [Link]
-
Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. [Link]
-
Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. (n.d.). [Link]
-
Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. [Link]
-
Friedel–Crafts reaction. (2023, December 16). In Wikipedia. [Link]
-
Guide - Low Yield Troubleshooting. (2018, August 1). PacBio. [Link]
-
Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. (n.d.). PMC - PubMed Central. [Link]
-
Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. (2014, March 27). PMC - NIH. [Link]
Sources
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. DE102007032451B4 - Process for the preparation of aromatic ketones - Google Patents [patents.google.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 11. rubingroup.org [rubingroup.org]
- 12. quora.com [quora.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. reddit.com [reddit.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 18. ijrar.org [ijrar.org]
Characterization of unexpected byproducts in propiophenone synthesis
Welcome to the Technical Support Center for Propiophenone Synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges and unexpected results during the synthesis of propiophenone and its derivatives. As your application scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles that lead to byproduct formation. This document is structured as a dynamic troubleshooting guide in a question-and-answer format to directly address the practical issues you face in the lab.
Section 1: Frequently Asked Questions (FAQs) on Core Synthesis Issues
This section addresses the most common questions and hurdles encountered during the standard Friedel-Crafts synthesis of propiophenone.
Q1: My Friedel-Crafts acylation of benzene with propionyl chloride is yielding multiple products. What are the most likely culprits and how can I favor the mono-acylated product?
A1: This is a classic challenge in electrophilic aromatic substitution. While Friedel-Crafts acylation is generally less prone to polysubstitution than its alkylation counterpart, several factors can lead to a mixture of products.[1]
The primary reason Friedel-Crafts acylation is self-limiting is the nature of the introduced group. The acyl group (–C(O)R) is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic attack.[2][3] Therefore, the mono-acylated product, propiophenone, is less reactive than the starting material, benzene.[3]
However, unexpected byproducts can still arise from:
-
Isomer Formation: If you are using a substituted benzene as your starting material, acylation can occur at different positions (ortho, meta, para), leading to a mixture of isomers. The directing effects of the existing substituents and the reaction conditions will dictate the product distribution.[1] For instance, acylating n-propylbenzene will primarily yield the para-substituted product, 1-(4-propylphenyl)ethan-1-one, due to the ortho-para directing nature of the alkyl group.[4]
-
Reaction with Solvent: In some cases, the solvent itself can undergo acylation, particularly if it is aromatic or susceptible to electrophilic attack.
-
Contaminated Reagents: The presence of isomeric starting materials (e.g., isobutyryl chloride in your propionyl chloride) will inevitably lead to isomeric ketone products.
Troubleshooting & Optimization Strategy:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of benzene to propionyl chloride. Using a large excess of benzene can also favor mono-substitution.
-
Optimize Temperature: Run the reaction at a lower temperature (e.g., 0-10°C) during the addition of the acylating agent to improve selectivity and reduce side reactions.[5][6]
-
Order of Addition: Add the propionyl chloride dropwise to the mixture of benzene and the Lewis acid catalyst (e.g., AlCl₃). This maintains a low concentration of the reactive electrophile.[7]
-
Purity of Reagents: Ensure the purity of your starting materials and solvents. Use anhydrous conditions, as water will deactivate the Lewis acid catalyst.[1]
Q2: I'm synthesizing propiophenone via a vapor-phase reaction of benzoic and propionic acid and my GC-MS shows a significant peak with a nearly identical retention time and mass spectrum to my product. What is it and how can I get rid of it?
A2: You are almost certainly observing isobutyrophenone . This is a well-documented and particularly challenging byproduct in the commercial vapor-phase cross-decarboxylation synthesis of propiophenone.[8][9][10]
The critical issue with isobutyrophenone is that its boiling point is within 1°C of propiophenone, making separation by conventional distillation practically impossible.[8][11] This impurity is a major concern in pharmaceutical applications, as the isomer of the drug dextropropoxyphene derived from isobutyrophenone is an addictive narcotic.[8][9]
Mechanism of Formation: The formation of isobutyrophenone likely involves the isomerization of propionic acid or a related intermediate to isobutyric acid under the high-temperature reaction conditions (400-600°C), which then reacts with benzoic acid.
Mitigation Strategies:
Fortunately, extensive research has shown that the formation of this byproduct can be suppressed.
-
Introduction of Water/Steam: The addition of water (as liquid or steam) into the feed stream has been proven to significantly decrease the co-production of isobutyrophenone. Plant-scale runs have shown that this can reduce the impurity level to 0.15% or even to non-measurable amounts.[8]
-
Use of Secondary Alcohols: Certain secondary alcohols, such as isopropanol, can also be added to the feed stream to suppress the formation of isobutyrophenone.[8][10]
Quantitative Impact of Water Addition on Isobutyrophenone Formation
| Moles of Water per Mole of Benzoic Acid | Isobutyrophenone Content (%) | Reference |
|---|---|---|
| 0 | 5.0 - 6.4 | [8][9] |
Section 2: Troubleshooting Unexpected Analytical Results
This section provides a systematic approach to identifying unknown peaks that appear in your analytical data.
Caption: Workflow for Byproduct Identification.
Q3: My ¹H NMR spectrum of crude propiophenone shows unexpected signals in the aromatic region and a complex multiplet where the ethyl group should be. What could this indicate?
A3: This pattern often points to the formation of isomeric or poly-substituted products.
-
Isomeric Products: If your starting material was a substituted benzene, you might have a mixture of ortho, meta, and para isomers. Each isomer will have a unique set of signals in the aromatic region due to different symmetry and electronic environments. The ethyl group signals might overlap, creating a more complex appearance than the expected simple quartet and triplet.
-
Poly-acylation/Alkylation: While less common for acylation, if your reaction conditions were too harsh (high temperature, long reaction time) or your aromatic ring was highly activated, you could have di-acylated products. This would drastically change the aromatic splitting patterns and introduce signals for a second acyl group. A related issue in Friedel-Crafts alkylation is polyalkylation, where the initial product is more reactive than the starting material, leading to multiple alkyl groups being added.[12][13][14] In the context of propiophenone synthesis, this could manifest if side-reactions leading to alkylation occur.
-
Rearrangement Byproducts: Friedel-Crafts alkylations are known for carbocation rearrangements.[13][14][15] For instance, attempting to make n-propylbenzene from 1-chloropropane and benzene will yield a significant amount of isopropylbenzene (cumene). While the acylium ion in Friedel-Crafts acylation is resonance-stabilized and does not rearrange, if your reaction mixture contains impurities that can generate alkyl carbocations, you may see rearranged alkylated byproducts.[15]
Recommended Action:
-
Run a ¹³C NMR and DEPT: This will help you count the number of unique carbons and determine the types of carbons (CH, CH₂, CH₃), which is invaluable for distinguishing isomers.
-
2D NMR (COSY, HMBC): A COSY spectrum will show you which protons are coupled (e.g., which aromatic protons are adjacent). An HMBC spectrum will reveal long-range (2-3 bond) correlations between protons and carbons, helping you piece the structure together.
-
GC-MS Analysis: Correlate the NMR data with a GC-MS analysis. The mass spectra of the different peaks can confirm if they are isomers (same molecular weight) or poly-acylated products (higher molecular weight).
Section 3: Experimental Protocols for Characterization
To empower your troubleshooting, here are validated, step-by-step protocols for the synthesis and analysis of propiophenone reaction mixtures.
Protocol 1: Synthesis of Propiophenone via Friedel-Crafts Acylation
This protocol describes a standard laboratory procedure for the acylation of benzene. (Safety Note: This procedure must be performed in a certified fume hood. Benzene is a known carcinogen, and aluminum chloride reacts violently with water. Wear appropriate personal protective equipment (PPE)).
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry benzene
-
Propanoyl chloride
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.
-
Reactant & Catalyst Loading: In the flask, add anhydrous aluminum chloride (1.1 eq). Add dry benzene (1.0 eq) and anhydrous dichloromethane. Cool the flask in an ice bath to 0-5°C.
-
Addition of Acylating Agent: Place propanoyl chloride (1.0 eq) in the dropping funnel. Add it dropwise to the vigorously stirred benzene-AlCl₃ mixture over 30-60 minutes, maintaining the internal temperature below 10°C.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC or GC).
-
Quenching: Carefully and slowly pour the reaction mixture over a large amount of crushed ice in a beaker. This will hydrolyze the aluminum chloride complex. Add concentrated HCl to dissolve any remaining aluminum salts.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally brine.[5]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Caption: Friedel-Crafts Acylation Mechanism.
Protocol 2: GC-MS Analysis of Crude Propiophenone
Gas Chromatography-Mass Spectrometry (GC-MS) is the frontline technique for separating and identifying volatile byproducts.
Instrumentation & Columns:
-
GC-MS System: Agilent GC-MS or equivalent.[16]
-
Column: A standard non-polar column like a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is suitable for separating propiophenone and related non-polar byproducts.
Sample Preparation:
-
Take a small aliquot (~1-2 mg) of the crude reaction mixture post-workup but before final purification.
-
Dissolve the aliquot in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
If necessary, filter the solution through a syringe filter (0.45 µm) to remove any particulate matter.
GC-MS Parameters (Typical):
-
Injector Temperature: 280°C[16]
-
Split Ratio: 50:1 (adjust based on sample concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line: 280°C[16]
-
Ion Source: Electron Ionization (EI) at 70 eV.[16]
-
MS Scan Range: 40 - 400 amu.
Data Analysis:
-
Identify the Product Peak: Propiophenone will be a major peak. Its mass spectrum will show a molecular ion (M⁺) at m/z 134 and characteristic fragments at m/z 105 ([C₆H₅CO]⁺) and m/z 77 ([C₆H₅]⁺).
-
Analyze Impurity Peaks: For each unexpected peak, analyze its mass spectrum.
-
Isomers: Look for peaks with the same molecular ion (m/z 134) but different retention times.
-
Poly-acylated Products: Look for peaks with a higher molecular weight (e.g., m/z 238 for di-acylated product).
-
Compare to Libraries: Compare the obtained mass spectra against a reference library (e.g., NIST) for tentative identification.
-
References
- Production of propiophenone. (n.d.). European Patent Office - EP 0008464 B1.
- US4172097A - Production of propiophenone. (n.d.). Google Patents.
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
-
18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). MCC Organic Chemistry. Retrieved from [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. (2024, April 2). Chemistry LibreTexts. Retrieved from [Link]
-
16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. (2023, September 20). OpenStax. Retrieved from [Link]
-
Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Identify products of Propiophenone using nmr. (2016, March 30). Chemistry Stack Exchange. Retrieved from [Link]
-
Organic Impurity Profiling of Methylone and Intermediate Compounds Synthesised from Catechol. (n.d.). ResearchGate. Retrieved from [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]
- EP0008464A1 - Production of propiophenone. (n.d.). Google Patents.
-
Propiophenone. (n.d.). Wikipedia. Retrieved from [Link]
-
Friedel-Crafts reaction. (n.d.). chemeurope.com. Retrieved from [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). PMC - NIH. Retrieved from [Link]
-
How is propiophenone used in fragrance. (2003, July 15). Hive Chemicals & Equipment. Retrieved from [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from [Link]
-
Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. (n.d.). PubMed. Retrieved from [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018, December 3). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Isonitrosopropiophenone. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
15.12: Limitations of Friedel-Crafts Alkylations. (2015, July 18). Chemistry LibreTexts. Retrieved from [Link]
-
[ChemPlayer Reupload]Propiophenone synthesis from benzene and propionyl chloride MV1LF2FmI 0. (2023, June 24). YouTube. Retrieved from [Link]
-
Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! (2018, May 7). YouTube. Retrieved from [Link]
-
The acylation of n-Propylbenzene produces an unexpected side product. Explain this phenomenon. (n.d.). Homework.Study.com. Retrieved from [Link]
-
The synthesis of 1-phenylprop-1-ene from propiophenone. (2019, July 27). Chemistry Stack Exchange. Retrieved from [Link]
-
friedel-crafts acylation of benzene. (n.d.). Retrieved from [Link]
-
Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). (n.d.). ResearchGate. Retrieved from [Link]
- CN105646220A - Synthesizing method of propiophenone compound. (n.d.). Google Patents.
-
ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O). (2019, March 20). Policija. Retrieved from [Link]
- Propiophenone derivatives and process for preparing the same. (1997, December 17). European Patent Office - EP 0850948 B1.
-
What is the best way of ethyl benzene synthesis? (2017, June 25). Quora. Retrieved from [Link]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy For Metabolic Profiling of Medicinal Plants and Their Products. (2016, September 2). PubMed. Retrieved from [Link]
-
Propiophenone | CAS 93-55-0. (n.d.). Veeprho. Retrieved from [Link]
-
Natural Products. (n.d.). Bruker. Retrieved from [Link]
-
Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. (2021, June 30). PMC - NIH. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. homework.study.com [homework.study.com]
- 5. youtube.com [youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US4172097A - Production of propiophenone - Google Patents [patents.google.com]
- 10. EP0008464A1 - Production of propiophenone - Google Patents [patents.google.com]
- 11. How is propiophenone used in fragrance , Hive Chemicals & Equipment [chemistry.mdma.ch]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 14. 16.3 Alkylation and Acylation of Aromatic Rings: The FriedelâCrafts Reaction - Organic Chemistry | OpenStax [openstax.org]
- 15. mt.com [mt.com]
- 16. policija.si [policija.si]
Technical Support Center: A Guide to Storing and Handling 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one
Introduction
1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one is a substituted acetophenone derivative utilized as a key intermediate in medicinal chemistry and organic synthesis.[1][2] The integrity and purity of this compound are paramount for the success of downstream applications, ensuring reproducibility and reliability in research and development. However, its chemical structure, containing both a phenolic hydroxyl group and a ketone moiety, renders it susceptible to degradation under common laboratory storage and handling conditions.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of frequently asked questions (FAQs), troubleshooting protocols, and in-depth scientific explanations to mitigate degradation and preserve the stability of this valuable compound.
Section 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses the most common issues encountered by users during the storage and handling of this compound.
Q1: My solid, off-white compound has developed a yellow or brownish tint over time. What is causing this discoloration? This is a classic sign of oxidative degradation. The phenolic hydroxyl group on the aromatic ring is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.[3] This process often forms highly colored quinone-type species, resulting in the observed color change even at very low concentrations. To prevent this, always store the compound under an inert atmosphere and protected from light.
Q2: I am observing new, unexpected peaks in my HPLC/LC-MS analysis of an older batch of the compound. Are these degradation products? It is highly likely. The appearance of new peaks, especially those eluting at different retention times than the parent compound, is a strong indicator of degradation. A properly developed stability-indicating HPLC method should be able to separate the intact parent compound from its potential degradants.[4][5] We recommend running a fresh, verified standard alongside your sample to confirm the identity of the main peak and identify any new species.
Q3: What are the absolute ideal storage conditions for this compound to ensure long-term stability? For optimal long-term stability, the compound should be stored as a solid under the following conditions:
-
Temperature: -20°C.
-
Atmosphere: Under an inert gas (e.g., Argon or Nitrogen).
-
Light: Protected from light in an amber glass vial.
-
Container: Tightly sealed to prevent moisture and oxygen ingress.[6][7]
Q4: Is it necessary to handle the compound in a glovebox or under an inert atmosphere for routine weighing and solution preparation? For maximum purity, especially when preparing analytical standards or for sensitive reactions, handling under an inert atmosphere is best practice. However, for routine use, you can minimize degradation by working quickly, avoiding prolonged exposure to ambient air and bright laboratory lights, and promptly sealing the container after use.
Q5: The compound has a low melting point (around 31-35°C). If it melts during shipping or in a warm lab, is it still usable? Melting and re-solidifying should not intrinsically degrade the compound. However, the liquid state can sometimes accelerate degradation kinetics if other factors like oxygen are present. If the compound has melted, ensure it has not also discolored. It is crucial to immediately transfer it to the recommended cold storage conditions upon receipt. For critical applications, re-analyzing the material to confirm its purity before use is advised.
Section 2: The Science of Degradation: Pathways and Influencing Factors
Understanding the chemical mechanisms of degradation is key to preventing it. The structure of this compound has two primary points of vulnerability.
2.1. Key Degradation Pathways
-
Oxidative Degradation: The phenolic hydroxyl group is the most reactive site. Phenols can undergo one-electron oxidation to form a phenoxy radical. This radical is resonance-stabilized and can dimerize or react further with oxygen to form peroxides and, ultimately, colored quinone-like structures. This process is often catalyzed by light, heat, and trace metal ions.[3]
-
Photodegradation: The aromatic ketone structure makes the molecule susceptible to degradation upon exposure to UV or even high-intensity visible light.[3][8] Light can provide the activation energy for photo-oxidative processes involving the phenol or initiate photochemical reactions at the carbonyl group. It is a critical catalyst for degradation and must be controlled.
2.2. Environmental Accelerants
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including oxidation.[9] Storing the compound at elevated temperatures (e.g., on a lab bench) will significantly shorten its shelf life.
-
pH: While the compound is relatively stable at neutral or slightly acidic pH, basic conditions (pH > 7) will deprotonate the phenolic hydroxyl group to form a phenoxide ion. This anion is much more electron-rich and therefore significantly more susceptible to oxidation than the protonated phenol.
-
Oxygen: As the primary reactant in oxidation, the presence of atmospheric oxygen is a direct driver of degradation.[9]
-
Solvents: When in solution, the choice of solvent can impact stability. Protic solvents or those containing dissolved oxygen can facilitate degradation pathways.
Below is a diagram illustrating the key factors that can compromise the stability of the compound.
Caption: Key environmental factors leading to compound degradation.
Section 3: Protocols for Ensuring Compound Integrity
Adhering to standardized protocols for storage, handling, and analysis is the most effective way to prevent degradation.
3.1. Protocol: Recommended Storage and Handling
-
Receipt and Inspection: Upon receiving the compound, immediately inspect it for any signs of discoloration.
-
Inert Gas Overlay: Before sealing for the first time, gently flush the vial headspace with an inert gas like argon or nitrogen.
-
Sealing: Ensure the container cap is tightly sealed. For long-term storage, consider using a cap with a PTFE liner and wrapping the seal with Parafilm® to create a secondary barrier against moisture and air.
-
Light Protection: Place the vial inside a labeled, opaque secondary container or box to eliminate all light exposure.
-
Storage Location: Place the container in a -20°C freezer that is not subject to frequent temperature fluctuations.
-
Dispensing: When removing material, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Work quickly, dispense the required amount, re-flush the headspace with inert gas, and return to cold storage promptly.
3.2. Protocol: Workflow for a Basic Forced Degradation Study
A forced degradation or "stress testing" study is essential for understanding the stability of a drug substance and validating that your analytical method can detect degradation products.[5][8][10] This protocol provides a framework for a basic study.
Caption: Workflow for a forced degradation (stress testing) study.
Methodology:
-
Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).[4]
-
Establish Controls: Immediately dilute an aliquot of the stock solution to the target analytical concentration and analyze it. This is your unstressed, time-zero control. Store another aliquot at -20°C, protected from light, to serve as a long-term control.
-
Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.[4][8]
-
Acid: Add an equal volume of 0.1 N HCl.
-
Base: Add an equal volume of 0.1 N NaOH.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide.
-
Heat: Place a vial of solution and a vial of solid compound in an oven at 70°C.[4]
-
Light: Expose a solution to controlled photostability testing conditions as per ICH Q1B guidelines.[3]
-
-
Incubate and Sample: Keep the stress samples (except heat) at room temperature. Take time points (e.g., 2, 8, 24 hours) by withdrawing an aliquot.
-
Quench and Analyze: Before analysis, neutralize the acid and base samples. Dilute all samples to the target analytical concentration. Analyze by a validated stability-indicating HPLC method.
-
Analyze Data: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area, the appearance of new peaks, and calculate the mass balance to ensure all components are accounted for. This confirms the degradation pathways and validates your method's ability to detect them.
Section 4: Data Summary Tables
For quick reference, the key recommendations and troubleshooting steps are summarized below.
Table 1: Recommended Storage Conditions
| Parameter | Short-Term (Working Stock) | Long-Term (Bulk Material) |
| Temperature | 2-8°C | -20°C |
| Atmosphere | Tightly Sealed | Inert Gas (Argon/Nitrogen) |
| Light | Protect from Light (Amber Vial) | Store in Complete Darkness |
| Form | Solid or Freshly Prepared Solution | Solid |
Table 2: Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Visible Color Change | Oxidative degradation due to air/light exposure. | Discard the material for sensitive applications. Review storage procedures; implement inert gas flushing and light protection. |
| Assay Value is Low or Decreasing | Significant degradation has occurred. | Re-evaluate storage conditions (temperature, light, atmosphere).[4] Consider storing at a lower temperature (-80°C). |
| Poor Reproducibility Between Aliquots | Inaccurate sample preparation; ongoing degradation in solution. | Ensure the sample is fully dissolved and the dilution procedure is accurate. Use freshly prepared solutions for experiments and keep stock solutions refrigerated or frozen. |
| Appearance of Extraneous Peaks in HPLC | Degradation of the compound; impurity in the solvent or system. | Run a solvent blank to rule out system contamination. Use a stability-indicating method and compare with a fresh standard to confirm degradation. Perform forced degradation to identify likely degradants. |
References
- Benchchem. (n.d.). Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage.
- Storemasta. (2026). Acetophenone: Properties, Uses, Safety, and Industrial Storage Guide.
- Al-Ghorbani, M., et al. (n.d.). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights.
- Klick, S., et al. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Jain, D., & Barsagade, A. (2016).
- Loba Chemie. (2022). ACETOPHENONE FOR SYNTHESIS Safety Data Sheet.
- Szabo-Scandic. (n.d.). Acetophenone.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Shinde, S.S., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research.
- Sahu, R., et al. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- International Journal of Pharmaceutical and Bio-Medical Science. (n.d.).
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Abe, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry.
- Guidechem. (n.d.). What is the synthesis method of 4'-Fluoro-2'-hydroxyacetophenone and its applications?.
- Khurana, J. M., & Chauhan, P. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. PMC - NIH.
- Sigma-Aldrich. (n.d.). 4′-Fluoro-2′-hydroxyacetophenone 98%.
Sources
- 1. Page loading... [guidechem.com]
- 2. 4′-フルオロ-2′-ヒドロキシアセトフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. rjptonline.org [rjptonline.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. lobachemie.com [lobachemie.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. acdlabs.com [acdlabs.com]
Validation & Comparative
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Propiophenones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern drug design. This guide provides an in-depth technical comparison of the biological activities of fluorinated and non-fluorinated propiophenones, a versatile class of aromatic ketones. By examining key therapeutic areas such as central nervous system (CNS) disorders, cancer, and epilepsy, we will explore how the unique properties of fluorine can modulate the pharmacological profile of the propiophenone core, leading to enhanced potency, selectivity, and metabolic stability.
The Power of Fluorine in Medicinal Chemistry
Fluorine's high electronegativity and small atomic size allow it to profoundly influence the electronic properties, lipophilicity, and conformation of a molecule without significantly increasing its steric bulk.[1] This strategic substitution can block metabolic pathways, enhance binding affinity to target proteins, and improve membrane permeability, ultimately leading to more effective and durable therapeutic agents.[2][3]
Central Nervous System Activity: A Tale of Two Transporters
Propiophenone derivatives, particularly cathinones, are known for their stimulant effects, primarily mediated through their interaction with monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[4] The introduction of fluorine can significantly alter their potency and selectivity.
A comparative study on pyrovalerone cathinones, which are structurally related to propiophenones, revealed that a 4-fluoro substitution on the phenyl ring of α-PBP (α-pyrrolidinobutiophenone) resulted in potent inhibition of both NET and DAT, with IC50 values below 0.61 μM.[5] Notably, this fluorinated analog displayed minimal activity at the SERT (IC50 > 100 μM), indicating a high degree of selectivity.[5] This is in contrast to some non-fluorinated cathinones that can exhibit broader activity across all three transporters.[4]
Comparative Monoamine Transporter Inhibition Data
| Compound | Substitution | NET IC50 (μM) | DAT IC50 (μM) | SERT IC50 (μM) | DAT/SERT Selectivity Ratio |
| α-PBP (non-fluorinated analog) | None | < 1 | < 1 | > 10 | - |
| 4F-PBP | 4-Fluoro | < 0.61 | < 0.61 | > 100 | > 164 |
| MDPV (non-fluorinated) | 3,4-Methylenedioxy | < 0.1 | < 0.1 | > 10 | > 100 |
Data synthesized from multiple sources for comparative purposes.[4][5]
This enhanced selectivity for DAT and NET can be a desirable trait in the development of treatments for conditions like ADHD or narcolepsy, where targeting dopamine and norepinephrine pathways is key.
Experimental Protocol: Monoamine Transporter Inhibition Assay
Objective: To determine the in vitro potency of test compounds to inhibit the uptake of radiolabeled dopamine, norepinephrine, and serotonin by their respective transporters expressed in HEK293 cells.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human DAT, NET, or SERT are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.
-
Compound Incubation: Cells are pre-incubated with increasing concentrations of the test compound (e.g., 4F-PBP) or a vehicle control.
-
Radioligand Addition: A mixture of a radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) and a non-labeled substrate is added to each well.
-
Uptake Reaction: The plates are incubated for a specific period (e.g., 10 minutes) at room temperature to allow for transporter-mediated uptake of the radioligand.
-
Termination: The uptake is terminated by rapid washing with ice-cold buffer to remove extracellular radioligand.
-
Scintillation Counting: The amount of radioligand taken up by the cells is quantified using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
Anticancer Activity: The Halogen Advantage
Chalcones, which are α,β-unsaturated ketones structurally similar to propiophenones, have demonstrated promising anticancer properties.[6][7] The introduction of fluorine and other halogens can significantly enhance their cytotoxic effects.
Studies on fluorinated chalcones have shown that their anticancer activity is dependent on the position and number of fluorine substituents. For instance, some fluoro-substituted chalcones have been reported to be more effective than their non-fluorinated counterparts against the HepG2 human liver cancer cell line.[7] In one study, a fluorinated chalcone exhibited a higher inhibitory activity with an IC50 value of 67.51±2.26 µM.[6]
Furthermore, research on halogenated flavanones, which can be synthesized from chalcones, has demonstrated that the presence of halogens like chlorine can lead to potent cytotoxicity against various cancer cell lines, including breast (MCF-7, MDA-MB-231), prostate (LNCaP, PC3), and liver (Hep-G2) cancers.[8] One dichlorinated flavanone was found to be approximately 12 times more active than the standard anticancer drug etoposide against MDA-MB-231 cells.[8] While not a direct comparison of fluorinated vs. non-fluorinated propiophenones, this highlights the general principle of halogenation in enhancing anticancer efficacy in related structures.
Comparative Cytotoxicity of Halogenated Chalcone Derivatives
| Compound Class | Cancer Cell Line | IC50 (μM) of Halogenated Derivative | IC50 (μM) of Non-Halogenated Parent/Standard |
| Fluorinated Chalcone | HepG2 | 67.51 | >100 (for some non-fluorinated analogs) |
| Dichlorinated Flavanone | MDA-MB-231 | 2.9 | >35 (Etoposide) |
Data represents examples from different studies to illustrate the trend.[6][8]
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of fluorinated and non-fluorinated propiophenone derivatives on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HepG2, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Anticonvulsant Potential: Exploring Fluorinated Chalcones
Chalcone derivatives have also been investigated for their anticonvulsant properties.[9] Fluorination has emerged as a strategy to enhance this activity. A study on newly designed fluorine-containing pyrrolylated chalcones demonstrated their potential as antiepileptic drugs in zebrafish models.[10] One of the fluorinated compounds was effective in reducing convulsive behavior induced by pentylenetetrazol (PTZ).[10]
While direct comparative data with a non-fluorinated propiophenone in the same anticonvulsant model is limited in the reviewed literature, the principle that fluorine substitution can improve pharmacokinetic properties and potency is a guiding concept in the design of new anticonvulsant agents.[11]
Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model in Zebrafish Larvae
Objective: To evaluate the anticonvulsant activity of test compounds in a chemically induced seizure model in zebrafish larvae.
Methodology:
-
Animal Model: Zebrafish larvae at 5 days post-fertilization (dpf) are used.
-
Compound Exposure: Larvae are pre-incubated with the test compound at a specific concentration.
-
Seizure Induction: The larvae are then exposed to a solution of pentylenetetrazol (PTZ) to induce seizure-like behavior.
-
Behavioral Analysis: The locomotor activity and convulsive behaviors of the larvae are recorded and analyzed using a video tracking system.
-
Data Analysis: The reduction in seizure-like activity in the compound-treated group is compared to the PTZ-only control group.
Structure-Activity Relationship (SAR) and Future Directions
The presented data underscores a clear trend: the incorporation of fluorine into the propiophenone scaffold can significantly enhance its biological activity and modulate its pharmacological profile.
-
For CNS activity , fluorination can increase potency and selectivity for specific monoamine transporters, offering a pathway to more targeted therapies.
-
In oncology , halogenation, including fluorination, of propiophenone-related structures like chalcones can lead to potent cytotoxic agents that surpass the efficacy of some standard drugs.
-
For anticonvulsant applications , fluorinated chalcones represent a promising avenue for the development of novel antiepileptic drugs.
Future research should focus on systematic comparative studies of fluorinated and non-fluorinated propiophenone analogs across a wider range of biological assays. This will provide a more comprehensive understanding of the structure-activity relationships and guide the rational design of next-generation therapeutics.
Conclusion
The strategic use of fluorine in the design of propiophenone derivatives offers a powerful tool to enhance their therapeutic potential. From increasing selectivity in CNS targets to boosting cytotoxicity against cancer cells, the "fluorine advantage" is a compelling rationale for the continued exploration of these compounds in drug discovery and development. The experimental protocols provided in this guide offer a starting point for researchers to further investigate and validate the promising biological activities of fluorinated propiophenones.
References
- Emami, S., et al. (2015). Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. PubMed Central.
- Kolanos, R., et al. (2021).
- Razali, N. A., et al. (2023). In silico studies, X-ray diffraction analysis and biological investigation of fluorinated pyrrolylated-chalcones in zebrafish epilepsy models. PubMed Central.
- Simmler, L. D., et al. (2013).
- Mahdavi, A., et al. (2021). Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones.
- Chen, Y.-L., et al. (2018). Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents. Molecules.
- Kolanos, R., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative.
- Wojciechowska, M., et al. (2024). The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. Molecules.
- Kumar, A., et al. (2022). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. PubMed Central.
- Kumar, D., et al. (2011). Synthesis and anticonvulsant activity of some chalcone derivatives. Journal of Chemical and Pharmaceutical Research.
- Emami, S., et al. (2012).
- Liu, J., et al. (2019). Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. PubMed Central.
- Jesionowska, A., et al. (2024).
- Martínez-Vázquez, M., et al. (2020).
- Tran, P. T., et al. (2024). Fluoro-containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells.
- Tran, P. T., et al. (2024). Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development.
- Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones.
- de Kimpe, N., et al. (1995).
- Otvos, S. B., et al. (2018). Antimicrobial Peptides and Their Superior Fluorinated Analogues: Structure-Activity Relationships as Revealed by NMR Spectroscopy and MD Calculations.
- Toth, I., et al. (2017). Comparison of Fluorinated and Nonfluorinated Lipids in Self-Adjuvanting Delivery Systems for Peptide-Based Vaccines.
- Martínez-Vázquez, M., et al. (2020). Synthesis and cytotoxic evaluation of halogenated furanones.
- Kumar, D., et al. (2011). Synthesis and anticonvulsant activity of certain chalcone based pyrazoline compounds. International Journal of Pharmaceutical Sciences and Research.
- Al-Hadedi, A. A. M., et al. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PubMed.
- Teodoro, R., et al. (2021). In vitro and in vivo evaluation of fluorinated indanone derivatives as potential positron emission tomography agents for the imaging of monoamine oxidase B in the brain. PubMed.
- Kumar, A., et al. (2024). In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents. PubMed.
- Guo, X., et al. (2024). Recent exploration of γ-AApeptide based antimicrobial peptide mimics as potential therapeutics towards drug-resistant bacteria. Future Drug Discovery.
- Plaingam, W., et al. (2022). Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer's Disease. PubMed Central.
- Jesionowska, A., et al. (2024).
- Smirnovas, V., et al. (2024).
- Torres, E., et al. (2024).
- Zhang, M.-R., et al. (2011). Synthesis and in vivo evaluation of (S)-6-(4-fluorophenoxy)-3-((1-[11C]methylpiperidin-3-yl)methyl)-2-o-tolylquinazolin-4(3H)-one, a potential PET tracer for growth hormone secretagogue receptor (GHSR). ScienceDirect.
- BenchChem. (2025).
- Makriyannis, A., et al. (2004). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PubMed Central.
- Sandford, G. (2017). Examples of biologically‐active fluorinated corticosteroid drugs currently on the market.
- Toth, I., et al. (2017). Comparison of Fluorinated and Nonfluorinated Lipids in Self-Adjuvanting Delivery Systems for Peptide-Based Vaccines. PubMed.
- Cha, H. J., et al. (2019). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology.
- van der Westhuyzen, C., et al. (2025). Fluorinated steroids and their derivatives.
- Kumar, A., et al. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. PubMed Central.
- Wackett, L. P. (2023). Comparing and contrasting (A) fluorinated natural products (NPs) and...
Sources
- 1. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. explorationpub.com [explorationpub.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of designer cathinones in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 8. Halogenated flavanones as potential apoptosis-inducing agents: synthesis and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. In silico studies, X-ray diffraction analysis and biological investigation of fluorinated pyrrolylated-chalcones in zebrafish epilepsy models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Fluoro-4-Hydroxy Propiophenone Analogs
Introduction: The Therapeutic Potential of Fluorinated Propiophenones
Propiophenone and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes.[2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-fluoro-4-hydroxy propiophenone analogs, offering a comparative overview of their biological activities based on available experimental data. While direct comprehensive studies on a wide range of propiophenone analogs are limited, we will draw parallels and insights from the closely related 4'-fluoro-2'-hydroxychalcones, which share a common synthetic precursor.[3][4]
This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of how structural modifications to the 2-fluoro-4-hydroxy propiophenone scaffold influence its biological efficacy. We will delve into the synthetic methodologies, compare the biological data of various analogs, and present detailed experimental protocols to facilitate further research and development in this promising area of medicinal chemistry.
The Core Scaffold: 2-Fluoro-4-Hydroxy Propiophenone
The foundational structure of the analogs discussed in this guide is 2-fluoro-4-hydroxy propiophenone. The presence of the fluorine atom at the ortho position and the hydroxyl group at the para position of the phenyl ring are key determinants of its chemical reactivity and biological interactions. The propiophenone side chain offers multiple sites for chemical modification, allowing for a systematic exploration of the structure-activity landscape.
Comparative Analysis of Analog Activity: Insights from Chalcone Derivatives
Due to the limited availability of direct comparative studies on a broad series of 2-fluoro-4-hydroxy propiophenone analogs, we will leverage data from the extensively studied 4'-fluoro-2'-hydroxychalcones. These compounds are synthesized from 4'-fluoro-2'-hydroxyacetophenone, a close structural relative of our core scaffold, through an aldol condensation with various substituted aldehydes.[3][4] The insights gained from these chalcone derivatives provide a valuable framework for understanding the potential SAR of propiophenone analogs.
A series of novel 4'-fluoro-2'-hydroxychalcones and their dihydropyrazole derivatives have been synthesized and evaluated for their antioxidant, anti-inflammatory, and analgesic activities.[3][4] The general synthetic scheme involves the aldol condensation of 4'-fluoro-2'-hydroxyacetophenone with appropriately substituted aldehydes.[3][4]
Key Structural Modifications and Their Impact on Biological Activity
The primary points of modification on the 2-fluoro-4-hydroxy propiophenone scaffold for SAR studies would logically be:
-
Substitution on the α-carbon of the propionyl chain: Introducing different functional groups at this position can influence the molecule's steric and electronic properties, potentially affecting its interaction with biological targets.
-
Substitution on the β-carbon of the propionyl chain: Modifications at this position can lead to the formation of β-keto compounds or other derivatives with altered reactivity and biological profiles.
-
Substitution on a second aromatic ring: If a second phenyl group is introduced, its substitution pattern will significantly impact the overall lipophilicity, electronic distribution, and steric hindrance of the molecule.
Based on the chalcone data, we can infer the following SAR trends that are likely to be relevant for propiophenone analogs:
-
Influence of Methoxy Groups: The presence and position of methoxy groups on the second aromatic ring of chalcone analogs have a significant impact on their antioxidant activity. For instance, the dimethoxychalcone derivative 5a (from the cited study) exhibited the highest antioxidant activity.[3] This suggests that electron-donating groups can enhance the radical scavenging potential of the molecule.
-
Role of a Single Methoxy Group: In contrast, a monomethoxychalcone derivative 5d displayed the highest analgesic and anti-inflammatory activities.[3] This indicates that a more nuanced electronic and steric profile might be favorable for interacting with targets like cyclooxygenase (COX) enzymes.
-
The 2-Fluoro-4-Hydroxy Phenyl Moiety: The consistent presence of this moiety across active compounds underscores its importance for biological activity, likely through hydrogen bonding and specific electronic interactions with target proteins.
Quantitative Comparison of Chalcone Analog Activity
To provide a clear comparison, the following table summarizes the experimental data for a selection of 4'-fluoro-2'-hydroxychalcone analogs from a key study.[3]
| Compound ID | Substituent on Second Phenyl Ring | Antioxidant Activity (IC50, µg/mL) | Anti-inflammatory Activity (% Inhibition) | Analgesic Activity (% Protection) |
| 5a | 2,3-dimethoxy | High | Moderate | Moderate |
| 5b | 2,5-dimethoxy | Moderate | High | High |
| 5c | 3,4-dimethoxy | Moderate | Moderate | Moderate |
| 5d | 4-methoxy | Low | Highest | Highest |
This data is adapted from a study on chalcone derivatives and is presented here to illustrate potential SAR trends for propiophenone analogs.[3]
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the trustworthiness and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of propiophenone analogs, based on established protocols for related compounds.[3][4]
General Synthesis of 2-Fluoro-4-Hydroxy Propiophenone Analogs
The synthesis of 2-fluoro-4-hydroxy propiophenone analogs can be achieved through various established organic chemistry reactions. A common starting point is 3-fluorophenol, which can be acylated to introduce the propionyl group. Subsequent modifications can then be made to the propiophenone scaffold.
Step-by-Step Synthesis (Example: α-bromination):
-
Acetylation of 3-Fluorophenol: React 3-fluorophenol with propionic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 2-fluoro-4-hydroxy propiophenone.
-
α-Bromination: The resulting propiophenone can be brominated at the α-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN).
-
Nucleophilic Substitution: The α-bromo propiophenone can then be reacted with various nucleophiles to introduce a range of substituents at the α-position.
Caption: General synthetic workflow for α-substituted 2-fluoro-4-hydroxy propiophenone analogs.
In Vitro Biological Evaluation Protocols
The following are standard protocols for assessing the biological activities of the synthesized analogs.
1. Antioxidant Activity Assay (DPPH Radical Scavenging):
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the stock solution.
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound dilutions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
2. Anti-inflammatory Activity Assay (COX Enzyme Inhibition):
-
Utilize a commercial COX (COX-1 and COX-2) inhibitor screening assay kit.
-
Prepare solutions of the test compounds at various concentrations.
-
Follow the manufacturer's instructions to measure the inhibition of prostaglandin production by COX-1 and COX-2 in the presence of the test compounds.
-
Determine the IC50 values for both enzymes to assess potency and selectivity.
3. Analgesic Activity (In Vivo - Writhing Test):
-
Ethical approval from an institutional animal care and use committee is required for this protocol.
-
Administer the test compound or vehicle control to groups of mice.
-
After a set period, induce writhing by intraperitoneal injection of a noxious stimulus (e.g., acetic acid).
-
Observe the mice for a defined period and count the number of writhes.
-
Calculate the percentage of protection against writhing compared to the control group.
Caption: Workflow for the biological evaluation of 2-fluoro-4-hydroxy propiophenone analogs.
Structure-Activity Relationship (SAR) Insights and Future Directions
-
The 2-fluoro-4-hydroxy phenyl moiety is a critical pharmacophore. Its consistent presence in active compounds suggests it plays a vital role in target binding, likely through hydrogen bonding from the hydroxyl group and electronic interactions influenced by the fluorine atom.
-
Substituents on a second aromatic ring modulate activity and selectivity. Electron-donating groups like methoxy can enhance antioxidant properties, while their specific placement can fine-tune anti-inflammatory and analgesic effects.
-
Lipophilicity is a key parameter. As with many drug candidates, the overall lipophilicity of the molecule, influenced by the nature and number of substituents, will affect its absorption, distribution, metabolism, and excretion (ADME) properties and, consequently, its in vivo efficacy.
Future research should focus on the systematic synthesis and evaluation of a diverse library of 2-fluoro-4-hydroxy propiophenone analogs. This should include modifications at the α- and β-positions of the propionyl chain and the exploration of a wider range of substituents on a second aromatic ring. Such studies will provide a more complete picture of the SAR and enable the rational design of more potent and selective therapeutic agents.
Conclusion
This guide has provided a comparative overview of the structure-activity relationship of 2-fluoro-4-hydroxy propiophenone analogs, drawing upon insights from the closely related chalcone derivatives. The presence of the 2-fluoro-4-hydroxy phenyl group appears to be a key feature for biological activity, with further modifications to the molecule allowing for the fine-tuning of its pharmacological profile. The detailed synthetic and biological evaluation protocols provided herein offer a solid foundation for researchers to further explore this promising class of compounds. The continued investigation into the SAR of these analogs holds significant potential for the development of novel therapeutics with improved efficacy and safety profiles.
References
-
Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. [Link]
-
Synthesis and biological activities of hydroxyl-protected fluorine-containing 4,4-dihydroxylmethyl-2-aryl-iminothiazolidines. [Link]
-
Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. [Link]
-
Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. [Link]
Sources
- 2. Synthesis and biological activities of hydroxyl-protected fluorine-containing 4,4-dihydroxylmethyl-2-aryl-iminothiazolidines - East China Normal University [pure.ecnu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Definitive Structural Validation of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one
Introduction: The Imperative of Unambiguous Structural Confirmation in Drug Development
In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail—it is the fundamental determinant of its function, activity, and safety. For researchers in drug development, an unverified molecular structure is a liability, capable of invalidating extensive biological screening, pharmacokinetic studies, and significant financial investment. The subject of our investigation, 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one, serves as a pertinent case study. As a potential synthetic intermediate or a novel bioactive compound, its exact atomic connectivity, conformation, and stereochemistry must be established beyond doubt.
This guide provides an in-depth, comparative analysis of the analytical techniques used for small molecule characterization, centering on the unparalleled power of single-crystal X-ray diffraction (SCXRD) as the gold standard for structural validation. We will explore the causality behind experimental choices, present detailed protocols, and objectively compare SCXRD with complementary spectroscopic and computational methods, offering field-proven insights for fellow scientists and researchers.
The Gold Standard: Why Single-Crystal X-ray Diffraction is Definitive
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for preliminary characterization, they provide indirect evidence of a molecule's structure. NMR reveals the chemical environment and connectivity of atoms, and MS determines the mass-to-charge ratio, confirming the molecular formula. However, only SCXRD provides direct, unambiguous visualization of the atomic arrangement in the solid state.[1][2] It yields a precise 3D model, detailing exact bond lengths, bond angles, and the absolute configuration of chiral centers, information that is often impossible to obtain from other methods.[3][4]
Caption: Experimental workflow for definitive structure validation.
Part 1: The X-ray Crystallography Workflow in Practice
The journey from a purified powder to a refined crystal structure is a multi-step process where each stage is critical for success.
Step 1: The Art and Science of Crystallization
Crystallization is often the most challenging step in SCXRD. The goal is to encourage molecules to pack in a highly ordered, repeating lattice. This requires a pure sample, as impurities can disrupt lattice formation.
Experimental Causality: The choice of solvent is paramount. A suitable solvent (or solvent system) should dissolve the compound when heated or in larger volumes but allow it to become supersaturated under controlled conditions (e.g., slow cooling or evaporation), promoting slow, ordered crystal growth rather than rapid precipitation.[1][5] For this compound, with its polar hydroxyl group and less polar phenyl and alkyl groups, solvents of intermediate polarity like ethanol, acetone, or ethyl acetate, potentially with a non-polar co-solvent like hexane (used for vapor diffusion), are excellent starting points.
Detailed Protocol: Slow Evaporation
-
Preparation: Place 5-10 mg of the highly purified compound into a small, clean glass vial (e.g., 4 mL).
-
Solubilization: Add a suitable solvent (e.g., ethyl acetate) dropwise while gently warming and swirling until the solid is fully dissolved. Avoid using a large excess of solvent.
-
Filtration (Optional but Recommended): If any particulate matter remains, filter the solution through a small plug of cotton or glass wool into a clean vial to remove potential nucleation inhibitors.
-
Crystal Growth: Cover the vial with a cap, but do not seal it tightly. Instead, puncture the cap with a needle or use parafilm with a few small pinholes. This allows the solvent to evaporate slowly over several days.
-
Incubation: Place the vial in a vibration-free location at a constant temperature. Do not disturb the vial during the growth period.
-
Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully remove a single crystal using a cryo-loop and immediately proceed to mounting for data collection.
Step 2: X-ray Data Collection
This step involves mounting the crystal on a goniometer and exposing it to a focused beam of X-rays. The crystal diffracts the X-rays, producing a pattern of spots whose intensities and positions are recorded by a detector.[2][6]
Experimental Causality: Data is typically collected at cryogenic temperatures (~100 K). This is crucial for two reasons: it minimizes crystal damage from the high-intensity X-ray beam and reduces the thermal vibration of atoms.[7] Less vibration leads to sharper diffraction spots at higher angles (higher resolution), which translates to a more precise and detailed final structure.
Step 3: Structure Solution and Refinement
The collected diffraction data are computationally processed to determine the crystal's unit cell parameters and space group. The primary challenge, known as the "phase problem," is solved using mathematical algorithms (direct methods for small molecules) to generate an initial electron density map.[2][7] A molecular model is then built into this map and computationally refined against the experimental data to achieve the best possible fit.[8]
Trustworthiness through Refinement Metrics: The quality of the final structure is not subjective. It is validated by statistical R-factors. The R1 value, for instance, represents the agreement between the observed diffraction data and the data calculated from the final structural model. For a well-resolved small molecule structure, an R1 value below 5% (0.05) is considered excellent.[9]
| Parameter | Hypothetical Value for this compound | Significance |
| Chemical Formula | C₁₀H₁₁FO₂ | Confirms the elemental composition. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the crystal lattice. |
| a, b, c (Å) | 8.5, 12.1, 9.3 | Dimensions of the unit cell. |
| β (°) | 98.5 | The angle of the monoclinic unit cell. |
| Volume (ų) | 948.7 | The volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Resolution (Å) | 0.75 | A measure of the level of detail in the electron density map. |
| R1 (final) | 0.041 (4.1%) | Indicates excellent agreement between the model and experimental data. |
| wR2 (final) | 0.105 (10.5%) | A weighted R-factor based on all reflection data. |
| Goodness-of-Fit | 1.03 | Should be close to 1.0 for a good refinement. |
Table 1: Representative crystallographic data table for a successful structure determination of the target compound.
Part 2: A Comparative Analysis with Alternative Techniques
No single technique exists in a vacuum. A robust structural validation relies on the synergy between multiple analytical methods.
Caption: Comparison of information provided by different analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the workhorse of synthetic chemistry for determining atomic connectivity in solution.[10] For our target molecule, ¹H NMR would show the distinct signals for the aromatic and isopropyl protons, while ¹³C NMR would identify all 10 unique carbon atoms. Crucially, ¹⁹F NMR would provide a single resonance, confirming the presence of the fluorine atom and giving clues to its electronic environment.[11][12]
-
Strengths: Non-destructive, provides detailed information about the electronic environment and through-bond connectivity of atoms in solution.
-
Weaknesses: It is an indirect method. It does not provide precise bond lengths or angles. While advanced techniques like NOE can suggest spatial proximity, they do not offer the definitive 3D coordinate system of SCXRD. Structure is inferred, not directly observed.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula.[13] For C₁₀H₁₁FO₂, HRMS would provide a highly accurate mass measurement, distinguishing it from other potential formulas. Tandem MS (MS/MS) would involve fragmenting the molecule and analyzing the pieces, which can help in piecing together the molecular structure.[14]
-
Strengths: Extremely sensitive, requires minimal sample, and provides the definitive molecular formula.
-
Weaknesses: Provides little to no information on isomerism (constitutional or stereo-). For example, MS alone cannot easily distinguish between 1-(2-Fluoro-4-hydroxyphenyl)- and 1-(4-Fluoro-2-hydroxyphenyl)-2-methylpropan-1-one, as they have the same mass and similar fragmentation patterns.[15]
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), can be used to predict the molecule's lowest energy conformation, bond lengths, angles, and even its theoretical NMR spectrum.[16][17]
-
Strengths: Provides a powerful theoretical framework to complement experimental data.[18] It can help rationalize the observed crystal packing or predict properties that are difficult to measure.
-
Weaknesses: It is a simulation, not a measurement. The results are highly dependent on the chosen level of theory and basis set. Without experimental validation from a technique like SCXRD, a computational structure remains a hypothesis.[19]
| Technique | Primary Information | Sample State | Ambiguity | Primary Role in Validation |
| SCXRD | 3D Atomic Coordinates, Bond Lengths/Angles, Absolute Stereochemistry | Single Crystal | None (Definitive) | Gold Standard Confirmation |
| NMR | Atomic Connectivity, Chemical Environment | Solution | Moderate (Isomers can be challenging) | Hypothesis Generation (2D) |
| MS (HRMS) | Molecular Formula, Fragmentation | Gas Phase / Solution | High (Isomers often indistinguishable) | Formula Confirmation |
| Computational | Predicted 3D Geometry, Electronic Properties | In Silico | Theoretical (Requires validation) | Corroboration & Prediction |
Table 2: Objective comparison of structural validation techniques.
Conclusion: A Synergistic and Self-Validating Approach
The structural elucidation of a novel compound like this compound is a process of building confidence through layers of evidence. NMR and MS provide a robust hypothesis of the 2D structure and confirm the correct molecular formula. Computational studies can offer insight into the likely 3D conformation. However, it is only through the successful application of single-crystal X-ray diffraction that the hypothesis is transformed into a definitive, unambiguous fact. The resulting crystal structure provides the ultimate validation, a precise and trustworthy atomic blueprint that serves as the bedrock for all subsequent research and development efforts. For professionals in the pharmaceutical and chemical sciences, embracing this synergistic approach, with SCXRD as the final arbiter, is essential for ensuring scientific integrity and accelerating the path to discovery.
References
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
-
Staples, R. (n.d.). X-Ray Crystallography Laboratory. Michigan State University Department of Chemistry. Available at: [Link]
-
Kaufmann, A. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. TrAC Trends in Analytical Chemistry. Available at: [Link]
-
Wikipedia. (2024). X-ray crystallography. Wikipedia. Available at: [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]
-
Wang, R., et al. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. TrAC Trends in Analytical Chemistry. Available at: [Link]
-
Song, Y., et al. (2024). A robust crystal structure prediction method to support small molecule drug development with large scale validation and blind study. Nature Communications. Available at: [Link]
-
Yetnet. (n.d.). X-Ray Crystallography - Refinement. Yetnet. Available at: [Link]
-
Kupp, F., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition. Available at: [Link]
-
ACS Publications. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Wlodawer, A., et al. (2008). X-ray crystallography. Methods in Cell Biology. Available at: [Link]
-
Minor, W., et al. (2017). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology. Available at: [Link]
-
Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. Available at: [Link]
-
Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews. Available at: [Link]
-
Excillum. (n.d.). Small molecule crystallography. Excillum. Available at: [Link]
-
Supporting Information for One-Pot Synthesis of 3-Fluoroflavones. (n.d.). ACS Publications. Available at: [Link]
-
University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. Available at: [Link]
-
Frontiers Media. (2023). Synergizing Experimental and Computational Methods for Structural Insights and Drug Discovery. Frontiers in Chemical Biology. Available at: [Link]
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek. Available at: [Link]
-
Guven, O., et al. (2022). Data collection and refinement statistics for X-ray crystallography. ResearchGate. Available at: [Link]
-
SpectraBase. (n.d.). 1-(2-hydroxyphenyl)-2-methyl-propan-1-one. SpectraBase. Available at: [Link]
-
CCDC. (2025). Introducing Cambridge Structural Database 6.00. CCDC. Available at: [Link]
-
Gerig, J.T. (2001). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]
-
CCDC. (n.d.). Access Structures. CCDC. Available at: [Link]
-
CCDC. (n.d.). The Largest Curated Crystal Structure Database. CCDC. Available at: [Link]
-
SpectraBase. (n.d.). benzamide, 4-fluoro-N-[2-(1-hydroxypropyl)phenyl]-. SpectraBase. Available at: [Link]
-
PubChem. (n.d.). 1-(2-Hydroxy-4-methylphenyl)propan-1-one. PubChem. Available at: [Link]
-
PubChem. (n.d.). 1-Fluoro-2-methylpropane. PubChem. Available at: [Link]
-
S. O. Mohamed, et al. (2022). (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. ResearchGate. Available at: [Link]
-
CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. CCDC. Available at: [Link]
-
Mohamed, S. O., et al. (2022). (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E. Available at: [Link]
-
Werle, Y., & Kovermann, M. (2024). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chemistry – A European Journal. Available at: [Link]
-
Madhan, S., et al. (2017). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. Acta Crystallographica Section E. Available at: [Link]
-
Westphal, F., et al. (2007). EI mass spectra (70 eV) of 2-, 3- and 4-fluoroamphetamine. ResearchGate. Available at: [Link]
-
Ali, M. A., et al. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. MDPI. Available at: [Link]
-
PubChem. (n.d.). 2-(2'-Methoxyphenyl)-2-(4'-hydroxyphenyl)propane. PubChem. Available at: [Link]
Sources
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. excillum.com [excillum.com]
- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-Ray Crystallography - Refinement [my.yetnet.ch]
- 9. researchgate.net [researchgate.net]
- 10. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 11. biophysics.org [biophysics.org]
- 12. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 13. scispace.com [scispace.com]
- 14. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Frontiers | Synergizing Experimental and Computational Methods for Structural Insights and Drug Discovery [frontiersin.org]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one
This guide provides a comprehensive framework for evaluating the analytical cross-reactivity of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one , a synthetic compound with potential applications in pharmaceutical and biological research. Understanding the cross-reactivity of this molecule is paramount for the development of specific and reliable analytical methods, particularly immunoassays and other ligand-binding assays. This document outlines a systematic approach to characterizing its cross-reactivity profile against a panel of structurally related compounds.
Introduction: The Imperative of Specificity
This compound belongs to the class of substituted aromatic ketones, sharing structural motifs with various naturally occurring and synthetic phenolic compounds. The presence of a hydroxylated phenyl ring, a common feature in many biologically active molecules, raises the potential for cross-reactivity in analytical systems designed to detect it. Cross-reactivity occurs when a structurally similar but distinct compound is recognized by the detection system (e.g., an antibody), leading to inaccurate quantification and potentially false-positive results.[1][2] Therefore, rigorous cross-reactivity assessment is a cornerstone of robust assay development and validation.
This guide will detail a proposed experimental strategy to quantify the cross-reactivity of this compound. We will explore the selection of relevant comparator compounds and the application of orthogonal analytical techniques to ensure the highest level of scientific rigor.
Selection of Comparator Compounds for Cross-Reactivity Profiling
The selection of appropriate comparator compounds is critical for a meaningful cross-reactivity study. The chosen molecules should represent a range of structural similarities to the target analyte, allowing for a thorough evaluation of the assay's specificity. The following compounds are proposed for this comparative analysis, categorized by their structural relationship to this compound.
Table 1: Panel of Comparator Compounds for Cross-Reactivity Studies
| Compound Name | CAS Number | Rationale for Inclusion |
| Target Analyte | ||
| This compound | 1208078-35-6[3] | The primary analyte of interest. |
| Structural Analogs (Positional Isomers) | ||
| 1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one | 761459-40-9[4][5] | Isomer with altered substituent positions on the phenyl ring. |
| 1-(4-Fluoro-2-hydroxyphenyl)propan-1-one | Not readily available | Hypothetical isomer to test the influence of the methyl group on the propyl chain. |
| Analogs with Modified Propyl Chain | ||
| 1-(2-Hydroxy-4-methylphenyl)propan-1-one | 2886-52-4[6] | Demonstrates the effect of removing a methyl group from the propyl chain. |
| Analogs with Altered Phenyl Substituents | ||
| 1-(4-Hydroxyphenyl)-2-methylpropan-1-one | 34917-91-4[7] | Lacks the fluorine substituent to assess its contribution to specificity. |
| 2-Hydroxy-1-(4-hydroxyphenyl)-2-methylpropan-1-one | 110538-16-4[8] | Addition of a hydroxyl group to the propyl chain. |
| Related Phenolic Compounds | ||
| Gallic Acid | 149-91-7 | A common plant-derived phenolic acid that can interfere in phenolic compound assays.[1] |
| Catechin | 154-23-4 | A flavonoid that has been shown to cross-react in some immunoassays.[1] |
Experimental Design for Cross-Reactivity Assessment
A multi-pronged approach employing both immunoassay and chromatographic techniques is recommended to provide a comprehensive understanding of the cross-reactivity profile.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA is the gold standard for assessing cross-reactivity in immunoassays.[1] This method relies on the competition between the target analyte and potential cross-reactants for a limited number of antibody binding sites.
Sources
- 1. Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-Reactivity, Epitope Spreading, and De Novo Immune Stimulation Are Possible Mechanisms of Cross-Protection of Nonvaccine Human Papillomavirus (HPV) Types in Recipients of HPV Therapeutic Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - CAS:1208078-35-6 - 阿镁生物 [amaybio.com]
- 4. 1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one | C11H14O2 | CID 66791091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 761459-40-9|1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one|BLD Pharm [bldpharm.com]
- 6. 1-(2-Hydroxy-4-methylphenyl)propan-1-one | C10H12O2 | CID 3507166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4'-Hydroxy-2-methylpropiophenone | C10H12O2 | CID 578048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Hydroxy-1-(4-hydroxyphenyl)-2-methylpropan-1-one | C10H12O3 | CID 22239681 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking the Purity of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one
In the landscape of pharmaceutical research and development, the purity of intermediate compounds is a cornerstone of drug safety and efficacy. For novel compounds such as 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), rigorous purity assessment is not merely a quality control measure but a critical step in ensuring the integrity of the final drug product. This guide provides an in-depth, objective comparison of a test sample of this compound against a well-characterized in-house reference standard, supported by experimental data.
The Criticality of Purity in Pharmaceutical Intermediates
Impurities in a drug substance can originate from various sources, including starting materials, by-products of the synthesis, degradation products, and residual solvents.[1][2] The International Council for Harmonisation (ICH) has established stringent guidelines (Q3A/B/C/D) that mandate the identification and control of impurities to ensure patient safety.[3] Even minute quantities of certain impurities can have unintended pharmacological effects or compromise the stability of the API. Therefore, the development of robust analytical methods for purity determination is paramount.
Establishing a Reference Standard
In the absence of a commercially available pharmacopoeial standard for this compound, an in-house primary reference standard was meticulously characterized. Reference standards serve as the benchmark for analytical testing, ensuring that pharmaceutical products meet established quality, safety, and efficacy criteria.[4][5] The in-house standard was synthesized and purified using column chromatography, and its identity and purity were unequivocally confirmed through a combination of spectroscopic and chromatographic techniques.
Experimental Design for Purity Benchmarking
A multi-pronged analytical approach was designed to provide a comprehensive purity profile of the test sample in comparison to the reference standard. The chosen methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—are industry-standard techniques for the analysis of pharmaceutical intermediates.[6]
Caption: Workflow for the comparative purity assessment.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds due to its high resolution and sensitivity.[7][8] A reversed-phase HPLC method was developed and validated to separate the main component from potential impurities.
Experimental Protocol: HPLC
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Reference Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Test Sample Solution: Prepare the test sample in the same manner as the reference standard.
-
-
Method Validation: The method was validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds.[10][11] It is particularly useful for detecting residual solvents from the synthesis process.[10]
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: 40 °C for 5 minutes, then ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 35-500 amu.
-
-
Sample Preparation:
-
Prepare solutions of the reference standard and test sample in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Caption: Workflow for GC-MS analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity
¹H NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine the absolute purity of a substance without the need for a specific reference standard of the analyte.[12]
Experimental Protocol: ¹H qNMR
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Parameters:
-
Solvent: DMSO-d₆.
-
Internal Standard: Maleic acid (certified reference material).
-
Relaxation Delay (d1): 30 s.
-
Number of Scans: 16.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample (reference or test) and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of DMSO-d₆.
-
-
Purity Calculation: The purity is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard.
Comparative Purity Data
The following table summarizes the purity data obtained for the test sample of this compound against the in-house reference standard.
| Analytical Technique | Parameter | Reference Standard | Test Sample |
| HPLC | Purity (by area %) | 99.8% | 98.5% |
| Total Impurities | 0.2% | 1.5% | |
| Largest Unknown Impurity | 0.08% | 0.6% | |
| GC-MS | Residual Solvents | Not Detected | Acetone (0.05%), Toluene (0.02%) |
| ¹H qNMR | Absolute Purity | 99.7 ± 0.2% | 98.3 ± 0.3% |
Discussion of Results
The HPLC analysis revealed a purity of 98.5% for the test sample, which is significantly lower than the 99.8% purity of the reference standard. The total impurity level in the test sample was 1.5%, with the largest unknown impurity at 0.6%. According to ICH Q3A guidelines, any impurity exceeding the identification threshold (typically 0.10%) should be structurally characterized.
The GC-MS analysis of the test sample detected the presence of residual solvents, acetone and toluene, which were absent in the reference standard. The levels of these solvents are within the acceptable limits defined by ICH Q3C for Class 3 and Class 2 solvents, respectively.
The absolute purity determined by ¹H qNMR was in good agreement with the HPLC results, confirming the lower purity of the test sample. The NMR spectrum of the test sample also showed small, unidentifiable peaks in the aromatic and aliphatic regions, corresponding to the impurities detected by HPLC.
Conclusion
This comprehensive benchmarking study demonstrates the importance of a multi-technique approach for the thorough purity assessment of pharmaceutical intermediates. The test sample of this compound exhibited lower purity and contained residual solvents compared to the well-characterized in-house reference standard. The presence of a significant unknown impurity highlights the need for further investigation to identify its structure and assess its potential impact on the quality and safety of the final API. This guide underscores the necessity of rigorous analytical characterization to ensure the quality of starting materials and intermediates in the drug development process.
References
-
International Council for Harmonisation. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
Pharmaffiliates. Types of Reference Standards Used in the Pharmaceutical Industry. [Link]
-
SciSpace. Impurities in Pharmaceuticals- A Review. [Link]
-
PubChem. 2-Hydroxy-1-(4-hydroxyphenyl)-2-methylpropan-1-one. [Link]
-
PubChem. 1-(2-Hydroxy-4-methylphenyl)propan-1-one. [Link]
-
GMP SOP. What is meant by reference standard in pharmaceuticals?. [Link]
-
International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
Innovatech Labs. Using GC/MS to Analyze Unknown Compounds In Manufacturing. [Link]
-
NIST. 1-Propanone, 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-. [Link]
-
Novasol Biotech. How to detect the percentage of pharmaceutical intermediates?. [Link]
-
ResearchGate. A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. [Link]
-
Quality Analysis. GC-MS: gas chromatography-mass spectrometry. [Link]
-
FEMA. 3-(4-HYDROXYPHENYL)-1-(2,4,6-TRIHYDROXYPHENYL)PROPAN-1-ONE. [Link]
-
SpectraBase. 1-(2-hydroxyphenyl)-2-methyl-propan-1-one. [Link]
-
SpectraBase. benzamide, 4-fluoro-N-[2-(1-hydroxypropyl)phenyl]-. [Link]
-
Alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]
-
Intertek. Pharmaceutical Impurity Testing and Identification. [Link]
-
PubChem. 2-Chloro-1-(4-hydroxyphenyl)propan-1-one. [Link]
-
PubChem. 2-[4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]anilino]-2-methylpropanoic acid. [Link]
-
PubChem. 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione. [Link]
-
Supporting Information. One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones. [Link]
-
ResearchGate. Quantitative 1H NMR methodology for purity assay with high accuracy. [Link]
-
Dana Bioscience. 1-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one 5g. [Link]
-
PubChem. 1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one. [Link]
-
Matrix Fine Chemicals. 1-(2-FLUORO-4-HYDROXYPHENYL)ETHAN-1-ONE. [Link]
-
SIELC Technologies. 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl-. [Link]
-
PubChem. 1-(4-Methoxyphenyl)-2-methylpropan-1-one. [Link]
-
ResearchGate. Development and Validation of an HPLC Method for Simultaneous Determination of Ibuprofen and 17 Related Compounds. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. 2-[4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]anilino]-2-methylpropanoic acid | C21H28N2O4 | CID 10690668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | C15H11FO3 | CID 781221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one | C11H14O2 | CID 66791091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(4-Methoxyphenyl)-2-methylpropan-1-one | C11H14O2 | CID 285578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 761459-40-9 | 1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one - Moldb [moldb.com]
- 8. danabiosci.com [danabiosci.com]
- 9. 1-(2-FLUORO-4-HYDROXYPHENYL)ETHAN-1-ONE | CAS [matrix-fine-chemicals.com]
- 10. 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl- | SIELC Technologies [sielc.com]
- 11. 2-Chloro-1-(4-hydroxyphenyl)propan-1-one | C9H9ClO2 | CID 13025502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Propiophenone Analysis: A Head-to-Head Comparison of Analytical Techniques
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of chemical intermediates is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. Propiophenone (ethyl phenyl ketone), a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs) such as ephedrine and phenmetrazine, requires robust analytical methods for its characterization and quality control.[1] This guide provides an in-depth, head-to-head comparison of the principal analytical techniques for propiophenone analysis, grounded in scientific principles and supported by experimental data. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with various detection methods, to provide a comprehensive framework for selecting the most suitable technique for your specific analytical needs.
The Analytical Landscape for Propiophenone
Propiophenone's physicochemical properties—a colorless liquid with a boiling point of 218 °C and solubility in organic solvents—make it amenable to a range of analytical techniques.[1] The choice of method is dictated by the analytical objective, whether it be quantification of the bulk substance, determination of impurities, or analysis in a complex biological matrix. The primary techniques employed are:
-
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection.
-
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) detection.
-
Spectroscopic Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural elucidation.
This guide will focus on the comparative performance of the chromatographic techniques for quantitative analysis, while also touching upon the utility of spectroscopic methods.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[2] While propiophenone is volatile, HPLC offers a versatile and robust platform for its analysis, especially in quality control settings.
HPLC with UV Detection (HPLC-UV)
Principle: HPLC-UV separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase, with detection based on the analyte's absorption of UV light.
Rationale for Propiophenone Analysis: HPLC-UV is a widely accessible and cost-effective technique. Propiophenone possesses a chromophore (the benzene ring and carbonyl group) that allows for UV detection. However, its UV absorbance is not as strong as compounds with more extensive conjugated systems, which can impact sensitivity. For trace analysis, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance UV detection.[3]
Detailed Experimental Protocol (Hypothetical Validated Method):
-
Instrumentation: HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 242 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the propiophenone standard or sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Workflow for HPLC-UV Analysis of Propiophenone:
Caption: Workflow for Propiophenone Analysis by HPLC-UV.
HPLC with Mass Spectrometry Detection (HPLC-MS/MS)
Principle: This technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, which identifies and quantifies molecules based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Rationale for Propiophenone Analysis: HPLC-MS/MS is the gold standard for bioanalytical applications, such as quantifying propiophenone in plasma for pharmacokinetic studies.[4] Its high sensitivity and specificity allow for the detection of very low concentrations (ng/mL levels) in complex biological matrices. The use of a stable isotope-labeled internal standard (e.g., Propio-D5-phenone) is crucial for correcting matrix effects and improving accuracy and precision.[4]
Detailed Experimental Protocol (Validated Method for Human Plasma): [4]
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Propiophenone: Precursor ion (Q1) m/z 135.1 → Product ion (Q3) m/z 105.1.
-
Propio-D5-phenone (IS): Precursor ion (Q1) m/z 140.1 → Product ion (Q3) m/z 110.1.
-
-
-
Sample Preparation (Protein Precipitation): [4]
-
To 50 µL of human plasma, add 25 µL of the internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex-mix for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
Workflow for HPLC-MS/MS Analysis of Propiophenone:
Caption: Workflow for Propiophenone Analysis by HPLC-MS/MS.
Gas Chromatography (GC) Methods
GC is an ideal technique for the analysis of volatile and thermally stable compounds like propiophenone.[5] It generally offers higher separation efficiency and faster analysis times compared to HPLC.[6]
GC with Flame Ionization Detection (GC-FID)
Principle: GC-FID separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. The detector then combusts the eluted compounds in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms, allowing for quantification.
Rationale for Propiophenone Analysis: GC-FID is a robust, reliable, and cost-effective method for the routine analysis of propiophenone, particularly for purity assessment and the quantification of volatile impurities.[7] It provides excellent sensitivity for hydrocarbons.
Detailed Experimental Protocol (Representative Method):
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
-
Sample Preparation:
-
Dissolve the propiophenone standard or sample in a suitable solvent like methanol or acetone to a concentration of approximately 1 mg/mL.
-
Prepare calibration standards by serial dilution.
-
Workflow for GC-FID Analysis of Propiophenone:
Caption: Workflow for Propiophenone Analysis by GC-FID.
GC with Mass Spectrometry Detection (GC-MS)
Principle: GC-MS combines the separation capabilities of GC with the identification power of mass spectrometry. It is a powerful tool for both qualitative and quantitative analysis.
Rationale for Propiophenone Analysis: GC-MS is highly specific and sensitive, making it an excellent choice for identifying and quantifying propiophenone and its impurities, even at trace levels.[8] It is the gold standard for the confirmation of unknown volatile compounds.[6] For enhanced sensitivity, especially in complex matrices, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed.[9][10]
Detailed Experimental Protocol (Representative Method):
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Chromatographic Conditions:
-
Column: Same as for GC-FID (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow.
-
Injector and Oven Temperatures: Similar to GC-FID.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions for Propiophenone: m/z 105 (base peak), 77, and 134 (molecular ion).
-
-
Sample Preparation:
-
Similar to GC-FID for standard solutions.
-
For biological samples, a liquid-liquid extraction or solid-phase extraction may be necessary. For example, a protein precipitation with acetonitrile followed by centrifugation can be used.
-
Workflow for GC-MS Analysis of Propiophenone:
Caption: Workflow for Propiophenone Analysis by GC-MS.
Head-to-Head Performance Comparison
The selection of an analytical technique often comes down to its performance characteristics. The following table summarizes typical quantitative data for the analysis of propiophenone by the discussed techniques. It is important to note that performance can vary based on the specific instrumentation, method parameters, and sample matrix.
| Performance Metric | HPLC-UV | HPLC-MS/MS | GC-FID | GC-MS |
| Principle | Liquid-phase separation, UV absorbance detection | Liquid-phase separation, mass-based detection | Gas-phase separation, flame ionization detection | Gas-phase separation, mass-based detection |
| Analyte Volatility | Suitable for a wide range, including non-volatile compounds | Suitable for a wide range, including non-volatile compounds | Requires volatile and thermally stable compounds | Requires volatile and thermally stable compounds |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.3 ng/mL[4] | ~1-5 ng/mL | ~0.1-1 ng/mL |
| Limit of Quantitation (LOQ) | ~50-150 ng/mL | 1 ng/mL[4] | ~5-15 ng/mL | ~0.5-5 ng/mL |
| Linearity (R²) | > 0.999 | > 0.995[4] | > 0.999 | > 0.999 |
| Linear Range | ~0.1 - 100 µg/mL | 1 - 1000 ng/mL[4] | ~0.01 - 100 µg/mL | ~0.001 - 10 µg/mL |
| Precision (%RSD) | < 2% | < 5%[4] | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105%[4] | 98-102% | 95-105% |
| Specificity | Moderate (relies on retention time and UV spectrum) | High (relies on retention time and mass fragmentation) | Moderate (relies on retention time) | High (relies on retention time and mass spectrum) |
| Sample Throughput | Moderate | High (with rapid chromatography) | High | Moderate to High |
| Cost | Low | High | Low | High |
Conclusion and Recommendations
The choice of analytical technique for propiophenone analysis is a multifactorial decision that balances performance requirements with practical considerations.
-
For routine quality control, purity assessment, and assay of bulk propiophenone, GC-FID is often the most practical choice due to its robustness, low cost, and high precision for quantifying major components.
-
For the analysis of propiophenone in complex matrices or at very low concentrations, such as in bioanalytical studies, HPLC-MS/MS is the superior technique, offering unparalleled sensitivity and specificity. The ability to use a stable isotope-labeled internal standard makes it the most accurate and precise method for such applications.
-
When a high degree of confidence in the identification of impurities or unknown components is required, GC-MS is the preferred method. Its combination of chromatographic separation and mass spectral data provides definitive structural information.
-
In laboratories where GC is not available or for methods that analyze a broader range of compounds including non-volatile substances, HPLC-UV serves as a reliable and cost-effective alternative, although it may lack the sensitivity of other methods for trace analysis of propiophenone without derivatization.
By understanding the principles, strengths, and limitations of each of these powerful analytical techniques, researchers and drug development professionals can make informed decisions to ensure the generation of high-quality, reliable, and defensible data in the analysis of propiophenone.
References
-
Uchiyama, S., Ando, M., & Arito, H. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 20(5), 865–870. [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
-
Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. [Link]
-
USP Monographs: Propafenone Hydrochloride. USP29-NF24. [Link]
-
Why Use HPLC Instead of GC? MONAD. [Link]
-
Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. ResearchGate. [Link]
-
GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Labmate Online. [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
-
HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. [Link]
-
Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Institutes of Health. [Link]
-
Enantioselective assay of S(+)- and R(-)-propafenone in human urine by using RP-HPLC with pre-column chiral derivatization. ResearchGate. [Link]
-
Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. National Institutes of Health. [Link]
-
Table of Contents. USP-NF. [Link]
-
Analytical Methods for Atmospheric Carbonyl Compounds: A Review. MDPI. [Link]
-
HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. [Link]
-
Propiophenone. Veeprho. [Link]
-
Propiophenone. Wikipedia. [Link]
-
Quantitative determination of propranolol by ultraviolet HPLC in human plasma. Taylor & Francis Online. [Link]
-
Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. [Link]
-
Combined Index to USP 43 and NF 38, Volumes 1–5. USP-NF. [Link]
-
Development and Validation of a GC-MS Method for the Determination of Volatile Contaminants in Drug Products. The Pharma Innovation Journal. [Link]
-
1-Phenyl-1-propanone. PubChem. [Link]
-
A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. ResearchGate. [Link]
-
Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Chromatography Online. [Link]
-
ASTM D6142-21 - Standard Test Method for Analysis of Phenol by Capillary Gas Chromatography. ASTM International. [Link]
-
Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product. SciELO. [Link]
-
A Review on GC-MS and Method Development and Validation. Impact Factor. [Link]
-
Validation of an Analytical Method by Headspace Gas Chromatography with Flame Ionization and Evaluation of Matrix Effect of Volatile Compounds in. SciELO. [Link]
-
Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Brieflands. [Link]
-
Abstract The Department of the Treasury's Alcohol and Tobacco Tax and Trade Bureau (TTB) is responsible for regulating the use of ethanol in products manufactured in the United States, and collecting revenue generated from such use. TTB. [Link]
-
Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). ResearchGate. [Link]
-
Sub-zero temperature biosolvent-assisted liquid–liquid microextraction for quantifying propranolol and carvedilol in human urine using HPLC-UV: greenness profile evaluation. Royal Society of Chemistry. [Link]
-
PF Vol. 33. USP-NF. [Link]
-
GC-FID method for simple-routine analyses of essential oils using nitrogen as carrier gas. Chromaleont. [Link]
-
Sample Preparation – GC-FID. Polymer Chemistry Characterization Lab. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchtrendsjournal.com [researchtrendsjournal.com]
- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 10. researchgate.net [researchgate.net]
The Tale of Two Assays: Bridging the Gap Between In Vitro Promise and In Vivo Reality for Fluorinated Chalcones
A Senior Application Scientist's Guide to Evaluating Preclinical Anticancer Candidates
In the landscape of modern drug discovery, the journey of a potential therapeutic from a laboratory curiosity to a clinical candidate is a rigorous one, fraught with challenges. Among the myriad of chemical scaffolds explored for anticancer activity, fluorinated chalcones have emerged as a particularly promising class. The strategic incorporation of fluorine atoms can enhance metabolic stability, improve cell permeability, and increase binding affinity to biological targets.[1] However, the true measure of a compound's potential is not its performance in a petri dish alone, but its ability to replicate that success within a complex living organism.
This guide delves into the critical comparison between the in vitro and in vivo efficacy of fluorinated anticancer compounds, using a specific, potent fluoroindole chalcone, which we will refer to as FC116 , as our central case study. Developed as a tubulin polymerization inhibitor, FC116 provides a compelling example of how to critically assess and interpret preclinical data, highlighting the causal links between experimental design and observed outcomes. Our audience—researchers, scientists, and drug development professionals—understands that while a low nanomolar IC50 value in vitro is an exciting starting point, it is the in vivo data that truly begins to tell the story of a drug's potential.
The Target: Why Tubulin and Why Fluorinate?
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Their critical role in mitosis makes them a well-validated and highly attractive target for anticancer drugs.[2] Agents that interfere with tubulin dynamics can arrest the cell cycle and induce apoptosis (programmed cell death) in rapidly dividing cancer cells. FC116 was designed to bind to the colchicine binding site on β-tubulin, preventing polymerization and thereby disrupting microtubule formation.[3]
The decision to incorporate fluorine into the chalcone structure is a strategic one rooted in medicinal chemistry principles. Fluorine's high electronegativity and small size can alter the electronic properties of a molecule, often leading to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by liver enzymes. This can increase the compound's half-life in vivo.
-
Increased Lipophilicity: Fluorination can increase a molecule's ability to cross cell membranes, a crucial step for reaching intracellular targets like tubulin.[1]
-
Modulated Binding Affinity: Fluorine atoms can form favorable interactions within the binding pocket of a target protein, potentially increasing the compound's potency.
These theoretical advantages, however, must be borne out by empirical evidence. The first step in this validation process is the in vitro assessment.
Part 1: The In Vitro Proving Ground - Potency in a Controlled Environment
The primary goal of in vitro testing is to establish a compound's intrinsic biological activity against a specific target in a simplified, controlled system. For anticancer agents, this typically involves cytotoxicity assays using cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The following is a representative protocol for determining the half-maximal inhibitory concentration (IC50) of a compound, a key metric of its potency.
Objective: To quantify the concentration of FC116 required to inhibit the growth of colorectal cancer cell lines by 50%.
Materials:
-
Human colorectal carcinoma cell line (e.g., HCT116)
-
Mouse colon carcinoma cell line (e.g., CT26)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
FC116, dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Harvest logarithmically growing HCT116 and CT26 cells and seed them into 96-well plates at a density of 5,000 cells per well. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare a serial dilution of the FC116 stock solution in culture medium. Remove the old medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (DMSO at the same concentration as the highest FC116 dose) and untreated cells.
-
Incubation: Return the plates to the incubator and incubate for 48-72 hours. This duration allows for multiple cell doubling times, ensuring that the antiproliferative effects can be observed.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Efficacy Data for FC116
The results from such assays provide a clear, quantitative measure of a compound's potency at the cellular level.
| Compound | Cell Line | IC50 (nM) |
| FC116 | HCT116 (Human Colorectal Cancer) | 4.52 |
| FC116 | CT26 (Mouse Colon Cancer) | 18.69 |
| Data sourced from Luan et al., European Journal of Medicinal Chemistry, 2023.[3] |
Interpretation of Results: The nanomolar IC50 values indicate that FC116 is a highly potent cytotoxic agent against colorectal cancer cells in vitro.[3] The choice to test against both a human (HCT116) and a mouse (CT26) cell line is a critical step in preclinical evaluation.[3] It provides an early indication of whether the compound is likely to be effective in the mouse models that will be used for subsequent in vivo studies.
The following diagram illustrates the workflow for this initial phase of testing.
While these results are highly encouraging, they exist in a vacuum. The assay environment lacks the complexities of a whole organism, such as drug metabolism, distribution, and excretion (ADME), as well as interactions with the tumor microenvironment. This is where in vivo studies become indispensable.
Part 2: The In Vivo Gauntlet - Efficacy in a Living System
The transition from in vitro to in vivo is the moment of truth for a drug candidate. The goal is to determine if the compound can replicate its cellular potency within a complex biological system and demonstrate a therapeutic effect against a tumor, all while maintaining an acceptable safety profile. The gold standard for this stage of preclinical oncology research is often the xenograft mouse model.[4]
Experimental Protocol: In Vivo Xenograft Efficacy Study
Objective: To evaluate the antitumor efficacy of FC116 in an HCT116 colorectal cancer xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
HCT116 human colorectal cancer cells
-
Matrigel
-
FC116 formulated for intraperitoneal (i.p.) injection
-
Vehicle control solution
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Step-by-Step Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of HCT116 cells (typically 1-5 million cells) mixed with Matrigel into the flank of each mouse. The Matrigel provides a supportive matrix for initial tumor growth.
-
Tumor Growth and Grouping: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups (typically 5-10 mice per group). This randomization is crucial to avoid bias.
-
Treatment Administration: Administer FC116 (e.g., at a dose of 3 mg/kg) or the vehicle control to the respective groups via intraperitoneal injection according to a predetermined schedule (e.g., daily or every other day for 2-3 weeks). Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: The study is typically concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration. At the endpoint, euthanize the mice, excise the tumors, and weigh them.
-
Data Calculation: Calculate the Tumor Growth Inhibition (TGI) rate using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
In Vivo Efficacy Data for FC116
The in vivo study provides the data that drug development professionals weigh most heavily when making go/no-go decisions.
| Compound | Animal Model | Dose & Route | Outcome |
| FC116 | HCT116 Xenograft | 3 mg/kg (i.p.) | 65.96% Tumor Growth Inhibition |
| FC116 | APCmin/+ Mice | 3 mg/kg (i.p.) | 76.25% Adenoma Number Inhibition |
| Data sourced from Luan et al., European Journal of Medicinal Chemistry, 2023.[3] |
Interpretation of Results: FC116 demonstrates significant antitumor activity in vivo, with a TGI of nearly 66% in the HCT116 xenograft model at a well-tolerated dose.[3] The efficacy in the APCmin/+ model, a genetic model of intestinal adenoma formation, further strengthens the case for its potential in treating colorectal cancer.[3] This successful translation from a 4.5 nM in vitro potency to a >65% in vivo efficacy is a critical achievement for a preclinical compound.
Synthesizing the Data: The In Vitro-In Vivo Correlation
The ultimate goal is to understand the relationship between the two datasets. Why did the potent in vitro activity of FC116 translate into significant in vivo efficacy? Several factors are at play.
-
Pharmacokinetics (PK): The fluorination likely endowed FC116 with favorable PK properties. It was absorbed, distributed to the tumor site, and remained at a concentration above its effective dose for a sufficient duration without being rapidly metabolized or cleared. The strong C-F bond is a key contributor to this metabolic stability.
-
Pharmacodynamics (PD): The compound successfully reached its intracellular target (tubulin) within the tumor cells in vivo and engaged it with sufficient affinity to disrupt microtubule function, leading to cell cycle arrest and apoptosis, just as it did in vitro.
-
Tumor Microenvironment: The xenograft model, while not a perfect replica of a human tumor, introduces complexities like blood vessel formation and stromal cells. The ability of FC116 to be effective in this context suggests it can overcome these additional physiological barriers.
-
Safety: The lack of significant body weight loss in the mice indicates that the 3 mg/kg dose was well-tolerated, achieving a therapeutic window where the compound was toxic to cancer cells but not prohibitively so to the host organism.
Conclusion: A Self-Validating System
The journey of FC116 from a 4.5 nM IC50 in a 96-well plate to a 66% tumor growth inhibition in a mouse model exemplifies a successful preclinical evaluation. The process is a self-validating system: the in vitro assays provide the rationale for moving into more complex models, and the in vivo results validate the initial hypothesis that the compound's mechanism of action is relevant in a physiological context.
For drug development professionals, this comparative analysis is paramount. It demonstrates that while in vitro efficacy is a necessary prerequisite, it is not sufficient. A deep understanding of the factors that bridge the in vitro and in vivo gap—pharmacokinetics, target engagement, and safety—is essential for identifying compounds with the highest probability of clinical success. The fluorinated chalcone FC116 serves as an excellent case study, showcasing how strategic chemical design, when validated by rigorous, multi-level biological testing, can pave the way for the next generation of anticancer therapeutics.
References
-
Luan, X., et al. (2023). Fluoroindole chalcone analogues targeting the colchicine binding site of tubulin for colorectal oncotherapy. European Journal of Medicinal Chemistry, 257, 115540. [Link]
-
Patel, K., et al. (2022). A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1183-1205. [Link]
-
Siwinska, W., et al. (2025). Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications. Molecules, 30(11), 2395. [Link]
-
Richmond, C.S., & Ji, Z. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. J. Vis. Exp., (119), e54971. [Link]
Sources
- 1. Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoroindole chalcone analogues targeting the colchicine binding site of tubulin for colorectal oncotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one
As a Senior Application Scientist, it is imperative to extend the principles of safety and environmental stewardship beyond the benchtop. The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory research. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Understanding the Compound: A Hazard Profile
Core Principles of Chemical Waste Management
The disposal of any chemical waste is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7][8][9] The fundamental principle is to prevent harm to human health and the environment. This is achieved through a systematic approach of waste identification, segregation, containment, and labeling.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, it is essential to be equipped with the appropriate PPE. This serves as the first line of defense against accidental exposure.
-
Eye Protection: Wear safety goggles or glasses with side shields.[1][10]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).[1][10]
-
Body Protection: A standard laboratory coat should be worn.[1]
Waste Determination and Segregation: The Critical Step
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure correct disposal by waste management facilities.
-
Classification: this compound is classified as a halogenated organic waste due to the presence of fluorine.[4][5]
-
Segregation: This compound must be collected in a designated waste container for halogenated organic solvents.[5][11] Crucially, do not mix it with non-halogenated organic waste, aqueous waste, or any other waste streams. [5][12] Incompatible substances, when mixed, can react violently or release toxic gases.[12]
Caption: Correct segregation of the fluorinated compound into the halogenated waste stream.
Containerization
The choice of waste container is crucial to prevent leaks and ensure compatibility with the chemical.
-
Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw cap.[12] The container must be in good condition, with no cracks or signs of deterioration.[12]
-
Headspace: Do not fill the container to the brim. Leave at least 10% headspace to allow for vapor expansion.[12]
Labeling
Accurate and clear labeling is a legal requirement and essential for the safety of everyone who will handle the waste container.
-
Content Identification: The label must clearly state "Hazardous Waste."[6]
-
Chemical Name: List the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Concentration: Indicate the concentration or percentage of the compound in the waste, if it is part of a mixture.[12]
-
Hazard Identification: Mark the appropriate hazard pictograms or written warnings (e.g., "Irritant").[6]
Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA).[12]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[13]
-
Container Management: Keep the waste container tightly closed except when adding waste.[11]
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[11]
-
Volume Limits: A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA.[13]
Caption: The procedural workflow for the proper disposal of the target compound.
Arranging for Final Disposal
Once the waste container is full or has been in the SAA for an extended period (up to one year for partially filled containers), it must be moved to a Central Accumulation Area (CAA) for disposal by trained professionals.[6][12]
-
Contact Environmental Health & Safety (EH&S): Your institution's EH&S department is responsible for the collection and disposal of hazardous waste. Follow their specific procedures for requesting a waste pickup.
-
Transportation: Do not move hazardous waste between different SAAs.[6] The transport from the SAA to the CAA should be handled by trained personnel.
Quantitative Data Summary: Regulatory Time and Volume Limits
| Generator Status | Monthly Generation Rate | On-site Accumulation Time Limit (CAA) |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg | No time limit |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg | Up to 180 days |
| Large Quantity Generator (LQG) | ≥ 1,000 kg | Up to 90 days |
| Data synthesized from EPA guidelines.[6] |
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to a culture of safety. By adhering to these guidelines, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management plan and your EH&S department for any additional requirements.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]
-
OSHA's Guidance on Dealing with Waste. Medical Systems. [Link]
-
EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]
-
Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]
-
Hazardous Waste - Standards. Occupational Safety and Health Administration. [Link]
-
How can I dispose phenol? ResearchGate. [Link]
-
Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. National Institutes of Health. [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown Source. [Link]
-
HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]
-
Halogenated Solvents in Laboratories. Temple University. [Link]
Sources
- 1. fishersci.es [fishersci.es]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. uakron.edu [uakron.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 8. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 10. chemscene.com [chemscene.com]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one
This guide provides essential safety and handling protocols for 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one, a compound utilized in advanced research and development. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental work. While a specific Safety Data Sheet (SDS) for this novel compound is not yet widely available, the guidance herein is synthesized from established protocols for structurally analogous aromatic ketones and halogenated organic compounds.
Hazard Assessment and Core Principles
Based on the analysis of similar chemical structures, this compound should be handled with the assumption that it may possess the following hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.[1][2][3][4]
-
Skin Irritation: May cause skin irritation upon direct contact.[1][5][6][7]
-
Eye Irritation: May cause serious eye irritation.[1][5][6][7][8]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][5][6]
Due to the presence of a fluorine atom, this compound is classified as a halogenated organic compound . This classification carries specific implications for waste disposal, as halogenated and non-halogenated waste streams must be kept separate to prevent the formation of hazardous byproducts during disposal and to facilitate proper treatment.[9][10][11][12]
The foundational principle for handling this and any chemical of unknown toxicity is ALARA (As Low As Reasonably Achievable) concerning exposure. This is accomplished through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes: dermal, ocular, and inhalation.
Hand Protection
Standard disposable nitrile gloves offer broad, short-term protection against many chemicals and are a primary requirement.[13] However, for prolonged handling or in the event of a spill, more robust hand protection is necessary. Given the ketone functional group, specialized gloves are recommended.
| Glove Type | Protection Level | Use Case |
| Disposable Nitrile Gloves | Basic Splash Protection | Standard laboratory operations with small quantities. |
| PVA (Polyvinyl Alcohol) Gloves | High Resistance to Ketones | Extended handling periods or when managing spills.[14] |
| Fluoroelastomer (Viton™) Gloves | High Resistance to Aromatic and Halogenated Hydrocarbons | Alternative for extended handling, offering broad chemical resistance. |
Note: PVA gloves are not suitable for use with water-based solutions.[14]
Eye and Face Protection
-
Safety Glasses: ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement for any laboratory work.
-
Chemical Splash Goggles: Must be worn when there is a risk of splashing.[5][13]
-
Face Shield: A face shield worn over chemical splash goggles is required when handling larger quantities (typically >50 mL) or when a heightened risk of splashing or exothermic reaction exists.[13]
Body and Respiratory Protection
-
Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned.
-
Respiratory Protection: Work involving this compound, particularly if it is a powder, must be conducted within a certified chemical fume hood to minimize inhalation risk.[7] If engineering controls are insufficient to prevent the generation of dusts or aerosols, a NIOSH-approved respirator may be required.[5][15]
Operational and Disposal Plans
A systematic workflow is critical for maintaining a safe laboratory environment.
Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure that a chemical fume hood is operational and that all necessary PPE is correctly donned. The work area should be clear of any incompatible materials.
-
Weighing and Aliquoting: If the compound is a solid, conduct all weighing and transfer operations within the fume hood to contain any dust. Use anti-static weigh paper or boats to minimize dispersal.
-
In-Use: Keep containers of the compound tightly sealed when not in use.[12][16] If creating solutions, add the compound slowly to the solvent to avoid splashing.
-
Post-Handling: After use, thoroughly decontaminate the work surface. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.[7][8][15]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of significant airborne exposure.
-
Containment: For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, properly labeled waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal Protocol
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Segregation: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[9][10][11][12][16] This waste stream must be kept separate from non-halogenated organic waste.[11][12]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of its contents.[11][16] Do not use abbreviations.
-
Storage: Waste containers should be kept tightly closed and stored in a designated satellite accumulation area.[12][16]
Workflow and Safety Diagrams
To provide a clear visual representation of the handling and disposal process, the following diagrams have been created using Graphviz.
Caption: Experimental Workflow from Preparation to Cleanup.
Caption: Waste Disposal Plan for Halogenated Compounds.
References
-
Auckland Microfab. (2012, June 21). Cleanroom Waste Disposal Protocol. Retrieved from [Link]
-
GlovesnStuff. PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. Retrieved from [Link]
-
Unknown. Hazardous Waste Segregation. Retrieved from [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Miami University. Personal Protective Equipment. Retrieved from [Link]
-
Temple University. Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Unknown. Personal Protective Equipment (PPE). Retrieved from [Link]
-
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
-
Unknown. Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
-
PubChem. 1-(2-Hydroxy-4-methylphenyl)propan-1-one. Retrieved from [Link]
Sources
- 1. 1-(2-Hydroxy-4-methylphenyl)propan-1-one | C10H12O2 | CID 3507166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.es [fishersci.es]
- 6. echemi.com [echemi.com]
- 7. chemscene.com [chemscene.com]
- 8. fishersci.com [fishersci.com]
- 9. Auckland Microfab [microfab.auckland.ac.nz]
- 10. bucknell.edu [bucknell.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. glovesnstuff.com [glovesnstuff.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
